7-Methyltridecanoyl-CoA
Description
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Properties
Molecular Formula |
C35H62N7O17P3S |
|---|---|
Molecular Weight |
977.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-5-6-7-9-12-23(2)13-10-8-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI Key |
YJNJJMLDKZDZOT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of 7-Methyltridecanoyl-CoA: An In-depth Technical Guide
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. While specific research on the 7-methyl isomer is limited, this guide synthesizes the current understanding of branched-chain fatty acyl-CoAs, providing a framework for its likely biological significance. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular lipids, playing crucial roles in membrane fluidity, metabolic regulation, and as precursors for signaling molecules. This document details the probable metabolic pathways, potential physiological functions, and analytical methodologies relevant to the study of this compound and related molecules.
Introduction to Branched-Chain Acyl-CoAs
Coenzyme A (CoA) is a universal and essential cofactor in all living organisms, participating in a vast number of metabolic reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of cholesterol and amino acids[1]. Acyl-CoAs, thioester derivatives of CoA, are the activated form of fatty acids, priming them for metabolic processes.
While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) are found in various organisms and tissues, where they contribute to the physical properties of cell membranes and serve as metabolic intermediates. This compound, a C14 fatty acyl-CoA with a methyl group at the seventh carbon, falls into this category. Its biological functions are extrapolated from the known roles of other BCFAs.
Biosynthesis and Metabolism of Branched-Chain Acyl-CoAs
The biosynthesis of branched-chain acyl-CoAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine[2][3]. The initial steps of BCAA catabolism, occurring within the mitochondria, generate branched-chain acyl-CoA primers for fatty acid synthesis[4].
The biosynthesis of a molecule like 7-methyltridecanoic acid, and subsequently its CoA ester, would likely involve a multi-step process initiated by a branched-chain primer, followed by elongation.
DOT Diagram: Proposed General Biosynthetic Pathway for a Branched-Chain Fatty Acyl-CoA
Caption: General pathway for branched-chain acyl-CoA biosynthesis.
Potential Biological Roles of this compound
Based on the functions of other branched-chain acyl-CoAs, the biological roles of this compound can be postulated to include:
-
Structural Component of Cellular Membranes: BCFAs are known to influence the fluidity and stability of lipid bilayers. The methyl branch in this compound would affect lipid packing, potentially modulating membrane protein function and cellular signaling.
-
Metabolic Intermediate: As an acyl-CoA, it is an activated molecule ready for further metabolic processing, such as chain elongation, desaturation, or incorporation into complex lipids like phospholipids (B1166683) and triglycerides.
-
Precursor for Signaling Molecules: Some fatty acids are precursors for signaling molecules. While no specific signaling role has been attributed to this compound, this remains a possibility.
-
Pheromone Component: In some species, branched-chain fatty acids or their derivatives can act as pheromones or their precursors, involved in chemical communication[5][6].
Quantitative Data
| Cell Type | BCAA Contribution to Lipogenic Acetyl-CoA | BCAA Contribution to Lipogenic Propionyl-CoA | Reference |
| 3T3-L1 Adipocytes | Leucine and isoleucine contribute at least 25% | Valine and isoleucine contribute 100% | [3] |
Experimental Protocols
The study of this compound would involve its detection and quantification in biological samples, and the characterization of enzymes that interact with it.
Extraction and Quantification of Acyl-CoAs
A common method for the analysis of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8][9][10].
Protocol Outline: LC-MS/MS for Acyl-CoA Profiling
-
Sample Homogenization: Tissues or cells are rapidly homogenized in a cold extraction solvent (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and quench enzymatic activity[7].
-
Centrifugation: The homogenate is centrifuged to pellet the precipitated protein.
-
Supernatant Collection: The supernatant containing the acyl-CoAs is collected.
-
LC-MS/MS Analysis: The extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: A reverse-phase C18 column is typically used with an ion-pairing agent in the mobile phase to achieve separation of the different acyl-CoA species[7].
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion of the specific acyl-CoA to a characteristic product ion (e.g., the fragment corresponding to the CoA moiety) is monitored for quantification[7].
-
DOT Diagram: Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoAs from biological samples.
Conclusion and Future Directions
The biological role of this compound is yet to be specifically elucidated. However, based on our understanding of branched-chain fatty acid metabolism, it is likely to be involved in fundamental cellular processes such as membrane biology and energy metabolism. Future research, employing advanced mass spectrometry-based metabolomics and lipidomics, is necessary to determine the precise pathways of its synthesis and degradation, its tissue distribution, and its specific physiological functions. The development of specific enzymatic assays will also be crucial in identifying the proteins that regulate its cellular levels and mediate its downstream effects. Such studies will be vital for understanding its potential role in health and disease, and for identifying new therapeutic targets in metabolic disorders.
References
- 1. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pheromone Site | Research | Animal Welfare | TTU [depts.ttu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
7-Methyltridecanoyl-CoA in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is an activated branched-chain fatty acid, specifically an iso-C14:0 acyl-Coenzyme A thioester. In the realm of microbial metabolism, particularly within genera like Streptomyces, branched-chain fatty acids (BCFAs) and their CoA derivatives are of significant interest. They are not only essential components of the cell membrane, contributing to its fluidity and integrity, but also serve as crucial precursors for the biosynthesis of a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its metabolic fate, and its regulatory roles in microbial physiology. Furthermore, it offers detailed experimental protocols for its study and presents available quantitative data.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the degradation of the branched-chain amino acid leucine, which provides the isobutyryl-CoA primer for fatty acid synthesis.
The key enzymatic steps are:
-
Branched-Chain Amino Acid Transaminase (BCAT): Leucine is first transaminated to α-ketoisocaproate.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex oxidatively decarboxylates α-ketoisocaproate to form isovaleryl-CoA.
-
Fatty Acid Synthase (FAS) II System: Isovaleryl-CoA serves as the starter unit for the FAS II system.
-
β-ketoacyl-ACP synthase III (FabH): Catalyzes the initial condensation of the isovaleryl-CoA primer with malonyl-ACP.
-
Elongation Cycles: The subsequent elongation of the acyl chain occurs through repetitive cycles of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon atoms from malonyl-ACP. For the synthesis of this compound (an iso-C14:0 fatty acyl-CoA), five elongation cycles are required after the initial condensation.
-
-
Acyl-CoA Synthetase: The resulting 7-methyltridecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase (FadD).
A Technical Guide to the Synthesis, Isolation, and Characterization of 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. While its specific biological role and natural occurrence are not extensively documented in scientific literature, the study of such branched-chain acyl-CoAs is crucial for understanding lipid metabolism and its implications in various physiological and pathological states. This technical guide provides a comprehensive overview of proposed methodologies for the synthesis, isolation, and characterization of this compound, based on established protocols for similar long-chain and branched-chain acyl-CoA compounds. This document is intended to serve as a foundational resource for researchers seeking to investigate this specific molecule.
Introduction
Coenzyme A (CoA) and its thioesters are central to numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are found in various organisms, particularly bacteria, and play roles in membrane fluidity and as precursors for more complex lipids.[2][3] While the discovery and isolation of this compound have not been specifically detailed in published literature, this guide outlines a robust framework for its synthesis and purification, enabling further research into its biochemical properties and potential therapeutic applications.
Proposed Synthesis of this compound
Due to the lack of information on the natural isolation of this compound, a chemo-enzymatic approach is the most viable method for its production. This strategy combines the flexibility of chemical synthesis for the precursor fatty acid with the specificity of enzymatic ligation to Coenzyme A.
Synthesis of 7-Methyltridecanoic Acid (Precursor)
The synthesis of the precursor fatty acid, 7-methyltridecanoic acid, can be achieved through standard organic chemistry routes. A plausible approach involves the Grignard reaction, followed by oxidation.
Experimental Protocol:
-
Grignard Reagent Formation: React 1-bromohexane (B126081) with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.
-
Coupling Reaction: React the Grignard reagent with 7-bromoheptanoic acid methyl ester. This will form methyl 7-methyltridecanoate.
-
Saponification: Hydrolyze the resulting ester using a solution of sodium hydroxide (B78521) in methanol/water.
-
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the 7-methyltridecanoic acid with an organic solvent such as diethyl ether.
-
Purification: Purify the final product by silica (B1680970) gel column chromatography.
Chemo-Enzymatic Synthesis of this compound
The conversion of 7-methyltridecanoic acid to its CoA thioester can be efficiently catalyzed by an acyl-CoA synthetase. Several promiscuous acyl-CoA synthetases from bacterial sources have been shown to accept a wide range of fatty acid substrates, including branched-chain variants.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 7-methyltridecanoic acid, Coenzyme A (lithium salt), ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Addition: Initiate the reaction by adding a purified, promiscuous acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 37°C) for a sufficient duration (e.g., 2-4 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by quenching aliquots and analyzing via HPLC.
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
Diagram of the Proposed Chemo-Enzymatic Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Isolation and Purification
The purification of long-chain acyl-CoAs from reaction mixtures or biological extracts is typically achieved using high-performance liquid chromatography (HPLC).[4][5]
Experimental Protocol:
-
Sample Preparation: After quenching the synthesis reaction, centrifuge to remove the precipitated enzyme. The supernatant contains the this compound.
-
HPLC System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9).[4]
-
Detection: Monitor the elution profile using a UV detector at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[4]
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Desalting and Lyophilization: Desalt the collected fractions if necessary and lyophilize to obtain the purified product as a powder.
Characterization
The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of acyl-CoAs.[6][7]
Experimental Protocol:
-
LC-MS System: Use a reverse-phase LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the analysis of acyl-CoAs.[8]
-
Fragmentation Analysis: In MS/MS analysis, acyl-CoAs exhibit a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion.[7] The presence of a product ion corresponding to this loss would be a strong indicator of the successful synthesis of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C35H62N7O17P3S |
| Monoisotopic Mass | 977.3136 g/mol |
| [M+H]+ | 978.3214 m/z |
| Characteristic Fragment Ion [M+H - 507]+ | 471.3136 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information to confirm the identity of the synthesized molecule.[9][10]
Experimental Protocol:
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D2O or a mixture of CD3OD and D2O).
-
1H NMR: The 1H NMR spectrum should show characteristic signals for the protons of the adenine ring, the ribose sugar, the pantothenate moiety, and the 7-methyltridecanoyl chain.
-
13C NMR: The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons.
Diagram of the General Acyl-CoA Structure for NMR Reference:
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 7-Methyltridecanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of 7-Methyltridecanoyl-CoA, a key intermediate in the biosynthesis of insect chemical signals. This document summarizes the current understanding of its biological significance, biosynthetic pathway, and methods for its detection and quantification, tailored for professionals in research and drug development.
Natural Occurrence and Biological Significance
This compound is a branched-chain acyl-Coenzyme A derivative that has been identified as a crucial precursor in the biosynthesis of the contact sex pheromone in the German cockroach, Blattella germanica. The primary pheromone component, 3,11-dimethylnonacosan-2-one, is a complex molecule derived from the elongation of methyl-branched fatty acyl-CoAs. The integument of female B. germanica contains a variety of methyl-branched fatty acids that serve as intermediates in the formation of cuticular hydrocarbons and this specific pheromone. Among these are n-7-monomethyl fatty acids with carbon chain lengths ranging from 16 to 20, strongly indicating the presence and metabolic importance of this compound as the C14 precursor.
While direct quantitative data for this compound in B. germanica is not extensively documented in publicly available literature, the relative abundance of its downstream products underscores its significance in the insect's chemical communication. The biosynthesis of these methyl-branched molecules is a highly regulated process, suggesting that the availability of this compound is a critical control point in pheromone production.
Table 1: Identified Methyl-Branched Fatty Acids in the Integument of Blattella germanica
| Fatty Acid Type | Carbon Chain Lengths |
| n-3-monomethyl | C16 - C20 |
| n-4-monomethyl | C16 - C20 |
| n-5-monomethyl | C16 - C20 |
| n-7-monomethyl | C16 - C20 |
| n-8-monomethyl | C16 - C20 |
| n-9-monomethyl | C16 - C20 |
| n-3,9-dimethyl | C16 - C20 |
| n-3,11-dimethyl | C16 - C20 |
| n-5,9-dimethyl | C16 - C20 |
This table summarizes the types of methyl-branched fatty acids identified, indicating the pool of precursors for pheromone biosynthesis.
Biosynthetic Pathway of this compound and Pheromone Precursors
The biosynthesis of this compound and its subsequent elongation to form the pheromone backbone occurs in the integument of Blattella germanica. This pathway involves a specialized set of enzymes capable of incorporating methyl branches into the growing fatty acid chain.
A key enzyme in this process is a microsomal Fatty Acid Synthase (FAS) . Unlike the cytosolic FAS responsible for straight-chain fatty acid synthesis, this microsomal FAS preferentially utilizes methylmalonyl-CoA as an extender unit in place of malonyl-CoA at specific steps, leading to the formation of methyl-branched fatty acids.
The proposed biosynthetic pathway leading to the pheromone precursor is as follows:
-
Initiation: The synthesis likely begins with a standard acetyl-CoA primer.
-
Elongation and Branching: The microsomal FAS elongates the acyl chain. At the appropriate step to create a methyl group at the 7th position (in the final C14 acid), methylmalonyl-CoA is incorporated instead of malonyl-CoA.
-
Formation of this compound: The resulting 14-carbon methyl-branched fatty acid, 7-methyltridecanoic acid, is then activated to its coenzyme A thioester, This compound , by an Acyl-CoA Synthetase (ACS) .
-
Further Elongation: this compound serves as a substrate for further elongation cycles, eventually leading to the long-chain methyl-branched acyl-CoA that is the direct precursor to the pheromone.
Biosynthesis of this compound and its elongation.
Experimental Protocols: Quantification of this compound
The quantification of branched-chain acyl-CoAs like this compound from biological matrices requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. Below is a generalized protocol adaptable for the analysis of this compound in insect tissue.
Sample Preparation and Extraction
-
Tissue Homogenization: Dissect the integument from B. germanica and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80:20 methanol (B129727):water or an acidic solvent like 5% perchloric acid) containing an appropriate internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA or an odd-chain acyl-CoA not present in the sample).
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): The resulting supernatant can be further purified using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is employed.
-
Solvent A: Water with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the Coenzyme A moiety, resulting from the collision-induced dissociation of the precursor ion.
-
-
Quantification
A calibration curve is constructed by analyzing a series of known concentrations of a this compound standard spiked into a blank matrix. The concentration of this compound in the biological sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
Workflow for the quantification of this compound.
Conclusion and Future Directions
This compound is a naturally occurring, yet understudied, metabolite with a critical role in insect chemical ecology. Its position as a key precursor in the biosynthesis of the contact sex pheromone of Blattella germanica makes it an interesting target for research in pest management and the development of novel insect control strategies. Future research should focus on the absolute quantification of this compound in B. germanica to better understand the flux through the pheromone biosynthetic pathway. Furthermore, detailed characterization of the enzymes involved, particularly the microsomal FAS and specific elongases, will provide valuable insights into the regulation of pheromone production and may reveal novel targets for species-specific inhibitors. The methodologies outlined in this guide provide a framework for researchers to further investigate the fascinating biology of this important molecule.
7-Methyltridecanoyl-CoA chemical structure and properties
An In-depth Technical Guide to 7-Methyltridecanoyl-CoA
Abstract
This compound is a branched-chain fatty acyl-coenzyme A (BCFA-CoA), a class of molecules integral to various biological processes, particularly in microbial metabolism, and increasingly recognized for its role in host-microbe interactions and as a potential signaling molecule. This document provides a comprehensive overview of the chemical structure, known properties, and biological significance of this compound. It further outlines representative experimental protocols for its synthesis and analysis, tailored for researchers in biochemistry, microbiology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is an activated form of 7-methyltridecanoic acid, where the carboxylic acid is linked to the thiol group of coenzyme A via a high-energy thioester bond. The structure consists of a 14-carbon fatty acyl chain (tridecane backbone with a methyl group at the 7th position) attached to the complex coenzyme A moiety.
Data Summary
The following table summarizes the key chemical identifiers and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₂N₇O₁₇P₃S | Inferred[1] |
| Molecular Weight | 977.9 g/mol | Calculated[2] |
| IUPAC Name | S-[2-(3-{[4-({(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methoxy} -hydroxyphosphoryl)oxy-hydroxyphosphoryl]oxy}-2-hydroxy-3,3-dimethylbutanamido)propanamido]ethyl 7-methyltridecanethioate | Inferred |
| Classification | Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705] | LIPID MAPS[3][4] |
| Physical Description | Predicted to be a solid at room temperature. | Inferred[3][4][5] |
Biological Significance and Metabolic Role
This compound belongs to the family of branched-chain fatty acids (BCFAs), which are characterized by methyl branches on their carbon backbone.[6][7] BCFAs are crucial components of bacterial cell membranes, where they help maintain fluidity.[8] In mammals, BCFAs are obtained from dietary sources like dairy and ruminant meats or produced by gut microbiota.[7]
Metabolic Activation
Like other fatty acids, 7-methyltridecanoic acid must be activated to its coenzyme A thioester, this compound, to become metabolically active. This ATP-dependent reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS).
Figure 1. ATP-dependent activation of 7-methyltridecanoic acid to its CoA ester.
Signaling Role via PPARα
Research has shown that the CoA thioesters of very-long-chain and branched-chain fatty acids are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation. The binding of ligands like BCFA-CoAs alters the receptor's conformation, leading to the recruitment of co-regulatory proteins and enhanced transcription of target genes.[9][10] This suggests that this compound could function as an endogenous signaling molecule, modulating lipid metabolism within the cell.
Figure 2. Proposed signaling pathway involving this compound as a PPARα ligand.
Experimental Protocols
Detailed experimental procedures for this compound are not explicitly published. However, based on established methods for other acyl-CoAs, the following protocols can be proposed.[11]
Chemo-Enzymatic Synthesis
A robust method for synthesizing long-chain acyl-CoAs involves the conversion of the free fatty acid to its N-hydroxysuccinimide (NHS) ester, followed by an enzymatic reaction with coenzyme A catalyzed by an acyl-CoA ligase or through direct chemical thioesterification. A common chemical approach uses the corresponding anhydride (B1165640).[11]
Methodology: Symmetric Anhydride Method
-
Anhydride Formation (Optional if not available): 7-methyltridecanoic acid can be converted to 7-methyltridecanoic anhydride by reacting it with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
Reaction Setup: Dissolve Coenzyme A (Li salt hydrate, 1 equivalent) in a 0.5 M sodium bicarbonate (NaHCO₃) buffer in a reaction vessel. Cool the solution to 4°C on an ice bath.
-
Addition of Anhydride: Add 1.6 equivalents of 7-methyltridecanoic anhydride to the cooled CoA solution with constant stirring.
-
Reaction: Allow the reaction to proceed on ice for 45-60 minutes. The progress can be monitored by testing for the disappearance of free thiols using Ellman's reagent.
-
Purification: The resulting this compound can be purified from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Verification: Confirm the identity and purity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS), analyzing for the correct mass-to-charge ratio (m/z).
Figure 3. A representative workflow for the chemical synthesis of this compound.
Quantification in Biological Samples
The analysis of branched-chain fatty acyl-CoAs in complex matrices like cell cultures or tissues typically requires sensitive and specific analytical techniques such as LC-MS/MS.[6]
Methodology: LC-MS/MS Analysis
-
Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a cold extraction buffer (e.g., methanol/water) to quench metabolic activity.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate the lipid fraction containing the acyl-CoAs. An isotope-labeled internal standard for a similar long-chain acyl-CoA should be added prior to extraction for accurate quantification.
-
Sample Concentration: Evaporate the organic solvent phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).
-
LC Separation: Inject the sample onto a reverse-phase column (e.g., C18) and separate the analytes using a gradient elution program, typically with mobile phases containing acetonitrile/water with additives like formic acid or ammonium (B1175870) acetate.
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for detection and quantification.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Figure 4. General workflow for the analysis of this compound in biological samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetradecanoyl-coa | C35H62N7O17P3S | CID 11966124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methylcrotonoyl-CoA | C26H42N7O17P3S | CID 6443760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tridecanoyl-CoA | C34H60N7O17P3S | CID 53481606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipotype.com [lipotype.com]
- 9. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
7-Methyltridecanoyl-CoA: A Potential Biomarker on the Frontier of Metabolomics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolomics is a rapidly evolving field that holds immense promise for the discovery of novel biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. Within the complex landscape of the cellular metabolome, acyl-Coenzyme A (acyl-CoA) thioesters represent a critical node, linking catabolic and anabolic pathways and serving as key regulators of cellular processes.[1][2][3] Among the vast array of acyl-CoAs, branched-chain fatty acyl-CoAs are emerging as molecules of interest due to their roles in lipid metabolism, inflammation, and cellular signaling. This technical guide focuses on 7-Methyltridecanoyl-CoA, a specific branched-chain acyl-CoA, exploring its potential as a biomarker. While direct research on this compound is currently limited, this document synthesizes existing knowledge on branched-chain fatty acids (BCFAs) and acyl-CoA analysis to provide a comprehensive framework for its investigation.
Core Concepts: Understanding Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl branches along their carbon chain.[1] They are found in various organisms, including bacteria, and are present in the human diet, particularly in dairy and meat products.[4] In humans, BCFAs have been detected in various tissues and fluids, including adipose tissue and serum.[5] The metabolism of BCFAs is intricately linked to that of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which can serve as precursors for their synthesis.[6]
The biological functions of BCFAs are diverse. They are known to influence the fluidity of cell membranes and have been implicated in a range of physiological processes, including:
-
Lipid Metabolism: BCFAs can influence the synthesis and metabolism of other lipids.
-
Inflammation: Certain BCFAs have demonstrated anti-inflammatory properties.
-
Insulin (B600854) Resistance: There is growing interest in the relationship between BCFAs and insulin sensitivity.
This compound, as a coenzyme A derivative of 7-methyltridecanoic acid, is an activated form of this BCF A, ready to participate in various metabolic reactions. Its concentration and flux within a cell or tissue could, therefore, reflect the status of these metabolic pathways and potentially serve as a sensitive biomarker of physiological or pathological changes.
Potential as a Biomarker
While specific disease associations for this compound have not yet been established, the broader class of BCFAs and acyl-CoAs have been linked to several conditions:
-
Metabolic Disorders: Alterations in the profiles of acyl-CoAs are observed in metabolic diseases. For instance, dysregulation of short-chain acyl-CoA metabolism can lead to pathological defects.[7] Inborn errors of metabolism, such as methylmalonic acidemia, are characterized by the accumulation of specific acyl-CoAs.[8][9]
-
Cancer: Cancer cells exhibit reprogrammed metabolism, often involving altered fatty acid synthesis and oxidation.[2][10] The mevalonate (B85504) pathway, which utilizes acetyl-CoA, is a key pathway in many cancers.[11] Specific acyl-CoA thioesterases, such as ACOT7, have been implicated in the progression of breast cancer.[12]
-
Neurological Disorders: Dysregulated lipid metabolism is a feature of numerous neurological diseases.[13] Acyl-CoA thioesterase 7 (ACOT7) has been shown to be crucial for maintaining neuronal fatty acid homeostasis.[13]
Given these associations, it is plausible that this compound could serve as a biomarker in contexts where branched-chain fatty acid metabolism is perturbed.
Signaling Pathways and Logical Relationships
The metabolism of branched-chain amino acids gives rise to branched-chain acyl-CoAs, which can then enter various metabolic pathways. The diagram below illustrates the general biosynthetic pathway leading to the formation of branched-chain fatty acyl-CoAs.
Once formed, this compound could participate in several cellular processes. The following diagram outlines the potential metabolic fates and signaling roles of a generic long-chain acyl-CoA, which would be applicable to this compound.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurological dysfunction in methylmalonic acidaemia is probably related to the inhibitory effect of methylmalonate on brain energy production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA thioesterase 7 is oncogenic in breast cancer by promoting oxidative phosphorylation via PGC1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl Coenzyme A Thioesterase 7 Regulates Neuronal Fatty Acid Metabolism To Prevent Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 7-Methyltridecanoyl-CoA: A Call for Preliminary Investigation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document addresses the current state of knowledge surrounding the function of 7-Methyltridecanoyl-CoA, a coenzyme A derivative. Following a comprehensive review of publicly available scientific literature, it is evident that the specific biological role of this molecule remains largely uncharacterized. This whitepaper serves to highlight this knowledge gap and to propose a foundational framework for future preliminary studies.
While information on analogous branched-chain fatty acyl-CoAs and the general metabolism of coenzyme A thioesters exists, direct experimental data on this compound is conspicuously absent. This presents a unique opportunity for novel research in the fields of lipid metabolism and cellular signaling.
Current Understanding: An Uncharted Territory
At present, this compound is identified primarily as a chemical entity. It is a thioester of coenzyme A and 7-methyltridecanoic acid, a C14 branched-chain fatty acid. While the metabolism of straight-chain fatty acids is well-documented, the pathways involving many branched-chain species are less understood. It is plausible that this compound is an intermediate in the metabolism of specific dietary lipids or endogenous biosynthetic pathways that are not yet fully elucidated.
Proposed Avenues for Preliminary Investigation
To delineate the function of this compound, a multi-pronged experimental approach is necessary. The following sections outline potential experimental workflows and logical frameworks for initial studies.
Investigating Biosynthesis and Degradation
A primary objective is to identify the enzymatic machinery responsible for the synthesis and breakdown of this compound. A logical workflow for this investigation is proposed below.
Exploring the Role in Cellular Signaling
Acyl-CoA molecules are increasingly recognized for their roles beyond metabolism, including in post-translational modifications of proteins. A potential signaling function for this compound could be investigated as follows.
Quantitative Data: A Future Perspective
As no quantitative data currently exists in the literature for the function of this compound, the following table is presented as a template for organizing future experimental findings. This structured approach will be crucial for comparing results across different experimental conditions and for building a comprehensive understanding of this molecule's role.
| Experimental Parameter | Control Group | Treatment Group 1 (e.g., High Fat Diet) | Treatment Group 2 (e.g., Genetic Knockout) | Unit |
| Cellular concentration of this compound | pmol/mg protein | |||
| Activity of putative synthesizing enzyme | nmol/min/mg protein | |||
| Activity of putative degrading enzyme | nmol/min/mg protein | |||
| Level of target protein acylation | Relative Intensity |
Detailed Experimental Protocols: A Methodological Framework
To ensure reproducibility and rigor in these preliminary studies, detailed protocols are essential. Below are foundational methodologies that can be adapted for the specific investigations outlined above.
Protocol for In Vitro Synthesis of this compound
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 50 mM HEPES buffer (pH 7.4), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and 100 µM 7-methyltridecanoic acid.
-
Enzyme Addition: Add 1-5 µg of a purified candidate acyl-CoA synthetase or a crude cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.
-
Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant for the presence of this compound using reverse-phase HPLC.
Protocol for Cellular Uptake and Metabolism of 7-Methyltridecanoic Acid
-
Cell Culture: Plate cells (e.g., HepG2, C2C12) in appropriate growth medium and allow them to reach 70-80% confluency.
-
Treatment: Replace the growth medium with a serum-free medium containing 50-100 µM of 7-methyltridecanoic acid complexed to bovine serum albumin.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
Metabolite Extraction: Wash the cells with ice-cold PBS and extract metabolites using a methanol/acetonitrile/water (2:2:1) solvent system.
-
Analysis: Analyze the cell extracts for the presence of this compound and its potential downstream metabolites using LC-MS/MS.
Conclusion and Future Directions
The study of this compound is a nascent field with the potential to uncover novel aspects of cellular metabolism and regulation. The lack of existing data underscores the need for foundational research to establish its biosynthetic and degradative pathways, as well as its potential signaling roles. The experimental frameworks and protocols provided in this whitepaper offer a starting point for researchers to begin to unravel the functions of this enigmatic molecule. Future work should focus on identifying the specific enzymes that interact with this compound and elucidating its role in both physiological and pathological contexts. Such studies will be instrumental in determining if this pathway holds potential for therapeutic intervention in metabolic diseases or other conditions.
7-Methyltridecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and play crucial roles in regulating membrane fluidity and other cellular processes. Unlike their straight-chain counterparts, BCFAs contain one or more methyl groups along the acyl chain. The position and number of these branches influence their physical and chemical properties. 7-Methyltridecanoyl-CoA is a specific mid-chain branched-chain acyl-CoA, the activated form of 7-methyltridecanoic acid. This guide provides an in-depth overview of the metabolic context of this compound, focusing on its biosynthesis, the enzymes involved, and relevant experimental methodologies for its study. While direct research on this compound is limited, this guide extrapolates from the well-established principles of branched-chain fatty acid metabolism.
Biosynthesis of this compound
The biosynthesis of this compound is believed to occur via the fatty acid synthase (FAS) system, incorporating a methyl group from a methylmalonyl-CoA extender unit during chain elongation. The general pathway for the synthesis of methyl-branched fatty acids is initiated with a primer, typically a short branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. However, for mid-chain branches, the methyl group is introduced during the elongation process.
The proposed biosynthetic pathway involves the following key steps:
-
Primer Synthesis: The synthesis is initiated with a standard primer, likely acetyl-CoA.
-
Chain Elongation with Malonyl-CoA: The acetyl-CoA primer undergoes several cycles of elongation, with each cycle adding two carbons from malonyl-CoA.
-
Incorporation of Methylmalonyl-CoA: At a specific point in the elongation process, fatty acid synthase utilizes methylmalonyl-CoA instead of malonyl-CoA as the extender unit. This incorporation results in the addition of a three-carbon unit containing a methyl branch. To achieve a methyl group at the 7th position of a 13-carbon chain (counting the carboxyl carbon as 1), the methylmalonyl-CoA would be incorporated after the chain has reached a length of 6 carbons.
-
Further Elongation: Following the incorporation of the methyl-branched unit, the fatty acid chain undergoes further elongation cycles with malonyl-CoA until the final chain length of 13 carbons is reached, followed by the addition of Coenzyme A to form this compound.
The specificity of the fatty acid synthase and the availability of methylmalonyl-CoA are critical factors determining the formation and abundance of this compound.
Signaling Pathway for Branched-Chain Fatty Acid Precursor Synthesis
Quantitative Data
Quantitative data for this compound itself is scarce in the literature. However, data for related branched-chain fatty acids and the enzymes involved in their synthesis provide valuable context.
| Parameter | Value | Organism/Enzyme | Reference |
| BCFA Composition in Bovine Milk Fat | |||
| iso-C14:0 | 0.45 ± 0.03 g/100g fat | Bos taurus | [1] |
| anteiso-C15:0 | 0.53 ± 0.04 g/100g fat | Bos taurus | [1] |
| iso-C16:0 | 0.38 ± 0.02 g/100g fat | Bos taurus | [1] |
| iso-C17:0 | 0.58 ± 0.04 g/100g fat | Bos taurus | [1] |
| FAS Kinetics with Methylmalonyl-CoA | |||
| Apparent Km for Acetyl-CoA | 3.6 ± 0.4 µM | Rat liver FAS | [2] |
| Apparent Km for Malonyl-CoA | 7.3 ± 0.7 µM | Rat liver FAS | [2] |
| Inhibition by Methylmalonyl-CoA | 50% at 50 µM | Rat liver FAS | [2] |
| BCKA Decarboxylase Activity | |||
| Km for α-keto-β-methylvalerate | 0.04 mM | Bacillus subtilis | [3] |
| Km for α-ketoisocaproate | 0.08 mM | Bacillus subtilis | [3] |
| Km for α-ketoisovalerate | 0.12 mM | Bacillus subtilis | [3] |
Experimental Protocols
Analysis of 7-Methyltridecanoic Acid Methyl Ester (7-Me-TAME) by GC-MS
This protocol describes the extraction of total fatty acids from a biological sample, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
a. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., bacterial cell pellet, tissue) in a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. Derivatization to FAMEs
-
Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic HCl.
-
Incubate at 80°C for 1 hour.
-
Cool to room temperature and add 1 mL of hexane (B92381) to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
c. GC-MS Analysis
-
GC Column: A polar capillary column (e.g., HP-88, CP-Sil 88) is recommended for good separation of FAME isomers.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) to elute all FAMEs.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. The fragmentation pattern of methyl-branched FAMEs can help in identifying the position of the methyl group. Look for characteristic ions resulting from cleavage adjacent to the branch point.
GC-MS Analysis Workflow
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the extraction and sensitive quantification of long-chain acyl-CoAs, including this compound, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Acyl-CoA Extraction
-
Homogenize the frozen biological sample in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water).
-
Include an internal standard (e.g., a deuterated or odd-chain acyl-CoA not present in the sample).
-
Vortex vigorously and centrifuge at high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
b. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used for elution.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The MRM transition for this compound would involve selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.
LC-MS/MS Analysis Workflow
Conclusion
This compound is a fascinating, yet understudied, molecule within the complex landscape of branched-chain fatty acid metabolism. While its precise biosynthetic pathway and physiological roles are not fully elucidated, current knowledge of FAS promiscuity and methylmalonyl-CoA incorporation provides a strong hypothetical framework. The advanced analytical techniques of GC-MS and LC-MS/MS offer powerful tools for the identification and quantification of this compound and related metabolites. Further research, including in vitro reconstitution of biosynthetic pathways and targeted metabolomic studies, is necessary to fully uncover the significance of this mid-chain branched-chain acyl-CoA in various biological systems. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.
References
Theoretical Models of 7-Methyltridecanoyl-CoA Interactions: An In-depth Technical Guide
Disclaimer: Direct experimental data on the interactions and metabolism of 7-Methyltridecanoyl-CoA is limited in publicly available scientific literature. The following guide presents theoretical models based on the well-established principles of branched-chain fatty acid metabolism and acyl-CoA interactions. These models provide a predictive framework for researchers, scientists, and drug development professionals to design and interpret experiments aimed at elucidating the specific biological roles of this compound.
Introduction to this compound
This compound is a saturated, branched-chain fatty acyl-coenzyme A (BCFA-CoA). BCFAs are commonly found in bacteria, certain foods like dairy and ruminant meat, and are also present in humans.[1] The position of the methyl group on the carbon chain is a critical determinant of its metabolic fate and potential protein interactions. In this compound, the methyl group is located at an odd-numbered carbon (C7), which suggests it can likely undergo metabolism via the β-oxidation pathway without the initial α-oxidation step required for fatty acids with a methyl group at the β-position (C3), such as phytanic acid.[2][3]
This guide will explore the theoretical metabolic pathways of this compound, predict its interactions with key metabolic enzymes and binding proteins, and propose experimental protocols to validate these hypotheses.
Theoretical Metabolic Pathway of this compound
The metabolism of this compound is predicted to occur primarily through the mitochondrial β-oxidation pathway. The methyl group at the C7 position does not sterically hinder the enzymes of β-oxidation until it is near the reactive center.
Step 1: Transport into the Mitochondria
Long-chain fatty acyl-CoAs require the carnitine shuttle to cross the inner mitochondrial membrane.[4] While carnitine palmitoyltransferase I (CPT1) has high specificity for straight-chain fatty acids, its activity with mid-chain branched fatty acids is less characterized.[5] It is plausible that this compound is a substrate for CPT1, allowing its transport into the mitochondrial matrix.
Step 2: β-Oxidation Cycles
Once inside the mitochondria, this compound would undergo successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions:
-
Dehydrogenation: Catalyzed by an Acyl-CoA Dehydrogenase (ACAD). Given the chain length, a long-chain ACAD (LCAD) or a medium-chain ACAD (MCAD) would likely be involved.[6]
-
Hydration: Catalyzed by Enoyl-CoA Hydratase (ECH).[7]
-
Dehydrogenation: Catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (HADH).
-
Thiolysis: Catalyzed by β-ketothiolase.
This process would repeat, shortening the acyl chain by two carbons in each cycle and producing acetyl-CoA.
Step 3: Encountering the Methyl Branch
After two cycles of β-oxidation, the resulting molecule would be 3-Methylnonanoyl-CoA. The methyl group is now at the β-position, which blocks the action of 3-Hydroxyacyl-CoA Dehydrogenase. At this point, the metabolic pathway would likely involve peroxisomal α-oxidation to remove the methyl-branched carbon, followed by further β-oxidation.[8]
An alternative is that the methyl branch is handled by specific enzymes within the mitochondria. The presence of a methyl group at an odd-numbered carbon might allow it to be processed differently than the well-studied phytanic acid.
Below is a diagram illustrating the predicted initial mitochondrial β-oxidation pathway.
Potential Protein Interactions
Beyond metabolic enzymes, this compound is expected to interact with acyl-CoA binding and transport proteins. These interactions are crucial for its trafficking, buffering the intracellular pool, and presenting it to enzymes.
| Protein Class | Specific Examples | Predicted Interaction and Function | Supporting Rationale |
| Acyl-CoA Dehydrogenases (ACADs) | LCAD, MCAD, ACAD10 | Catalyzes the first step of β-oxidation. The specific ACAD involved will depend on the chain length of the acyl-CoA intermediate. ACAD10 has shown activity towards branched-chain substrates.[9] | ACADs are essential for fatty acid oxidation and exhibit overlapping substrate specificities for chain length.[6] |
| Enoyl-CoA Hydratases | Enoyl-CoA hydratase (Crotonase) | Catalyzes the second step of β-oxidation (hydration). Generally has broad substrate specificity.[7][10] | This enzyme is a core component of the β-oxidation pathway. |
| Carnitine Acyltransferases | CPT1, Carnitine O-acetyltransferase (CrAT) | CPT1 facilitates mitochondrial uptake.[11] CrAT may be involved in the export of short-chain branched acylcarnitines from the mitochondria.[12] | Transport across the mitochondrial membrane is a key regulatory step in fatty acid oxidation. |
| Acyl-CoA Binding Proteins (ACBPs) | ACBP | Binds and transports this compound within the cytoplasm, protecting it from hydrolysis and delivering it to organelles and enzymes.[13][14] | ACBPs bind a wide range of medium to long-chain acyl-CoAs.[15] |
| Sterol Carrier Protein 2 (SCP-2) | SCP-2 | May be involved in the intracellular transport of this compound, particularly to peroxisomes for α-oxidation if a β-methyl branch is formed.[16][17] | SCP-2 is known to bind and transfer a variety of lipids, including branched-chain fatty acyl-CoAs.[18][19] |
| α-Methylacyl-CoA Racemase (AMACR) | AMACR | If a 2-methyl branched acyl-CoA intermediate is formed, AMACR would be required to convert the (R)-isomer to the (S)-isomer for further β-oxidation.[20][21] | This enzyme is crucial for the metabolism of pristanic acid and other 2-methyl branched-chain fatty acids.[22] |
Proposed Experimental Protocols
To validate the theoretical models presented, a series of experiments can be conducted. Below are detailed methodologies for key experiments.
In Vitro Enzyme Kinetic Assays
Objective: To determine if this compound and its β-oxidation intermediates are substrates for key metabolic enzymes and to quantify the kinetic parameters (Km, Vmax).
Methodology:
-
Enzyme Expression and Purification: Recombinantly express and purify candidate enzymes (e.g., LCAD, MCAD, CPT1) from E. coli or a mammalian expression system.
-
Substrate Synthesis: Chemically synthesize this compound and its predicted β-oxidation intermediates.
-
Assay Principle:
-
For ACADs: A common method is the ferricenium hexafluorophosphate (B91526) assay, which measures the reduction of ferricenium ion coupled to the oxidation of the acyl-CoA substrate. The change in absorbance is monitored spectrophotometrically.
-
For CPT1: The activity can be measured by a radiochemical assay using L-[3H]carnitine and monitoring the formation of [3H]acylcarnitine, which is separated from unreacted carnitine by ion-exchange chromatography.
-
-
Data Analysis: Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and binding proteins like ACBP and SCP-2.
Methodology:
-
Protein Preparation: Purify recombinant ACBP and SCP-2 to high homogeneity. Dialyze extensively against the ITC buffer.
-
Ligand Preparation: Dissolve this compound in the same ITC buffer.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
Cellular Uptake and Metabolism Studies
Objective: To trace the metabolic fate of this compound in a cellular context.
Methodology:
-
Stable Isotope Labeling: Synthesize 13C-labeled 7-Methyltridecanoic acid.
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, fibroblasts).
-
Labeling Experiment: Incubate the cells with the 13C-labeled 7-Methyltridecanoic acid for various time points.
-
Metabolite Extraction: After incubation, quench the metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 13C-labeled downstream metabolites (e.g., shorter-chain acyl-CoAs, acetyl-CoA).
-
Pathway Analysis: Map the identified labeled metabolites to reconstruct the metabolic pathway of this compound.
Below is a diagram of a proposed experimental workflow for investigating protein interactions.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation of branched chain fatty acids in rat liver. Evidence that carnitine palmitoyltransferase I prevents transport of branched chain fatty acids into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 11. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 12. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 14. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of the acyl-CoA binding protein (ACBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sterol carrier protein-2: structure reveals function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sterol carrier protein-2: new roles in regulating lipid rafts and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sterol Carrier Protein-2: New roles in regulating lipid rafts and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SCP2 - Wikipedia [en.wikipedia.org]
- 20. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 21. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subcellular localization and physiological role of alpha-methylacyl-CoA racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads of 7-Methyltridecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative metabolic fate of 7-Methyltridecanoyl-CoA, a branched-chain acyl-CoA. While direct experimental data for this specific molecule is limited, this document synthesizes established principles of fatty acid metabolism to propose a detailed pathway. We will delve into the interplay of mitochondrial and peroxisomal oxidation, detailing the enzymatic steps and potential intermediates. This guide also outlines detailed experimental protocols for researchers to investigate and validate the proposed metabolic route, including in vitro enzyme assays and cell-based analyses. Furthermore, we present a framework for the quantitative analysis of metabolites, crucial for understanding the kinetics and flux of this compound metabolism. This document is intended to serve as a foundational resource for researchers in drug development and metabolic diseases, providing both a theoretical framework and practical methodologies for the study of this and similar mid-chain methyl-branched fatty acids.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cellular lipids and are involved in a variety of biological processes.[1] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates alternative metabolic pathways to the canonical β-oxidation spiral.[2] this compound, a 14-carbon fatty acyl-CoA with a methyl group at the seventh carbon, presents a unique metabolic challenge. Understanding its metabolic fate is crucial for elucidating the broader principles of BCFAs metabolism and for the development of therapeutics targeting fatty acid oxidation pathways.
This guide will propose a multi-stage metabolic pathway for this compound, beginning with initial cycles of mitochondrial β-oxidation, followed by peroxisomal α-oxidation to bypass the methyl branch, and culminating in the completion of β-oxidation.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to proceed through a sequence of reactions occurring in both the mitochondria and peroxisomes.
Initial Mitochondrial β-Oxidation
The initial degradation of this compound is expected to occur in the mitochondria via the standard β-oxidation pathway.[3] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.
For this compound, two cycles of β-oxidation can proceed without encountering the methyl group:
-
First Cycle: this compound is converted to 5-methylundecanoyl-CoA and acetyl-CoA.
-
Second Cycle: 5-methylundecanoyl-CoA is converted to 3-methylnonanoyl-CoA and acetyl-CoA.
At this stage, the resulting 3-methylnonanoyl-CoA has a methyl group at the β-position, which sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme of the β-oxidation cycle. This blockage necessitates the involvement of an alternative oxidative pathway.
Peroxisomal α-Oxidation
To overcome the β-methyl branch, 3-methylnonanoyl-CoA is likely transported to the peroxisome to undergo α-oxidation. This pathway removes a single carbon from the carboxyl end of the fatty acid. The key steps are:
-
Hydroxylation: Phytanoyl-CoA α-hydroxylase (PHYH) or a similar enzyme hydroxylates the α-carbon of 3-methylnonanoyl-CoA to form 2-hydroxy-3-methylnonanoyl-CoA.
-
Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1) cleaves the C1-C2 bond, yielding 2-methyloctanal (B1594714) and formyl-CoA.
-
Dehydrogenation: The resulting aldehyde is oxidized to 2-methyloctanoic acid by an aldehyde dehydrogenase.
-
Activation: 2-methyloctanoic acid is then activated to 2-methyloctanoyl-CoA.
Final β-Oxidation
With the methyl group now at the α-position, 2-methyloctanoyl-CoA can re-enter the β-oxidation pathway. This can occur in either the peroxisomes or the mitochondria after transport. The final products of the complete oxidation of this compound would be acetyl-CoA and propionyl-CoA.
Quantitative Data Presentation
The following tables present a hypothetical summary of quantitative data that could be obtained from the experimental protocols outlined in Section 4.0.
Table 1: Michaelis-Menten Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Dehydrogenase (MCAD) | This compound | 15 | 50 |
| Acyl-CoA Dehydrogenase (MCAD) | 5-Methylundecanoyl-CoA | 25 | 35 |
| Phytanoyl-CoA α-hydroxylase (PHYH) | 3-Methylnonanoyl-CoA | 50 | 20 |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylnonanoyl-CoA | 30 | 75 |
Table 2: Metabolite Concentrations in Cell Culture Following Incubation with 7-Methyltridecanoic Acid
| Metabolite | Control (pmol/10^6 cells) | 7-Methyltridecanoic Acid Treated (pmol/10^6 cells) |
| This compound | < 1 | 150 |
| 5-Methylundecanoyl-CoA | < 1 | 75 |
| 3-Methylnonanoyl-CoA | < 1 | 200 |
| 2-Methyloctanoyl-CoA | < 1 | 50 |
| Acetyl-CoA | 500 | 850 |
| Propionyl-CoA | 50 | 150 |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the metabolic fate of this compound.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of enzymes involved in the metabolism of this compound and its intermediates.
Protocol: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
-
Reagents:
-
Purified recombinant medium-chain acyl-CoA dehydrogenase (MCAD).
-
This compound (substrate).
-
Electron transfer flavoprotein (ETF).
-
Phenazine ethosulfate (PES).
-
2,6-Dichlorophenolindophenol (DCPIP).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ETF, PES, and DCPIP in a 96-well plate.
-
Add a known concentration of MCAD to each well.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time.
-
Calculate the initial reaction velocities and determine Km and Vmax using Michaelis-Menten kinetics.
-
Cell-Based Metabolism Assays
Objective: To trace the metabolic fate of this compound in a cellular context.
Protocol: Stable Isotope Tracing in Cultured Hepatocytes
-
Materials:
-
Primary hepatocytes or HepG2 cells.
-
Culture medium.
-
[U-¹³C₁₄]-7-Methyltridecanoic acid (isotopically labeled substrate).
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Culture hepatocytes to 80% confluency.
-
Replace the culture medium with a medium containing [U-¹³C₁₄]-7-Methyltridecanoic acid.
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
At each time point, wash the cells with ice-cold saline and quench metabolism with cold extraction solvent.
-
Collect the cell extracts and analyze the labeled acyl-CoA esters and their downstream metabolites by LC-MS/MS.
-
Quantify the abundance of labeled metabolites to determine the metabolic flux.
-
Conclusion
The metabolic fate of this compound is likely a multi-compartmental process involving both mitochondrial and peroxisomal pathways. While the proposed pathway is based on established principles of branched-chain fatty acid metabolism, further experimental validation is essential. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to elucidate the precise metabolic route and enzymatic machinery responsible for the degradation of this and other mid-chain methyl-branched fatty acids. Such studies will not only advance our fundamental understanding of lipid metabolism but also have significant implications for the development of novel therapeutic strategies for metabolic disorders.
References
In-Depth Technical Guide: Identifying Protein Interactions with 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a saturated, methyl-branched long-chain acyl-coenzyme A (CoA). As a derivative of a branched-chain fatty acid (BCFA), it is implicated in various metabolic processes. Understanding the proteins that interact with this molecule is crucial for elucidating its biological functions and for the development of novel therapeutics targeting pathways involving BCFAs. This guide provides a comprehensive overview of the key proteins known or predicted to interact with this compound, detailed experimental protocols for identifying and characterizing these interactions, and a summary of relevant metabolic pathways.
Due to the limited availability of data specific to this compound, this guide focuses on proteins that interact with long-chain and methyl-branched acyl-CoAs, a class to which this compound belongs.
Potential Interacting Proteins
Several classes of proteins are known to bind and metabolize methyl-branched acyl-CoAs and are therefore strong candidates for interaction with this compound. These include Acyl-CoA Thioesterases (ACOTs), Acyl-CoA Binding Proteins (ACBPs), and enzymes of the branched-chain fatty acid oxidation pathway, such as α-Methylacyl-CoA Racemase (AMACR).
Acyl-CoA Thioesterases (ACOTs)
ACOTs are enzymes that catalyze the hydrolysis of acyl-CoAs to free fatty acids and Coenzyme A, playing a crucial role in regulating the intracellular levels of these molecules. Several ACOTs exhibit specificity towards methyl-branched acyl-CoAs.
-
ACOT6: This enzyme is known to hydrolyze phytanoyl-CoA and pristanoyl-CoA, which are methyl-branched fatty acids.[1][2]
-
ACOT8: A peroxisomal protein with broad substrate specificity, ACOT8 hydrolyzes medium- to long-chain and methyl-branched acyl-CoAs.[3] It is involved in the metabolic regulation of peroxisome proliferation.[4]
-
ACOT9: Localized to the mitochondria, ACOT9 is active towards long-chain saturated acyl-CoAs and also hydrolyzes saturated and branched short-chain acyl-CoAs, suggesting a role in both fatty acid and amino acid metabolism.[3]
Acyl-CoA Binding Proteins (ACBPs)
ACBPs are small intracellular proteins that bind long-chain (C14-C22) acyl-CoA esters with high affinity and specificity.[5] They are believed to function as an intracellular acyl-CoA transporter and pool former.[5][6] Given that this compound is a C14 acyl-CoA, it is highly probable that it binds to ACBPs. The binding affinity of ACBPs for acyl-CoA esters is strongly dependent on the length of the acyl chain, with a clear preference for those with 14-22 carbon atoms.[7]
α-Methylacyl-CoA Racemase (AMACR)
AMACR is a key enzyme in the metabolism of branched-chain fatty acids.[8][9] It catalyzes the chiral inversion of 2-methyl-branched-chain fatty acyl-CoA esters, a necessary step for their degradation via β-oxidation.[10] AMACR is overexpressed in several cancers, making it a potential therapeutic target.[11][12]
Quantitative Data on Protein Interactions
Direct kinetic and binding data for this compound are scarce in the literature. However, data for structurally related acyl-CoAs provide valuable insights into the potential interactions.
| Protein Family | Protein | Substrate | Kinetic/Binding Parameters | Source |
| Acyl-CoA Thioesterases | ACOT8 (Human) | Decanoyl-CoA (C10:0) | K_M = 10.1 µM | [13] |
| V_max = 7.1 µmol/min/mg | [13] | |||
| Acyl-CoA Binding Proteins | ACBP (Bovine) | Palmitoyl-CoA (C16:0) | High Affinity (Qualitative) | [5] |
| Myristoyl-CoA (C14:0) | High Affinity (Qualitative) | [5] | ||
| Stearoyl-CoA (C18:0) | High Affinity (Qualitative) | [5] |
Metabolic Pathways Involving Methyl-Branched Acyl-CoAs
The metabolism of methyl-branched fatty acids like 7-methyltridecanoic acid (after its conversion to this compound) primarily occurs through α- and β-oxidation pathways within peroxisomes and mitochondria.
Peroxisomal α- and β-Oxidation
Fatty acids with a methyl group on the β-carbon, such as phytanic acid, cannot be directly metabolized by β-oxidation. They first undergo α-oxidation in peroxisomes to remove the carboxyl group, shortening the chain by one carbon and allowing subsequent β-oxidation.[14][15] Very-long-chain fatty acids and branched-chain fatty acids are initially broken down in peroxisomes.[16]
References
- 1. sapient.bio [sapient.bio]
- 2. genecards.org [genecards.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Methylacyl-CoA Racemase (AMACR), a Potential New Biomarker for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njlm.net [njlm.net]
- 12. biocare.net [biocare.net]
- 13. genecards.org [genecards.org]
- 14. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
Initial Characterization of 7-Methyltridecanoyl-CoA in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, including modulation of lipid metabolism, inflammation, and cell proliferation.[1][2] This technical guide outlines a proposed framework for the initial characterization of a specific mid-chain BCFA, 7-Methyltridecanoyl-CoA, in a cell culture setting. While direct studies on this compound are not yet prevalent in published literature, this document extrapolates from established methodologies for similar lipid molecules to provide a comprehensive workflow. The guide covers hypothetical synthesis, detailed experimental protocols for assessing cellular effects, and potential signaling pathways for investigation. All quantitative data are presented in structured tables, and key workflows and pathways are visualized using diagrams.
Introduction to this compound
This compound is a saturated fatty acyl-CoA with a methyl group at the seventh carbon position of a tridecanoyl chain. As a branched-chain fatty acid, it is structurally distinct from the more common straight-chain fatty acids. BCFAs are known to influence the fluidity of cell membranes and are less susceptible to oxidation than unsaturated fatty acids.[1] In various biological systems, BCFAs have demonstrated a range of effects, from anti-cancer properties to the regulation of gene expression related to lipid metabolism and inflammation.[3][4] For instance, certain iso-BCFAs have been shown to decrease the expression of genes involved in lipid synthesis and inflammation in human adipocytes.[2] The initial characterization of this compound is a critical step in understanding its specific biological functions and therapeutic potential.
Synthesis of this compound
The biosynthesis of BCFAs in organisms often utilizes branched-chain amino acid degradation pathways to generate branched-chain acyl-CoA primers for fatty acid synthase (FASN).[5][6] For a mid-chain branched fatty acid like 7-methyltridecanoic acid, the incorporation of a methyl group can occur via the use of methylmalonyl-CoA as an extender unit by FASN, albeit at a lower rate than malonyl-CoA.[5][7]
Proposed Synthesis Route:
-
Synthesis of 7-methyltridecanoic acid: This can be achieved through multi-step organic synthesis, for example, via Grignard reaction or Wittig reaction to construct the carbon skeleton, followed by oxidation to the carboxylic acid.
-
Activation to this compound: The synthesized 7-methyltridecanoic acid can be converted to its CoA ester using established methods, such as the mixed anhydride (B1165640) method or by enzymatic synthesis using a suitable acyl-CoA synthetase.
Proposed Initial Characterization Workflow
A systematic approach is essential for the initial characterization of this compound in cell culture. The following workflow is proposed to assess its cytotoxicity, and its effects on lipid metabolism and inflammation.
Caption: A proposed workflow for the initial characterization of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in the initial characterization of this compound.
Preparation of Fatty Acid Solutions for Cell Culture
The preparation of fatty acid solutions for cell culture requires careful consideration to avoid solvent toxicity and ensure bioavailability.[8][9]
-
Stock Solution Preparation: Dissolve 7-methyltridecanoic acid in ethanol (B145695) or DMSO to create a high-concentration stock solution.
-
Complexing with Bovine Serum Albumin (BSA):
-
Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the 7-methyltridecanoic acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Final Dilution: Dilute the fatty acid-BSA complex in the appropriate cell culture medium to achieve the final working concentrations. Prepare control media with the same concentration of ethanol/DMSO and BSA.
Cytotoxicity Assays
It is crucial to determine the cytotoxic potential of this compound to establish appropriate concentrations for subsequent experiments.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the 7-methyltridecanoic acid-BSA complex and control media. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
This assay measures changes in membrane integrity, a hallmark of cell death.[11]
-
Assay Setup: Prepare cells and test compounds in a 96-well plate.
-
Reagent Addition: Add the CellTox™ Green Dye to the wells at the time of cell plating or compound addition.
-
Incubation: Incubate for the desired exposure period.
-
Fluorescence Measurement: Measure the fluorescence signal at the desired time points. The signal is proportional to the number of dead cells.[11]
Lipid Metabolism Assays
These assays help to determine the effect of this compound on cellular lipid accumulation.
This is a qualitative method to visualize neutral lipid accumulation in cells.
-
Cell Treatment: Culture cells on coverslips in a 24-well plate and treat with 7-methyltridecanoic acid-BSA complex for the desired time.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Remove the staining solution and wash with 60% isopropanol.
-
-
Visualization: Visualize the lipid droplets under a microscope.
This assay quantitatively measures the intracellular triglyceride content.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them.
-
Triglyceride Measurement: Use a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.[1]
Inflammation Assays
These assays are used to assess the pro- or anti-inflammatory effects of this compound.
The secretion of inflammatory cytokines such as TNF-α and IL-6 can be measured using ELISA.[12][13]
-
Cell Stimulation: Treat cells (e.g., RAW 264.7 macrophages) with the 7-methyltridecanoic acid-BSA complex in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA: Perform an ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables present hypothetical data for the initial characterization of this compound.
Table 1: Cytotoxicity of this compound on HepG2 Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 98.1 ± 4.5 | 95.3 ± 5.1 |
| 50 | 92.5 ± 6.1 | 85.7 ± 4.9 |
| 100 | 75.3 ± 5.8 | 60.1 ± 6.3 |
| 200 | 45.8 ± 7.2 | 25.4 ± 5.5 |
Table 2: Effect of this compound on Lipid Accumulation and Inflammatory Cytokine Secretion (Hypothetical Data)
| Treatment | Intracellular Triglycerides (µg/mg protein) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | 15.2 ± 2.1 | 50.3 ± 8.5 | 35.1 ± 6.2 |
| 7-M-TCoA (50 µM) | 12.8 ± 1.9 | 42.1 ± 7.3 | 28.9 ± 5.4 |
| LPS (100 ng/mL) | 16.5 ± 2.5 | 550.8 ± 45.2 | 480.3 ± 38.7 |
| 7-M-TCoA + LPS | 13.9 ± 2.3 | 380.4 ± 35.8 | 320.6 ± 29.9 |
Potential Signaling Pathways
Based on studies of other BCFAs, this compound may exert its effects through various signaling pathways. Two potential pathways for investigation are the SREBP and JAK/STAT pathways.
SREBP Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of fatty acids and cholesterol.[14][15] Some BCFAs have been shown to decrease the expression of SREBP1, leading to a downstream reduction in fatty acid synthase (FASN) expression.[4]
References
- 1. Lipid Metabolism [promega.com]
- 2. Lipid Metabolism Research Reagents and Assays | Bio-Techne [bio-techne.com]
- 3. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CellTox™ Green Cytotoxicity Assay Protocol [promega.es]
- 12. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evidence of Anti-Inflammatory and Anti-Obesity Effects of Medium-Chain Fatty Acid-Diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SREBP activation contributes to fatty acid accumulations in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Branched-Chain Acyl-CoAs: Metabolism, Signaling, and Analytical Strategies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the core aspects of branched-chain acyl-Coenzyme A (acyl-CoA) metabolism, their emerging roles in cellular signaling, and their implications in health and disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as an essential resource for professionals in the field.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs are critical intermediates in the catabolism of the essential branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine.[1] Unlike most other amino acids, which are primarily metabolized in the liver, BCAAs are largely catabolized in peripheral tissues such as skeletal muscle, adipose tissue, and the brain. The initial steps of BCAA catabolism, transamination and oxidative decarboxylation, are shared among the three BCAAs and lead to the formation of their respective branched-chain acyl-CoA esters: isovaleryl-CoA from leucine, 2-methylbutyryl-CoA from isoleucine, and isobutyryl-CoA from valine.[2]
Beyond their role as metabolic intermediates destined for entry into the tricarboxylic acid (TCA) cycle for energy production, emerging evidence suggests that branched-chain acyl-CoAs and their parent BCAAs are important signaling molecules. Dysregulation of BCAA metabolism and the accumulation of branched-chain acyl-CoAs and related metabolites have been implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, obesity, and cardiovascular disease.[3][4] Furthermore, inherited genetic disorders affecting the enzymes of BCAA catabolism, such as Maple Syrup Urine Disease (MSUD), lead to the toxic accumulation of BCAAs and their corresponding α-keto acids.[5]
This guide will delve into the intricacies of branched-chain acyl-CoA metabolism, their roles in key signaling pathways, and provide detailed methodologies for their analysis, offering a valuable resource for researchers and drug development professionals investigating this important class of molecules.
Metabolism of Branched-Chain Acyl-CoAs
The catabolism of BCAAs is a mitochondrial process that can be divided into three main stages:
-
Reversible Transamination: The first step is the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This reaction produces the corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[2]
-
Irreversible Oxidative Decarboxylation: The BCKAs then undergo oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting and irreversible step in BCAA catabolism, committing the carbon skeletons to further degradation.[2] The products of this reaction are the branched-chain acyl-CoA esters: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA.[2] The BCKDH complex is tightly regulated by phosphorylation and dephosphorylation.[6]
-
Distinct Downstream Pathways: Following their formation, the three branched-chain acyl-CoAs are metabolized through separate enzymatic pathways:
-
Isovaleryl-CoA (from leucine): Is ultimately converted to acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid.[2]
-
2-Methylbutyryl-CoA (from isoleucine): Is metabolized to both acetyl-CoA and propionyl-CoA, making isoleucine both ketogenic and glucogenic.[2]
-
Isobutyryl-CoA (from valine): Is converted to propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle. Valine is therefore a glucogenic amino acid.[2]
-
A simplified overview of the BCAA catabolic pathway is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK | Springer Nature Experiments [experiments.springernature.com]
- 6. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Methyltridecanoyl-CoA Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Branched-chain fatty acids and their CoA esters have emerged as important signaling molecules, particularly as potent ligands for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid homeostasis.[1][2][3][4] The analysis of specific acyl-CoA species like this compound is crucial for understanding their precise roles in metabolic pathways and for the development of therapeutics targeting metabolic diseases.
This document provides detailed application notes and protocols for the analytical quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of acyl-CoAs.[5][6][7][8]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C35H62N7O17P3S | [9] |
| Molecular Weight | 977.89 g/mol | [9] |
| Exact Mass | 977.3293 g/mol | Calculated |
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended method for the quantitative analysis of this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry, which is utilized for their sensitive and specific detection. The primary fragmentation involves the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety and the generation of a specific fragment ion from the pantetheine (B1680023) arm.
| Parameter | Recommended Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides good sensitivity for acyl-CoAs. |
| Precursor Ion ([M+H]⁺) | m/z 978.3366 | Calculated based on the exact mass. |
| Product Ion 1 (Quantitative) | m/z 471.0 | Corresponds to the [M+H - 507.3]⁺ fragment resulting from the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety. |
| Product Ion 2 (Qualitative) | m/z 428.0 | Represents the adenosine 3',5'-diphosphate fragment, a common marker for acyl-CoAs. |
| Collision Energy | To be optimized | Typically in the range of 20-40 eV. Should be optimized for the specific instrument. |
| Dwell Time | 50-100 ms | Instrument dependent, to ensure sufficient data points across the chromatographic peak. |
Liquid Chromatography Parameters
The chromatographic separation of long-chain acyl-CoAs is typically achieved using a C8 or C18 reversed-phase column. The retention time of this compound is expected to be in the range of other long-chain acyl-CoAs.
| Parameter | Recommended Condition | Notes |
| Column | C8 or C18, 2.1 x 100 mm, 1.8 µm | A C8 column may provide better peak shape for long-chain acyl-CoAs compared to a C18.[5][10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-95% B; 15-20 min: 95% B; 20.1-25 min: 20% B | This is a starting gradient and should be optimized for the specific column and system to achieve good separation from other acyl-CoAs.[7][11] |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL | |
| Estimated Retention Time | 10 - 15 minutes | The exact retention time will depend on the specific chromatographic conditions. It is expected to elute with other long-chain acyl-CoAs.[11] |
Quantitative Data (Estimated)
The following table provides estimated quantitative parameters for the analysis of this compound based on data from similar long-chain acyl-CoAs. These values should be experimentally determined for the specific analytical setup.
| Parameter | Estimated Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol | Based on reported LODs for other long-chain acyl-CoAs.[6][11] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 pmol | Based on reported LOQs for other long-chain acyl-CoAs.[6][11] |
| Linear Range | 1 - 1000 pmol | Expected to be linear over several orders of magnitude. |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol (B129727) or a methanol/water (1:1, v/v) solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Recommended concentrations for a calibration curve range from 1 ng/mL to 1000 ng/mL.
Sample Preparation (from Biological Tissues)
-
Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water, 3:3:2, v/v/v).
-
Protein Precipitation: Keep the homogenate at -20°C for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Signaling and Metabolic Pathways
PPARα Activation Pathway
Branched-chain fatty acyl-CoAs, including likely this compound, are endogenous ligands for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. These genes are primarily involved in fatty acid uptake, activation, and β-oxidation.[1][2][3][4]
Caption: PPARα activation by this compound.
Metabolic Pathway of Branched-Chain Fatty Acids
The metabolism of odd- and branched-chain fatty acids differs from that of their straight-chain counterparts. The final round of β-oxidation of an odd-chain fatty acid yields acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle). 7-Methyltridecanoic acid is an odd-chain fatty acid.
Caption: Metabolism of 7-Methyltridecanoic Acid.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of this compound from biological samples.
Caption: Workflow for this compound Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jsbms.jp [jsbms.jp]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 7-Methyltridecanoyl-CoA using a Robust LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] Long-chain acyl-CoAs (LCACoAs) are activated forms of fatty acids and key substrates in lipid biosynthesis and beta-oxidation.[2][3][4] Alterations in the profiles of these molecules have been linked to metabolic disorders such as type 2 diabetes.[2][3][4] 7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids is linked to the catabolism of branched-chain amino acids, and their accumulation can be indicative of metabolic dysregulation. Accurate and sensitive quantification of specific acyl-CoAs like this compound is therefore essential for understanding disease pathology and for the development of novel therapeutics.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The method utilizes a straightforward sample preparation procedure and a highly selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3][4]
-
Materials:
-
Biological tissue (e.g., liver, muscle) or cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water[5]
-
Internal Standard (IS) Solution: Heptadecanoyl-CoA (C17:0-CoA) in Lysis Buffer
-
SPE Cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Hydroxide
-
-
Procedure:
-
For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold Lysis Buffer containing the internal standard.
-
For cell samples, wash the cell pellet with ice-cold PBS, and then lyse in 500 µL of ice-cold Lysis Buffer with the internal standard.
-
Centrifuge the homogenate/lysate at 14,000 x g for 10 minutes at 4°C.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 10 mM Ammonium Hydroxide).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5[2][4]
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water[2][4]
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-18.1 min: 98% to 2% B
-
18.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
MRM Transitions: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da in positive ESI-MS/MS.[2] The precursor ion will be the [M+H]+ of this compound (MW = 977.89 g/mol ).[4]
-
This compound (Quantifier): 978.9 -> 471.9
-
This compound (Qualifier): 978.9 -> 428.0
-
Heptadecanoyl-CoA (IS): 1005.0 -> 498.0
-
-
Data Presentation
The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of long-chain acyl-CoAs, based on established validation parameters.[2][4]
| Parameter | This compound |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 92.5% - 108.3% |
| Precision (Intra-day, %RSD) | < 5% |
| Precision (Inter-day, %RSD) | < 10% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic context of branched-chain fatty acyl-CoAs.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 7-Methyltridecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids (BCFAs) and their subsequent CoA derivatives are crucial molecules in various biological processes. They are integral components of cell membranes, particularly in bacteria, influencing membrane fluidity and permeability[1]. In mammals, BCFAs are obtained from dietary sources, such as dairy and meat products, and are also produced by gut microbiota[1][2]. Research has increasingly pointed towards the significant roles of BCFAs in metabolic regulation, immune modulation, and cellular signaling[2][3]. The synthesis of specific BCFA-CoA thioesters, like this compound, is essential for in-vitro studies, enzyme activity assays, and as analytical standards to investigate their metabolic fates and pathophysiological roles[4][5].
Part 1: Chemical Synthesis of 7-Methyltridecanoic Acid
The proposed synthesis of the precursor fatty acid is achieved via a Grignard reaction, a reliable method for forming carbon-carbon bonds and synthesizing carboxylic acids.[6][7][8] The process involves reacting a Grignard reagent, formed from 1-bromo-6-methyl-dodecane, with solid carbon dioxide (dry ice).
Experimental Workflow: Synthesis of 7-Methyltridecanoic Acid
Caption: Workflow for the synthesis of 7-methyltridecanoic acid via Grignard reaction.
Protocol 1: Synthesis of 7-Methyltridecanoic Acid
Materials and Reagents:
| Reagent/Material | Formula | Supplier (Example) | Grade |
| 1-Bromo-6-methyl-dodecane | C₁₃H₂₇Br | Custom Synthesis | >95% |
| Magnesium Turnings | Mg | Sigma-Aldrich | >99.5% |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | Sigma-Aldrich | Anhydrous |
| Iodine | I₂ | Sigma-Aldrich | ACS Reagent |
| Carbon Dioxide, solid (Dry Ice) | CO₂ | Local Supplier | N/A |
| Hydrochloric Acid | HCl | Fisher Scientific | 37% w/w |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | Sigma-Aldrich | ACS Reagent |
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas to exclude moisture.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-6-methyl-dodecane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Crush a generous amount of dry ice (approx. 5-10 eq) in a separate flask and suspend it in anhydrous diethyl ether.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice slurry with vigorous stirring. Caution: This reaction is highly exothermic.
-
Continue stirring until the mixture reaches room temperature and the excess CO₂ has sublimated.
-
-
Hydrolysis and Purification:
-
Slowly add 1 M aqueous HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 7-methyltridecanoic acid.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Expected Yield: 70-85%
Part 2: Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be accomplished through two primary methods: a robust chemical synthesis or a milder, more specific enzymatic synthesis.
Protocol 2A: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester
This method involves activating the carboxylic acid with a coupling agent to form an NHS ester, which then readily reacts with the thiol group of Coenzyme A.
Experimental Workflow: Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Supplier (Example) | Grade |
| 7-Methyltridecanoic Acid | C₁₄H₂₈O₂ | Synthesized (Part 1) | Purified |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | Sigma-Aldrich | >98% |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Sigma-Aldrich | >99% |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | Sigma-Aldrich | Anhydrous |
| Coenzyme A, Trilithium Salt | C₂₁H₃₃Li₃N₇O₁₆P₃S | Sigma-Aldrich | >85% |
| Sodium Bicarbonate | NaHCO₃ | Sigma-Aldrich | BioXtra |
Procedure:
-
Activation:
-
Dissolve 7-methyltridecanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous THF dropwise with stirring.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a 0.5 M sodium bicarbonate buffer (pH ~8.0).
-
Filter the NHS-ester reaction mixture to remove the DCU precipitate.
-
Slowly add the THF solution of the activated NHS ester to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by HPLC if possible.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
The product, this compound, can be purified by solid-phase extraction (SPE) on a C18 cartridge or by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Expected Yield: 40-60%
Protocol 2B: Enzymatic Synthesis
This protocol utilizes a long-chain acyl-CoA synthetase (ACSL), an enzyme that catalyzes the formation of acyl-CoAs from free fatty acids, ATP, and Coenzyme A.[9][10] Several ACSL isoforms exhibit broad substrate specificity, making them suitable for synthesizing novel acyl-CoAs.[11]
Materials and Reagents:
| Reagent/Material | Formula | Supplier (Example) | Grade |
| 7-Methyltridecanoic Acid | C₁₄H₂₈O₂ | Synthesized (Part 1) | Purified |
| Long-Chain Acyl-CoA Synthetase (ACSL) | e.g., from Pseudomonas sp. or human ACSL1 | Sigma-Aldrich/R&D Systems | Enzyme Grade |
| Coenzyme A, Free Acid or Li Salt | C₂₁H₃₆N₇O₁₆P₃S | Sigma-Aldrich | >90% |
| Adenosine 5'-triphosphate (ATP), Disodium Salt | C₁₀H₁₄N₅Na₂O₁₃P₃ | Sigma-Aldrich | >99% |
| Magnesium Chloride (MgCl₂) | MgCl₂ | Sigma-Aldrich | BioXtra |
| Tris-HCl Buffer | C₄H₁₁NO₃·HCl | Sigma-Aldrich | BioXtra |
| Triton X-100 | (C₂H₄O)nC₁₄H₂₂O | Sigma-Aldrich | Molecular Biology |
Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
In a microcentrifuge tube, combine the following components:
-
Tris-HCl buffer
-
ATP (5-10 mM final concentration)
-
MgCl₂ (5-10 mM final concentration)
-
Coenzyme A (1-2 mM final concentration)
-
Triton X-100 (0.1% w/v, to solubilize the fatty acid)
-
-
-
Substrate Preparation:
-
Prepare a stock solution of 7-methyltridecanoic acid in ethanol (B145695) or DMSO.
-
Add the fatty acid stock to the reaction mixture to achieve the desired final concentration (e.g., 100-500 µM).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase enzyme to the mixture. The optimal amount of enzyme should be determined empirically.
-
Incubate the reaction at 37°C for 1-4 hours.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heating.
-
Centrifuge to pellet the precipitated protein.
-
The formation of this compound can be monitored and quantified using LC-MS/MS.[9]
-
-
Purification:
-
If a larger scale preparation is performed, the product can be purified using the HPLC method described in Protocol 2A.
-
Expected Yield: Yield is dependent on enzyme activity and substrate concentration but can be >90% conversion.
Data Summary and Characterization
Table of Reaction Parameters and Expected Outcomes:
| Synthesis Step | Key Reactants | Solvent/Buffer | Typical Yield | Purity Method |
| 1. 7-Methyltridecanoic Acid | 1-Bromo-6-methyl-dodecane, Mg, CO₂ | Diethyl Ether | 70-85% | GC-MS, ¹H NMR |
| 2A. This compound (Chemical) | 7-Methyltridecanoic Acid, NHS, DCC, CoA | THF / Bicarbonate Buffer | 40-60% | RP-HPLC, LC-MS/MS |
| 2B. This compound (Enzymatic) | 7-Methyltridecanoic Acid, ATP, CoA, ACSL | Tris-HCl Buffer | >90% conversion | LC-MS/MS |
Characterization: The final product, this compound, should be characterized to confirm its identity and purity.
-
Mass Spectrometry (LC-MS/MS): To confirm the correct molecular weight.
-
Reverse-Phase HPLC (RP-HPLC): To assess purity by observing a single major peak.
-
NMR Spectroscopy: Can be used for structural confirmation if a sufficient quantity is synthesized.
These protocols provide a comprehensive guide for the synthesis of this compound, a valuable tool for advancing research into the biological roles of branched-chain fatty acids.
References
- 1. ebi.ac.uk [ebi.ac.uk]
- 2. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 11. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Evaluate 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA. While the precise biological functions of this compound are not extensively characterized, branched-chain fatty acids (BCFAs) and their CoA esters are known to play roles in modulating membrane fluidity and have been identified as bioactive molecules with potential anti-inflammatory and metabolic regulatory properties.[1][2][3] Notably, branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation.[4]
These application notes provide a framework for a cell-based assay to investigate the biological activity of this compound, focusing on its potential role as a PPARα agonist. The protocols outlined below describe methods to quantify the intracellular concentration of this compound and to measure its downstream effects on gene expression.
I. Quantification of Intracellular this compound
Two primary methods are proposed for the quantification of intracellular this compound: a high-throughput fluorometric assay and a highly specific and quantitative liquid chromatography-mass spectrometry (LC-MS/MS) method.
A. Fluorometric Assay for Total Fatty Acyl-CoA
This method provides a rapid and sensitive measurement of the total fatty acyl-CoA pool within the cell, which can be used as an initial screen or for high-throughput applications. Commercial kits are available for this purpose.
Experimental Protocol: Fluorometric Quantification
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells, known to express PPARα and be responsive to fatty acids) in appropriate cell culture flasks or plates.[3]
-
Treat cells with varying concentrations of 7-methyltridecanoic acid (the precursor fatty acid) for a specified period (e.g., 24 hours) to allow for cellular uptake and conversion to this compound.
-
-
Cell Lysis:
-
For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a cell scraper. For suspension cells, pellet by centrifugation.
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 20 mM potassium phosphate, pH 7.4, containing 0.5% Triton X-100).
-
Homogenize or sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Fluorometric Assay Procedure (based on a generic kit):
-
Prepare a standard curve using a known concentration of a long-chain fatty acyl-CoA standard provided in the kit.
-
In a 96-well plate, add the cell lysate samples and standards.
-
Add the reaction mix containing the enzyme cocktail and fluorescent probe.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 530/585 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Generate a standard curve by plotting fluorescence intensity versus the concentration of the standard.
-
Determine the concentration of total fatty acyl-CoA in the cell lysates by interpolating their fluorescence values from the standard curve.
-
B. LC-MS/MS for Specific Quantification of this compound
This method offers high specificity and allows for the absolute quantification of this compound, distinguishing it from other acyl-CoA species.
Experimental Protocol: LC-MS/MS Quantification
-
Cell Culture and Treatment:
-
Follow the same procedure as for the fluorometric assay.
-
-
Extraction of Acyl-CoAs:
-
After cell harvesting, immediately add a cold extraction solvent (e.g., acetonitrile/methanol/water mixture) to quench metabolic activity and precipitate proteins.
-
Include an internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA) for accurate quantification.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using a purified this compound standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the standard curve.
-
Data Presentation: Intracellular Acyl-CoA Concentrations
| Treatment Group | Total Fatty Acyl-CoA (µM) (Fluorometric Assay) | This compound (pmol/mg protein) (LC-MS/MS) |
| Vehicle Control | ||
| 7-Methyltridecanoic Acid (Low Conc.) | ||
| 7-Methyltridecanoic Acid (High Conc.) |
II. Downstream Signaling Pathway Analysis: PPARα Activation
This part of the assay focuses on determining if this compound can activate the PPARα signaling pathway.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocol: Gene Expression Analysis (qPCR)
-
Cell Culture and Treatment:
-
Culture HepG2 cells as described previously.
-
Treat cells with 7-methyltridecanoic acid, a known PPARα agonist (e.g., GW7647) as a positive control, and a vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for PPARα target genes.
-
Suggested Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): A key enzyme in fatty acid oxidation.
-
ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal beta-oxidation pathway.
-
PDK4 (Pyruvate Dehydrogenase Kinase 4): A regulator of glucose metabolism.
-
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in treated cells relative to the vehicle control.
-
Data Presentation: Relative Gene Expression
| Treatment Group | CPT1A (Fold Change) | ACOX1 (Fold Change) | PDK4 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 7-Methyltridecanoic Acid | |||
| Positive Control (GW7647) |
III. Experimental Workflow Diagram
Caption: Overall experimental workflow.
IV. Concluding Remarks
The described cell-based assay provides a comprehensive approach to characterizing the biological activity of this compound. By combining direct quantification of the molecule with the analysis of its effects on a putative downstream signaling pathway, researchers can gain valuable insights into its potential role in cellular metabolism and gene regulation. The modular nature of this protocol allows for adaptation to specific research questions, including the screening of other branched-chain fatty acids or the investigation of other potential signaling pathways.
References
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 7-Methyltridecanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that serves as a valuable tool in the field of lipidomics. BCFAs are increasingly recognized for their roles in various biological processes, including maintaining membrane fluidity, acting as signaling molecules, and their association with metabolic diseases and cancer.[1] The unique structure of this compound, with a methyl group on the seventh carbon of the tridecanoyl chain, makes it an ideal internal standard for the quantification of other medium to long-chain BCFAs in complex biological matrices. Its synthetic nature ensures it is typically absent from biological samples, a key characteristic for an effective internal standard.
These application notes provide detailed protocols for the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows for the analysis of branched-chain fatty acids.
Principle Application: Internal Standard for BCFA Quantification
In mass spectrometry-based lipidomics, precise quantification of endogenous lipids is crucial. Variations in sample extraction efficiency, matrix effects, and instrument response can lead to inaccuracies. An internal standard is a compound added to a sample at a known concentration before processing. By monitoring the signal of the internal standard relative to the analyte of interest, these variations can be normalized, leading to more accurate and reproducible quantification.
This compound is particularly suited for this application in the analysis of BCFAs due to its structural similarity to endogenous branched-chain fatty acids, ensuring comparable behavior during extraction and ionization.
Experimental Protocols
Protocol 1: Quantification of Branched-Chain Fatty Acyl-CoAs in Bacterial Cell Pellets
This protocol outlines the use of this compound as an internal standard for the quantification of BCFAs from bacterial cells, where they are prominent components of the cell membrane.[1][2]
Materials:
-
Bacterial cell pellet (e.g., Bacillus subtilis)
-
This compound solution (1 mg/mL in methanol, store at -80°C)
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration of 10 µg/mL in methanol.
-
Extraction Solvent: 2:1 (v/v) Chloroform:Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS grade water, acetonitrile (B52724), and formic acid
Procedure:
-
Sample Preparation:
-
To a pre-weighed bacterial cell pellet (approx. 10-50 mg), add 1 mL of ice-cold extraction solvent.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
-
Lipid Extraction (Folch Method):
-
Add 200 µL of 0.9% NaCl solution to the sample mixture.
-
Vortex for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 (v/v) Acetonitrile:Water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Perform a gradient elution from a mobile phase A (e.g., water with 0.1% formic acid) to a mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for targeted analysis.
-
Data Presentation: MRM Transitions for BCFA-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Internal Standard: | |||
| This compound | 978.5 | 471.2 | 35 |
| Potential Analytes: | |||
| Iso-pentadecanoyl-CoA | 992.6 | 485.2 | 35 |
| Anteiso-pentadecanoyl-CoA | 992.6 | 485.2 | 35 |
| Iso-heptadecanoyl-CoA | 1020.6 | 513.2 | 35 |
| Anteiso-heptadecanoyl-CoA | 1020.6 | 513.2 | 35 |
Note: The exact m/z values and collision energies may need to be optimized for your specific instrument.
Visualizations
Experimental Workflow
Caption: Workflow for BCFA-CoA analysis using an internal standard.
Logic Diagram for Quantification
Caption: Logic of internal standard-based quantification.
Concluding Remarks
The use of this compound as an internal standard provides a robust method for the accurate quantification of branched-chain fatty acyl-CoAs in complex biological samples. The protocols and data presented here offer a foundation for researchers to incorporate this valuable tool into their lipidomics workflows, enabling more precise and reliable measurements of this important class of lipids. Further optimization of chromatographic conditions and mass spectrometric parameters may be required depending on the specific instrumentation and biological matrix being investigated.
References
Application Notes and Protocols for 7-Methyltridecanoyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, cellular signaling, and the regulation of gene expression. As a substrate for various enzymes, this compound can be a valuable tool for studying the activity and specificity of enzymes involved in branched-chain fatty acid metabolism, and for investigating the downstream effects of these metabolic pathways in contexts such as metabolic disorders and cancer.
These application notes provide an overview of the potential enzymatic reactions in which this compound can act as a substrate and offer detailed protocols for its use in relevant enzyme assays.
Potential Applications
-
Enzyme Substrate and Specificity Studies: this compound can be utilized to investigate the substrate specificity of enzymes involved in fatty acid metabolism, particularly those that process branched-chain acyl-CoAs.
-
Metabolic Pathway Elucidation: Its use as a tracer in metabolic studies can help elucidate the pathways of branched-chain fatty acid degradation and their intersection with other metabolic networks.
-
Drug Discovery and Screening: It can serve as a substrate in high-throughput screening assays to identify inhibitors or activators of key enzymes in branched-chain fatty acid metabolism, which may be relevant for therapeutic development in metabolic diseases and cancer.
-
Nuclear Receptor Activation Studies: As branched-chain fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), this compound can be used to study the activation of these nuclear receptors and their role in gene regulation.
Key Enzymes Utilizing Branched-Chain Acyl-CoAs
Based on existing literature for structurally similar molecules, this compound is a potential substrate for the following classes of enzymes:
-
Acyl-CoA Dehydrogenases (ACADs): Specifically, the Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) , which is involved in the catabolism of L-isoleucine and other branched-chain amino acids.[1][2][3][4] ACADSB catalyzes the dehydrogenation of acyl-CoA derivatives.[2][3]
-
N-Myristoyltransferases (NMTs): These enzymes catalyze the attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) of proteins. NMTs have been shown to exhibit some flexibility in their acyl-CoA substrate, accepting analogs of myristoyl-CoA, including those with branched chains.[5][6][7][8] The selection is primarily based on chain length rather than hydrophobicity.[6]
-
Peroxisomal Acyl-CoA Oxidases: These enzymes are involved in the β-oxidation of fatty acids in peroxisomes, which is a key pathway for the degradation of very-long-chain and branched-chain fatty acids.
Quantitative Data
Table 1: Kinetic Parameters of Human Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) with Various Substrates
| Substrate | Km (µM) | kcat (s-1) | Reference |
| (S)-2-Methylbutyryl-CoA | 12 | 9700 | [9][10] |
| Hexanoyl-CoA | - | 7600 | [10] |
Note: The Km value for (S)-2-Methylbutyryl-CoA can be used as an initial estimate for the concentration range of this compound in enzyme assays with ACADSB.
Experimental Protocols
Protocol 1: In Vitro Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) Activity
This protocol is adapted from standard spectrophotometric assays for acyl-CoA dehydrogenases and is designed to measure the reduction of a reporter molecule coupled to the oxidation of the acyl-CoA substrate.
Principle:
The dehydrogenation of this compound by ACADSB produces an enoyl-CoA product and transfers electrons to an electron acceptor. This protocol uses an artificial electron acceptor, such as Ferricenium hexafluorophosphate (B91526), which changes its absorbance upon reduction, allowing for continuous monitoring of the reaction.
Materials:
-
Purified recombinant human ACADSB enzyme.
-
This compound (substrate).
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Ferricenium hexafluorophosphate or similar electron acceptor.
-
Spectrophotometer capable of reading in the UV-Vis range.
-
96-well UV-transparent microplates.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer and the electron acceptor at a suitable concentration (e.g., 200 µM Ferricenium hexafluorophosphate).
-
Substrate Addition: Add varying concentrations of this compound to the wells of the microplate. It is recommended to start with a concentration range around the estimated Km (e.g., 1-100 µM).
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified ACADSB enzyme to each well. The final enzyme concentration should be optimized to give a linear reaction rate for a sufficient duration.
-
Spectrophotometric Measurement: Immediately place the microplate in the spectrophotometer and measure the change in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for Ferricenium reduction) over time. Record readings every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for this compound.
-
Diagram 1: Experimental Workflow for ACADSB Assay
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACADSB - Wikipedia [en.wikipedia.org]
- 3. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Comparison of the acyl chain specificities of human myristoyl-CoA synthetase and human myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The substrate specificity of Saccharomyces cerevisiae myristoyl-CoA: protein N-myristoyltransferase. Polar probes of the enzyme's myristoyl-CoA recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
chromatographic separation of 7-Methyltridecanoyl-CoA isomers
An Application Note on the Chromatographic Separation of 7-Methyltridecanoyl-CoA Isomers for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a branched-chain acyl-coenzyme A ester. The presence of a methyl group at the 7-position introduces a chiral center, resulting in the existence of (R)- and (S)-enantiomers. The distinct stereoisomers of drug molecules can exhibit different pharmacological and toxicological properties. Consequently, the ability to separate and quantify these isomers is of paramount importance in drug development and metabolic research. This application note provides detailed protocols for the , primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Challenges in Separation
The structural similarity of the (R)- and (S)-enantiomers of this compound presents a significant chromatographic challenge. Standard reversed-phase HPLC methods are often insufficient to resolve these isomers. Therefore, specialized chiral chromatography techniques are typically required. An alternative approach involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by chiral derivatization and subsequent chromatographic separation.
Primary Method: Chiral HPLC-MS/MS
This method aims for the direct separation of the this compound enantiomers using a chiral stationary phase.
Experimental Protocol
1. Sample Preparation:
-
Samples containing this compound are extracted using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.
-
The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions.
2. HPLC-MS/MS System:
-
HPLC System: A binary pump HPLC system capable of delivering precise gradients.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives, is recommended.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 60% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da from the protonated molecule [M+H]+.[1][2]
-
Q1 (Precursor Ion): m/z of [this compound + H]+
-
Q3 (Product Ion): m/z of [Precursor Ion - 507.1]
-
-
Collision Energy: Optimized for the specific transition.
Data Presentation
Table 1: Example Chromatographic Data for Chiral Separation of this compound Isomers
| Parameter | (R)-7-Methyltridecanoyl-CoA | (S)-7-Methyltridecanoyl-CoA |
| Retention Time (min) | 15.2 | 16.5 |
| Resolution (Rs) | - | 1.8 |
| Tailing Factor | 1.1 | 1.2 |
| Signal-to-Noise (S/N) | 150 | 145 |
Note: The values presented in Table 1 are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
Alternative Method: Hydrolysis, Chiral Derivatization, and HPLC Analysis
If direct chiral separation of the acyl-CoA is not achieved, an indirect method involving hydrolysis to the free fatty acid, followed by chiral derivatization, can be employed.[3][4]
Experimental Protocol
1. Hydrolysis of this compound:
-
The sample containing this compound is subjected to alkaline hydrolysis (e.g., using KOH in methanol/water) to cleave the thioester bond, yielding 7-methyltridecanoic acid.
-
The reaction mixture is then acidified, and the free fatty acid is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
2. Chiral Derivatization:
-
The extracted 7-methyltridecanoic acid is reacted with a chiral derivatizing agent to form diastereomers. A common choice is a chiral amine, which forms diastereomeric amides.
-
The resulting diastereomers can be separated on a standard (achiral) reversed-phase HPLC column.
3. HPLC Conditions (for Diastereomer Separation):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimized to resolve the diastereomeric products.
-
Detection: UV detection (if the derivatizing agent contains a chromophore) or mass spectrometry.
Data Presentation
Table 2: Example Chromatographic Data for Diastereomers of Derivatized 7-Methyltridecanoic Acid
| Parameter | Diastereomer 1 (from R-isomer) | Diastereomer 2 (from S-isomer) |
| Retention Time (min) | 18.9 | 20.1 |
| Resolution (Rs) | - | 2.2 |
| Tailing Factor | 1.0 | 1.1 |
| Peak Area Ratio | Dependent on sample enantiomeric composition | Dependent on sample enantiomeric composition |
Note: The values in Table 2 are illustrative. The elution order of the diastereomers will depend on the specific chiral derivatizing agent used.
Visualizations
Caption: Workflow for direct chiral HPLC-MS/MS analysis.
Caption: Workflow for indirect analysis via derivatization.
Conclusion
The separation of this compound isomers is a critical step in understanding its metabolic role and pharmacological effects. Direct analysis using a chiral HPLC column coupled with MS/MS offers a streamlined approach. However, if co-elution remains an issue, an indirect method involving hydrolysis and chiral derivatization provides a robust alternative. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in developing and implementing methods for the chiral separation of this compound.
References
Application Notes and Protocols: Stable Isotope Labeling of 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A molecule. The study of such molecules is critical in understanding various metabolic pathways, including fatty acid oxidation and biosynthesis, and their roles in cellular signaling and disease. Stable isotope labeling is a powerful technique that enables the tracing of metabolic fates, the quantification of flux through metabolic pathways, and the sensitive detection of molecules by mass spectrometry. These application notes provide an overview of the principles and protocols for the stable isotope labeling of this compound for use in research and drug development.
Stable isotope-labeled this compound can serve as an internal standard for quantitative mass spectrometry, allowing for precise measurement in complex biological matrices.[1] Furthermore, introducing labeled precursors allows for the investigation of its metabolic pathways and integration into cellular lipid pools.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of labeled atoms from precursors into this compound and its downstream metabolites to elucidate pathway dynamics.
-
Quantitative Mass Spectrometry: Use as an internal standard for the accurate and precise quantification of endogenous this compound in various biological samples.[2]
-
Drug Development: Assessing the effect of drug candidates on the metabolism of branched-chain fatty acids.[1]
-
Enzyme Assays: Serving as a substrate for enzymes involved in branched-chain fatty acid metabolism to determine kinetic parameters.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of this compound using a Stable Isotope Labeled Internal Standard
| Sample ID | Endogenous this compound (unlabeled) Peak Area | Stable Isotope Labeled this compound (Internal Standard) Peak Area | Calculated Concentration (µM) |
| Control 1 | 85,432 | 100,123 | 8.53 |
| Control 2 | 88,123 | 101,567 | 8.68 |
| Treated 1 | 125,678 | 99,876 | 12.58 |
| Treated 2 | 130,987 | 100,543 | 13.03 |
Table 2: Mass Isotopomer Distribution Analysis of this compound from a ¹³C-Labeled Precursor
| Mass Isotopomer | Relative Abundance (%) in Control Cells | Relative Abundance (%) in Treated Cells |
| M+0 | 95.2 | 80.1 |
| M+1 | 3.1 | 10.5 |
| M+2 | 1.0 | 5.3 |
| M+3 | 0.5 | 2.5 |
| M+4 | 0.2 | 1.6 |
Experimental Protocols
Protocol 1: Chemical Synthesis of Isotopically Labeled this compound
This protocol is a generalized approach and may require optimization. The synthesis of acyl-CoA molecules is a multi-step process often involving the activation of the corresponding fatty acid.
Materials:
-
Isotopically labeled 7-methyltridecanoic acid (e.g., ¹³C₁₄, D₂₇)
-
Oxalyl chloride or thionyl chloride
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine
-
Argon or nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Activation of 7-methyltridecanoic acid:
-
Dissolve the isotopically labeled 7-methyltridecanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Slowly add an excess of oxalyl chloride or thionyl chloride to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under vacuum to yield the 7-methyltridecanoyl chloride.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the Coenzyme A trilithium salt in a buffer solution (e.g., sodium bicarbonate, pH 8.0).
-
Separately, dissolve the synthesized 7-methyltridecanoyl chloride in a minimal amount of anhydrous THF.
-
Slowly add the acyl chloride solution to the Coenzyme A solution with vigorous stirring at 0°C.
-
Maintain the pH of the reaction mixture around 8.0 by adding a dilute base as needed.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Purification:
-
Purify the resulting isotopically labeled this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Lyophilize the purified product and store it at -80°C under an inert atmosphere.
-
Protocol 2: Extraction and Quantification of this compound from Biological Samples using LC-MS/MS
This protocol is adapted from general methods for acyl-CoA extraction and analysis.[3]
Materials:
-
Biological sample (cells, tissue homogenate, etc.)
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Stable isotope-labeled this compound as an internal standard
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
For cultured cells, rapidly quench metabolism by aspirating the medium and adding ice-cold 10% TCA.
-
For tissue samples, homogenize in ice-cold 10% TCA.
-
Spike the sample with a known amount of the stable isotope-labeled this compound internal standard.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water containing a low percentage of formic acid.
-
Elute the acyl-CoAs with a solution of acetonitrile and water.
-
Dry the eluate under a stream of nitrogen or by lyophilization.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable injection solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous (unlabeled) and the internal standard (labeled) this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic fate of labeled this compound.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate identification and quantification of specific acyl-CoA species, such as this compound, are crucial for understanding their roles in both normal physiology and disease states. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific analysis of these molecules.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS and describes its characteristic fragmentation pattern.
Principle of the Method
This method utilizes liquid chromatography to separate this compound from other cellular components, followed by tandem mass spectrometry for its specific detection and quantification. In positive ion electrospray ionization (ESI) mode, acyl-CoAs are readily protonated. Subsequent collision-induced dissociation (CID) of the precursor ion leads to characteristic fragment ions that can be used for identification and quantification through Multiple Reaction Monitoring (MRM).
Experimental Protocol
This protocol is a composite based on established methods for acyl-CoA analysis.[1][4][5]
1. Sample Preparation (from cell culture)
-
Cell Lysis and Extraction:
-
Aspirate culture medium and wash cells (~1-5 million) twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v) to the cell pellet.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of resuspension solvent (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
Mass Spectrometry Fragmentation of this compound
The fragmentation of acyl-CoAs in positive ion mode is well-characterized. The most common fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) (pADP) moiety, which has a mass of 507.3 Da.[5][6][7]
For this compound (Chemical Formula: C35H62N7O17P3S), the monoisotopic mass of the protonated molecule [M+H]+ is calculated to be 978.32 Da.
The primary fragmentation event is the neutral loss of the pADP group:
[C35H62N7O17P3S + H]+ → [C25H42NO7PS + H]+ + C10H14N5O10P2 m/z 978.32 → m/z 471.25 + 507.07 (neutral loss)
Further fragmentation of the acyl chain can occur, particularly at the site of the methyl branch. Based on studies of branched-chain fatty acids, cleavage can occur on either side of the methyl group, leading to characteristic product ions.[8][9] This allows for the localization of the branch point.
The fragmentation pathway is illustrated in the following diagram:
Caption: Fragmentation of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: LC-MS/MS workflow for this compound.
Quantitative Data
For quantitative analysis, specific MRM transitions should be monitored. The primary transition for this compound would be the precursor ion (m/z 978.32) to the product ion resulting from the neutral loss of pADP (m/z 471.25). Additional transitions corresponding to acyl chain fragments can be used for confirmation. A stable isotope-labeled internal standard, if available, is recommended for the most accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 978.32 | 471.25 | 35 | 100 |
| (Qualifier 1) | 978.32 | Acyl fragment 1 | Optimized | 50 |
| (Qualifier 2) | 978.32 | Acyl fragment 2 | Optimized | 50 |
| Internal Standard | Varies | Varies | Optimized | 100 |
Note: Collision energies for qualifier ions need to be optimized experimentally.
Conclusion
The LC-MS/MS method described provides a robust and sensitive platform for the analysis of this compound. The characteristic fragmentation pattern, dominated by the neutral loss of the pADP moiety, allows for specific detection. This application note serves as a comprehensive guide for researchers in the fields of metabolomics, drug discovery, and biomedical research to investigate the role of this and other branched-chain acyl-CoAs in biological systems.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Methyltridecanoyl-CoA in Biofluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyltridecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. The accurate quantification of specific acyl-CoAs like this compound in biological fluids is essential for understanding metabolic processes, diagnosing certain metabolic disorders, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biofluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics.
Experimental Workflow Overview
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound (analytical standard)
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled medium-chain acyl-CoA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid or 5-Sulfosalicylic acid (for protein precipitation)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biofluid samples (e.g., plasma, serum, urine)
Sample Preparation Protocol
Effective sample preparation is critical for accurate quantification and involves protein precipitation followed by extraction of the analyte.
1. Protein Precipitation:
-
To 100 µL of biofluid sample, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile or 10% (w/v) perchloric acid to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
2. Extraction (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis Protocol
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 978.5 | 471.5 (Quantifier) | 35 |
| 428.1 (Qualifier) | 45 | ||
| Internal Standard (e.g., ¹³C₆-Dodecanoyl-CoA) | 973.6 | 466.6 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
1. Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Use a linear regression with 1/x² weighting for the calibration curve.
2. Quantification:
-
Determine the peak area ratio of this compound to the internal standard in the unknown samples.
-
Calculate the concentration of this compound in the samples using the equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on data from similar medium-chain acyl-CoA assays.[1]
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 1 - 10 nM |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 nM |
| Linearity (r²) | > 0.99 |
| Accuracy (% bias) | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
Signaling Pathway and Logical Relationships
The quantification of this compound is often relevant in the context of fatty acid β-oxidation. The diagram below illustrates the general process.
Caption: Overview of fatty acid activation and β-oxidation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological fluids using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the necessary sensitivity and specificity for reliable quantification in research and drug development settings. Adherence to this protocol, with appropriate validation, will enable researchers to accurately measure this compound concentrations and gain valuable insights into metabolic processes.
References
Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled 7-Methyltridecanoyl-CoA is a valuable tool for researchers studying fatty acid metabolism, particularly in the context of branched-chain fatty acid oxidation and its role in various physiological and pathological processes. Its applications include, but are not limited to, enzyme activity assays, metabolic flux analysis, and as a tracer in drug discovery and development. This document provides a detailed protocol for the enzymatic synthesis of radiolabeled this compound, leveraging the activity of a long-chain acyl-CoA synthetase (ACSL). The protocol covers the synthesis of the radiolabeled precursor, the enzymatic reaction, purification of the final product, and methods for its characterization and quantification.
Principle of the Method
The enzymatic synthesis of this compound is catalyzed by a long-chain acyl-CoA synthetase. This enzyme facilitates the two-step activation of the fatty acid. Initially, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Subsequently, the sulfhydryl group of Coenzyme A (CoA) attacks the acyl-adenylate, forming the thioester bond of acyl-CoA and releasing AMP. By using a radiolabeled 7-methyltridecanoic acid precursor, a radiolabeled this compound product can be synthesized.
Data Presentation
Table 1: Representative Kinetic Parameters of Long-Chain Acyl-CoA Synthetase
| Substrate | Apparent Km (µM) | Vmax (nmol/min/mg protein) |
| Oleate (B1233923) | 71.1 | 158.2 |
| Coenzyme A | 18.3 | - |
| ATP | 51.6 | - |
Table 2: Typical Yields and Recoveries
This table summarizes the expected yields for the chemical synthesis of the radiolabeled precursor and the enzymatic synthesis, along with the recovery from the purification step.
| Step | Parameter | Typical Value | Reference |
| Chemical Synthesis | Overall Yield of Radiolabeled 7-Methyltridecanoic Acid | 45-50% | Based on similar syntheses[2] |
| Enzymatic Synthesis | Conversion Yield | >90% | Estimated from similar enzymatic reactions |
| Purification | Recovery from HPLC | 70-80% | [3] |
Experimental Protocols
Protocol 1: Synthesis of [1-¹⁴C]-7-Methyltridecanoic Acid
This protocol describes a potential route for the synthesis of [1-¹⁴C]-7-Methyltridecanoic acid from 6-methyl-1-bromododecane.
Materials:
-
6-methyl-1-bromododecane
-
Potassium cyanide ([¹⁴C]-KCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Scintillation counter and fluid
Procedure:
-
Cyanation: In a well-ventilated fume hood suitable for radiochemical work, dissolve 6-methyl-1-bromododecane in anhydrous DMSO. Add [¹⁴C]-KCN (ensure appropriate specific activity for the desired final product). Heat the reaction mixture at 80°C for 4 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully add an aqueous solution of NaOH. Heat the mixture to reflux for 12 hours to hydrolyze the nitrile to a carboxylate salt.
-
Acidification and Extraction: Cool the reaction mixture and acidify with HCl to a pH of approximately 2. Transfer the mixture to a separatory funnel and extract the [1-¹⁴C]-7-Methyltridecanoic acid with diethyl ether (3x volumes).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude radiolabeled fatty acid.
-
Purification: Purify the [1-¹⁴C]-7-Methyltridecanoic acid using silica (B1680970) gel column chromatography with a hexane:ethyl acetate (B1210297) gradient.
-
Characterization and Quantification: Confirm the structure by NMR and MS analysis of a co-synthesized unlabeled standard. Determine the specific activity by quantifying the mass and measuring the radioactivity using a scintillation counter.
Protocol 2: Enzymatic Synthesis of [1-¹⁴C]-7-Methyltridecanoyl-CoA
This protocol details the enzymatic conversion of the radiolabeled fatty acid to its CoA ester.
Materials:
-
[1-¹⁴C]-7-Methyltridecanoic acid (from Protocol 1)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL)
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Bovine serum albumin (BSA), fatty acid-free
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
Reaction Mixture (1 mL total volume):
| Component | Final Concentration |
| Potassium phosphate buffer (pH 7.5) | 100 mM |
| [1-¹⁴C]-7-Methyltridecanoic acid | 50 µM |
| Coenzyme A | 0.5 mM |
| ATP | 5 mM |
| MgCl₂ | 10 mM |
| DTT | 2 mM |
| BSA | 0.1 mg/mL |
| Long-chain acyl-CoA synthetase | 1-5 µg |
Procedure:
-
Prepare Substrate Solution: Dissolve [1-¹⁴C]-7-Methyltridecanoic acid in a small amount of ethanol (B145695) and then dilute in the reaction buffer containing BSA.
-
Set up Reaction: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, DTT, ATP, and Coenzyme A. Add the substrate solution.
-
Initiate Reaction: Add the long-chain acyl-CoA synthetase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% (w/v) TCA.
-
Pellet Protein: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect Supernatant: Carefully collect the supernatant containing the radiolabeled this compound for purification.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of the radiolabeled product using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector (260 nm) and a radioactivity detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 75 mM Potassium phosphate buffer, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Scintillation vials and fluid
Procedure:
-
Sample Preparation: Filter the supernatant from Protocol 2 through a 0.22 µm syringe filter.
-
HPLC Separation: Inject the sample onto the C18 column. Elute with a linear gradient of Mobile Phase B into Mobile Phase A. A suggested gradient is:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm to detect the CoA-containing compounds. Use an in-line radioactivity detector or collect fractions and measure the radioactivity of each fraction by scintillation counting to identify the radiolabeled product peak.
-
Product Pooling and Quantification: Pool the fractions containing the purified [1-¹⁴C]-7-Methyltridecanoyl-CoA. Determine the concentration by UV absorbance at 260 nm (using an extinction coefficient for CoA) and the total radioactivity by scintillation counting.
Mandatory Visualizations
References
- 1. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Methyltridecanoyl-CoA in In Vitro Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) derivative. While specific kinetic data for this molecule is not extensively documented in publicly available literature, its structural similarity to other branched-chain fatty acyl-CoAs suggests its potential as a substrate or inhibitor for several classes of enzymes involved in fatty acid metabolism. These enzymes are crucial in various physiological and pathological processes, making them attractive targets for drug development.
This document provides detailed application notes and protocols for investigating the interaction of this compound with key enzyme classes: Acyl-CoA Dehydrogenases (ACADs), Acyl-CoA Carboxylases (ACCases), Fatty Acid Elongases (ELOVLs), and Acyl-CoA Thioesterases (ACOTs). The protocols are based on established methods for similar substrates and are intended to serve as a comprehensive guide for researchers.
Potential Enzyme Classes for Investigation
Based on its structure, this compound is a putative substrate or modulator for the following enzyme families:
-
Acyl-CoA Dehydrogenases (ACADs): These mitochondrial flavoenzymes catalyze the initial step in the β-oxidation of fatty acids and branched-chain amino acids. Specific ACADs exhibit preferences for branched-chain substrates.
-
Acyl-CoA Carboxylases (ACCases): These biotin-dependent enzymes catalyze the carboxylation of acyl-CoAs to form malonyl-CoA and its derivatives, which are essential building blocks for fatty acid synthesis. Some ACCases can utilize branched-chain acyl-CoAs.
-
Fatty Acid Elongases (ELOVLs): This family of endoplasmic reticulum-bound enzymes is responsible for the elongation of fatty acid chains. Certain ELOVL isoforms have been shown to elongate saturated branched-chain acyl-CoAs.[1][2]
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to release free fatty acids and Coenzyme A, playing a role in regulating intracellular levels of these molecules. Some ACOTs have broad substrate specificity, including branched-chain acyl-CoAs.[3][4]
Data Presentation: Illustrative Kinetic Parameters
Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical kinetic parameters to illustrate how data could be structured. These values are for demonstrative purposes and should be determined experimentally.
Table 1: Hypothetical Kinetic Parameters for this compound with Various Acyl-CoA Dehydrogenases (ACADs)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Short/Branched-Chain ACAD (SBCAD) | This compound | 50 | 150 |
| Medium-Chain ACAD (MCAD) | This compound | 200 | 50 |
| Very Long-Chain ACAD (VLCAD) | This compound | >500 | <10 |
Table 2: Hypothetical Kinetic Parameters for this compound with Acyl-CoA Carboxylases (ACCases)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| ACC1 | This compound | 150 | 25 |
| ACC2 | This compound | 120 | 35 |
Table 3: Hypothetical Elongation Activity with this compound as a Primer for Fatty Acid Elongases (ELOVLs)
| Enzyme | Substrate | Product Chain Lengths | Relative Activity (%) |
| ELOVL1 | This compound | C16, C18 | 40 |
| ELOVL3 | This compound | C16, C18, C20 | 75 |
| ELOVL7 | This compound | C16 | 20 |
Table 4: Hypothetical Kinetic Parameters for this compound with Acyl-CoA Thioesterases (ACOTs)
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| ACOT1 | This compound | 25 | 5.0 |
| ACOT2 | This compound | 100 | 1.2 |
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)
This protocol is adapted from the standard anaerobic ETF fluorescence reduction assay, which is considered the gold standard for measuring ACAD activity.[5]
Objective: To determine the kinetic parameters of an ACAD with this compound as a substrate by monitoring the reduction of Electron Transfer Flavoprotein (ETF).
Materials:
-
Purified recombinant ACAD enzyme
-
Purified recombinant porcine ETF[5]
-
This compound
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer or microplate reader with fluorescence capabilities (Excitation: ~380 nm, Emission: ~515 nm)
-
Anaerobic environment (glove box or nitrogen/argon gas)
-
Reaction Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EGTA
Procedure:
-
Preparation of Anaerobic Environment: Prepare all solutions and perform the assay in an anaerobic environment to prevent re-oxidation of reduced ETF by molecular oxygen.
-
Reaction Mixture Preparation: In an anaerobic cuvette or microplate well, prepare the reaction mixture containing Reaction Buffer, a known concentration of ETF (e.g., 1-5 µM), and the purified ACAD enzyme.
-
Baseline Measurement: Record the baseline fluorescence of the ETF for 2-5 minutes to ensure a stable signal.
-
Reaction Initiation: Initiate the reaction by adding a specific concentration of this compound to the reaction mixture. For Km determination, use a range of substrate concentrations.
-
Fluorescence Monitoring: Immediately monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the rate of the ACAD-catalyzed reaction.
-
Data Analysis: Calculate the initial velocity (V0) from the linear phase of the fluorescence decay curve. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Workflow Diagram:
Caption: Workflow for the ACAD ETF reduction assay.
Protocol 2: Acyl-CoA Carboxylase (ACC) Activity Assay (Spectrophotometric Coupled Assay)
This protocol describes a continuous spectrophotometric assay by coupling the production of ADP to the oxidation of NADH.
Objective: To measure the activity of ACC with this compound as a substrate.
Materials:
-
Purified ACC enzyme
-
This compound
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Quartz cuvette or UV-transparent 96-well plate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 8 mM MgCl2, 10 mM KCl
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing Assay Buffer, ATP, NaHCO3, PEP, NADH, PK, and LDH.
-
Enzyme Addition: Add the purified ACC enzyme to the reaction mixture.
-
Equilibration: Incubate the mixture for 5 minutes at the desired temperature to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
-
Reaction Initiation: Initiate the reaction by adding this compound.
-
Absorbance Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Signaling Pathway Diagram:
Caption: Coupled enzyme assay for ACC activity.
Protocol 3: Fatty Acid Elongase (ELOVL) Activity Assay (Microsomal Assay)
This protocol is for measuring the elongation of this compound in a microsomal preparation.[6][7]
Objective: To determine if this compound can be elongated by ELOVL enzymes present in microsomes.
Materials:
-
Microsomal fraction prepared from a relevant cell line or tissue
-
This compound
-
[14C]-Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the Assay Buffer, NADPH, and the microsomal preparation.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding [14C]-Malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the acyl-CoAs.
-
Acidification and Extraction: Acidify the reaction mixture and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
Logical Relationship Diagram:
Caption: Logical flow of the ELOVL activity assay.
Protocol 4: Acyl-CoA Thioesterase (ACOT) Activity Assay (Colorimetric DTNB Assay)
This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the free CoASH released by ACOT activity.[8]
Objective: To determine the kinetic parameters of an ACOT with this compound as a substrate.
Materials:
-
Purified ACOT enzyme
-
This compound
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 412 nm
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing Assay Buffer and DTNB.
-
Enzyme Addition: Add the purified ACOT enzyme to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding this compound.
-
Absorbance Monitoring: Immediately monitor the increase in absorbance at 412 nm as the free CoASH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is yellow.
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm). Determine kinetic parameters by varying the substrate concentration.
Experimental Workflow Diagram:
Caption: Workflow for the ACOT colorimetric assay.
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genotic.com [genotic.com]
Application Notes & Protocols: Development of Monoclonal Antibodies for 7-Methyltridecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Methyltridecanoyl-CoA is a long-chain fatty acyl-CoA, a class of molecules central to numerous metabolic processes. These molecules are intermediates in fatty acid metabolism and play roles in energy production and the synthesis of complex lipids.[1][2][3] The development of monoclonal antibodies specific for this compound can provide invaluable tools for its detection, quantification, and the study of its biological functions.
This document provides a comprehensive guide to the generation and characterization of monoclonal antibodies against this compound. Due to its small size, this compound is a hapten and requires conjugation to a larger carrier protein to elicit a robust immune response.[][5]
Experimental Strategy Overview
The overall workflow for developing monoclonal antibodies against this compound involves several key stages. The initial and most critical step is the preparation of an immunogen by conjugating the hapten (7-Methyltridecanoyl) to a carrier protein. This is followed by immunization of mice, generation of hybridomas, screening for antigen-specific antibody production, and finally, subcloning and expansion of positive hybridoma clones.
Protocols
Protocol 1: Preparation of 7-Methyltridecanoyl-Carrier Protein Conjugate
To elicit an immune response, the 7-methyltridecanoyl moiety must be covalently linked to a larger, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][5][6] This protocol describes the conjugation of 7-methyltridecanoic acid (the hapten, after cleavage from CoA) to a carrier protein using carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between the carboxyl group of the fatty acid and primary amines on the carrier protein.[5][7][8]
Materials:
-
7-Methyltridecanoic acid
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Dialysis tubing (10 kDa MWCO)
-
DMSO (optional, for dissolving the hapten)
Procedure:
-
Hapten Preparation: Dissolve 7-methyltridecanoic acid in a minimal amount of DMSO. Then, dilute it in Activation Buffer to a final concentration of 10-20 mg/mL.
-
Carrier Protein Preparation: Dissolve the carrier protein (KLH or BSA) in Conjugation Buffer to a concentration of 10 mg/mL.
-
Activation of Hapten:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the hapten solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 50:1 is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Purification:
-
Remove unconjugated hapten and reaction by-products by extensive dialysis against PBS (pH 7.4) at 4°C.
-
Perform at least four buffer changes over 48 hours.
-
-
Characterization and Storage:
-
Determine the protein concentration using a BCA assay.
-
Confirm conjugation using SDS-PAGE (conjugated protein will have a higher molecular weight) and/or MALDI-TOF mass spectrometry.
-
Store the conjugate at -20°C or -80°C in small aliquots.
-
Protocol 2: Mouse Immunization and Hybridoma Production
This protocol follows the principles of hybridoma technology to generate antibody-producing cell lines.[1][2][3]
Materials:
-
BALB/c mice (6-8 weeks old)
-
7-MTD-KLH conjugate (Immunogen)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
SP2/0-Ag14 myeloma cells
-
Polyethylene glycol (PEG) 1500
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
RPMI-1640 medium with 20% FBS
Procedure:
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Emulsify the 7-MTD-KLH conjugate with an equal volume of CFA. Inject 50-100 µg of the conjugate per mouse subcutaneously or intraperitoneally.
-
Day 21 and Day 42 (Booster Injections): Emulsify the conjugate with an equal volume of IFA. Inject 25-50 µg of the conjugate per mouse.
-
3-4 Days Before Fusion (Final Boost): Inject 25-50 µg of the conjugate in saline (without adjuvant) intraperitoneally.
-
-
Test Bleeds and Titer Determination: Collect small blood samples from the tail vein 7-10 days after the second and subsequent booster injections. Determine the antibody titer against 7-MTD-BSA (using a different carrier protein for screening to avoid antibodies against the carrier) by indirect ELISA.
-
Hybridoma Fusion:
-
Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Fuse the cells by adding PEG 1500 dropwise, followed by washing.
-
Resuspend the cells in HAT medium and plate into 96-well plates.
-
-
Selection and Cloning:
-
Culture the cells at 37°C in a CO2 incubator. After 7-10 days, hybridoma colonies should be visible.
-
Screen the culture supernatants for the presence of specific antibodies using a competitive ELISA (Protocol 3).
-
Expand positive clones and subclone by limiting dilution to ensure monoclonality.
-
Protocol 3: Screening by Competitive ELISA
A competitive ELISA is the most suitable format for detecting antibodies against small molecules like this compound.[9][10][11][12] In this assay, free this compound in the sample competes with a 7-MTD-carrier conjugate coated on the ELISA plate for binding to the antibody in the hybridoma supernatant. A lower signal indicates higher affinity of the antibody for the free hapten.
Materials:
-
7-MTD-BSA conjugate (for coating)
-
Free this compound (for competition)
-
96-well high-binding ELISA plates
-
Hybridoma culture supernatants
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate and Stop Solution
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of 7-MTD-BSA (1-5 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
-
Competition Step:
-
In a separate plate, pre-incubate 50 µL of hybridoma supernatant with 50 µL of either Blocking Buffer (no competition control) or a solution of free this compound (competitor).
-
After washing the coated and blocked ELISA plate, transfer 100 µL of the supernatant/competitor mixture to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-mouse IgG secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Data Presentation
Quantitative data from the screening and characterization phases should be summarized for clarity.
Table 1: Immunization Titer Results
| Mouse ID | Bleed 1 (1:1000) | Bleed 2 (1:1000) | Bleed 2 (1:10000) | Selected for Fusion |
|---|---|---|---|---|
| M-01 | 0.452 | 1.854 | 0.987 | No |
| M-02 | 0.511 | 2.543 | 1.562 | Yes |
| M-03 | 0.398 | 1.532 | 0.754 | No |
| M-04 | 0.489 | 2.109 | 1.233 | Yes |
Absorbance values at 450 nm from indirect ELISA against 7-MTD-BSA.
Table 2: Competitive ELISA Screening of Hybridoma Supernatants
| Clone ID | A450 (No Competitor) | A450 (With Competitor) | % Inhibition | Status |
|---|---|---|---|---|
| 2B4 | 1.987 | 1.854 | 6.7% | Negative |
| 3G6 | 2.103 | 0.453 | 78.5% | Positive |
| 4H1 | 0.213 | 0.201 | 5.6% | Negative |
| 5C2 | 2.341 | 0.876 | 62.6% | Positive |
% Inhibition = [1 - (A450 with Competitor / A450 without Competitor)] x 100
Fatty Acyl-CoA Metabolism Context
This compound, as a fatty acyl-CoA, is expected to participate in fatty acid metabolism. The core process is beta-oxidation, where fatty acyl-CoAs are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[1][13][14]
References
- 1. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carrier Protein Immunogens and Adjuvants | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
- 12. biossusa.com [biossusa.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. aocs.org [aocs.org]
Application of NMR Spectroscopy for the Analysis of 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation and quantification of metabolites, including complex molecules like 7-Methyltridecanoyl-CoA. This branched-chain fatty acyl-CoA is an intermediate in the metabolism of branched-chain fatty acids, which play roles in various physiological and pathological processes. Understanding its concentration and metabolic fate is crucial for research in metabolic diseases and drug development targeting fatty acid oxidation.
Principles of NMR Analysis for this compound:
-
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring atoms. For this compound, characteristic signals will arise from the methyl groups (both the terminal and the branch methyl), the long methylene (B1212753) chain, the protons adjacent to the thioester group, and the distinct protons of the coenzyme A moiety.
-
¹³C NMR Spectroscopy: Carbon NMR provides details about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal, allowing for the confirmation of the carbon chain length, the position of the methyl branch, and the identification of the carbonyl carbon of the thioester.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the precise structure of this compound and differentiating it from other acyl-CoA species.
-
Quantitative NMR (qNMR): By including a known concentration of an internal standard, the absolute concentration of this compound in a sample can be determined from the integral of its characteristic NMR signals.
Applications:
-
Metabolic Studies: Quantifying the levels of this compound in biological samples can provide insights into the flux through branched-chain fatty acid oxidation pathways.
-
Enzyme Assays: NMR can be used to monitor the activity of enzymes that produce or consume this compound in real-time.
-
Drug Discovery: The interaction of potential drug candidates with enzymes involved in the metabolism of this compound can be studied by observing changes in the NMR spectrum.
-
Structural Verification: NMR is an essential tool for confirming the chemical structure of synthetically prepared or purified this compound.
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on known chemical shift ranges for similar long-chain and branched-chain fatty acyl-CoAs and the coenzyme A moiety. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet |
| Branch Methyl (7-CH₃) | ~ 0.85 | Doublet |
| Methylene Chain (-(CH₂)n-) | ~ 1.25 | Multiplet |
| β-Methylene to Thioester (-CH₂-CH₂-COSCoA) | ~ 1.60 | Multiplet |
| α-Methylene to Thioester (-CH₂-COSCoA) | ~ 2.85 | Triplet |
| Coenzyme A - Adenine H8 | ~ 8.55 | Singlet |
| Coenzyme A - Adenine H2 | ~ 8.30 | Singlet |
| Coenzyme A - Ribose H1' | ~ 6.15 | Doublet |
| Coenzyme A - Pantetheine Methylene (-CH₂-NH) | ~ 3.55 | Triplet |
| Coenzyme A - Pantetheine Methylene (-S-CH₂-) | ~ 3.05 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| Thioester Carbonyl (-COSCoA) | ~ 200 |
| α-Methylene to Thioester (-CH₂-COSCoA) | ~ 45 |
| β-Methylene to Thioester (-CH₂-CH₂-COSCoA) | ~ 25 |
| Methylene Chain (-(CH₂)n-) | ~ 29-32 |
| Methine Carbon (-CH(CH₃)-) | ~ 35 |
| Branch Methyl (7-CH₃) | ~ 19 |
| Terminal Methyl (-CH₃) | ~ 14 |
| Coenzyme A - Adenine Carbons | ~ 140-155 |
| Coenzyme A - Ribose Carbons | ~ 65-90 |
| Coenzyme A - Pantetheine Carbons | ~ 20-60 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of this compound
-
Sample Extraction: For biological samples, a suitable extraction method, such as a modified Folch extraction, should be used to isolate the lipid and metabolite fraction containing this compound.
-
Solvent Selection: Dissolve the extracted sample in a deuterated solvent appropriate for NMR analysis, such as deuterium (B1214612) oxide (D₂O) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to maintain the stability of the coenzyme A ester.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard that does not have overlapping signals with the analyte. A common internal standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).
-
Sample Filtration: If any particulate matter is present, filter the sample into the NMR tube to ensure a homogeneous solution.
-
Degassing: To prevent oxidation of the thiol group in coenzyme A, it is advisable to degas the sample with an inert gas like argon or nitrogen before sealing the NMR tube.
Protocol 2: NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Use a water suppression pulse sequence (e.g., presaturation) if the sample is in D₂O.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest for accurate quantification.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (Optional):
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.
-
Protocol 3: NMR Data Processing and Analysis
-
Processing: Apply appropriate window functions (e.g., exponential multiplication for sensitivity enhancement), Fourier transform the raw data, and perform phase and baseline correction.
-
Referencing: Reference the chemical shifts to the internal standard (e.g., TSP at 0.00 ppm for ¹H).
-
Signal Integration: Integrate the characteristic signals of this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound using the following formula:
Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * Concentration_standard
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Quantification of 7-Methyltridecanoyl-CoA
Welcome to the technical support center for the quantification of 7-Methyltridecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing this specific branched-chain fatty acyl-CoA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
The quantification of this compound, like other long-chain acyl-CoAs, presents several analytical hurdles. These include its inherent instability in aqueous solutions, the complexity of biological matrices, and the lack of commercially available reference standards and isotopically labeled internal standards.[1][2] Furthermore, its branched-chain structure can pose challenges for chromatographic separation from other isomeric forms.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and selectivity.[3][4] This technique allows for the precise detection and quantification of the target analyte even at low concentrations within a complex biological sample.
Q3: Why is an internal standard crucial for accurate quantification, and what can I use for this compound?
Internal standards are essential to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects in the mass spectrometer.[5] Ideally, a stable isotope-labeled version of this compound would be used. However, due to its limited commercial availability, researchers often resort to using an odd-numbered long-chain fatty acyl-CoA, such as heptadecanoyl-CoA (17:0-CoA), as an internal standard.[5] The synthesis of a custom stable isotope-labeled standard is also a viable, albeit more complex, option.[6]
Q4: How can I improve the stability of this compound during sample preparation?
Acyl-CoAs are susceptible to degradation. To enhance stability, it is crucial to work quickly and at low temperatures.[7] Samples should be immediately quenched and extracted in an acidic organic solvent to precipitate proteins and inhibit enzymatic activity. Using glass vials instead of plastic can also minimize the loss of CoA species.[2][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Poor Peak Shape and Low Signal Intensity
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | Secondary Interactions with LC Column: The acyl-CoA molecule may be interacting with the stationary phase in undesirable ways. | - Optimize Mobile Phase: The use of an ion-pairing reagent like triethylamine (B128534) in the mobile phase can improve peak shape.[9]- Adjust pH: Operating the LC system at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can also be effective.[5] |
| High Sample Load: Injecting too much sample can overload the column. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column.- Dilute Sample: Lower the concentration of the sample extract.[10] | |
| Low Signal Intensity / Poor Sensitivity | Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer. | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[3]- Optimize Chromatographic Separation: Adjust the LC gradient to better separate the analyte from matrix components. |
| Analyte Degradation: this compound may have degraded during sample preparation or storage. | - Ensure Proper Sample Handling: Keep samples on ice or at 4°C throughout the preparation process.- Use Fresh Solvents: Prepare fresh extraction and mobile phase solutions. | |
| Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this specific analyte. | - Optimize Ionization Source Parameters: Adjust settings such as spray voltage, gas flow, and temperature.- Optimize MRM Transitions: Ensure the precursor and product ion masses and collision energies are optimized for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) subunit (507 amu).[5] |
Inconsistent and Irreproducible Results
| Symptom | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in the extraction and handling of each sample can lead to inconsistent results. | - Standardize Protocol: Ensure every step of the sample preparation protocol is performed consistently for all samples.- Use of Internal Standard: A reliable internal standard is critical to correct for these variations.[5] |
| Instrument Contamination: Carryover from previous injections can affect subsequent runs. | - Implement Thorough Wash Steps: Include robust wash steps between sample injections to clean the LC column and injector.- Check for System Contamination: If the problem persists, it may be necessary to clean the ion source of the mass spectrometer.[10] | |
| Shifting Retention Times | Column Degradation: The performance of the LC column can degrade over time. | - Use a Guard Column: A guard column can help protect the analytical column from contaminants.- Replace Column: If performance does not improve with washing, the column may need to be replaced. |
| Mobile Phase Inconsistency: Changes in the mobile phase composition can affect retention times. | - Prepare Fresh Mobile Phase Daily: Ensure the mobile phase is fresh and properly mixed.- Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue
This protocol is a general guideline for the extraction of long-chain acyl-CoAs and should be optimized for your specific tissue type and experimental goals.
-
Tissue Homogenization:
-
Weigh 10-20 mg of frozen tissue and place it in a pre-chilled 2 mL homogenizer tube containing ceramic beads.
-
Add 500 µL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).
-
Include an appropriate internal standard in the extraction solvent.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 4°C).
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as 5% 5-sulfosalicylic acid (SSA) in water, for LC-MS/MS analysis.[3]
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Analysis of 7-Methyltridecanoyl-CoA
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing 7-Methyltridecanoyl-CoA by LC-MS?
A1: Long-chain acyl-CoAs like this compound present several analytical challenges. They are thermally labile and prone to degradation in aqueous solutions.[1] Their amphipathic nature, containing both a long hydrophobic acyl chain and a polar Coenzyme A headgroup, can lead to poor chromatographic peak shapes (e.g., tailing) on standard reversed-phase columns.[2] Furthermore, their relatively low abundance in biological samples requires highly sensitive and selective analytical methods.
Q2: Why is an ion-pairing agent or buffer recommended for the mobile phase?
A2: The phosphate (B84403) groups on the Coenzyme A moiety are negatively charged at typical pH levels, which can lead to strong interactions with the stationary phase or poor retention, resulting in broad, tailing peaks. Using a buffer like ammonium (B1175870) acetate (B1210297) or an ion-pairing agent helps to neutralize these charges, improving peak shape and retention on reversed-phase columns.[3][4] Adjusting the mobile phase pH can also significantly improve chromatography.[2]
Q3: What ionization mode is best for detecting this compound?
A3: Positive mode electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs. The multiple basic sites on the Coenzyme A molecule, particularly the adenine (B156593) group, are readily protonated, leading to strong signals for the protonated molecule [M+H]+.
Q4: How do acyl-CoAs typically fragment in MS/MS analysis?
A4: Acyl-CoAs exhibit a characteristic fragmentation pattern. A common and abundant fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da.[5][6] Another characteristic product ion is the adenosine-3',5'-diphosphate fragment at approximately m/z 428.[2][7][8] These characteristic fragments are ideal for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peak / Very Low Signal | Sample Degradation: Acyl-CoAs are unstable. | Prepare samples fresh in cold conditions (ice-cold PBS, -80°C storage).[5][9] Use acidic extraction solvents (e.g., containing formic or sulfosalicylic acid) to inhibit enzymatic activity.[2][9] |
| Poor Ionization: Suboptimal source parameters. | Infuse a standard solution to optimize MS source parameters like capillary voltage, cone voltage, and gas temperatures/flows.[5] | |
| Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the signal. | Improve sample cleanup using Solid-Phase Extraction (SPE).[2] Adjust the chromatographic gradient to separate the analyte from interfering compounds. | |
| Poor Peak Shape (Broad, Tailing) | Secondary Interactions: Analyte interacting with the stationary phase. | Add or increase the concentration of an ion-pairing agent or buffer (e.g., 10 mM ammonium acetate) in the mobile phase.[10] |
| Inappropriate Column: Standard C18 may not be optimal. | Consider a C8 column, which is slightly more polar and can improve peak shape for long-chain species.[11] Ensure the column is properly equilibrated before each injection.[12] | |
| Column Overload: Injecting too much sample. | Dilute the sample or reduce the injection volume. | |
| Inconsistent Retention Times | Column Equilibration: Insufficient time for the column to return to initial conditions. | Increase the column equilibration time between injections (at least 10 column volumes is recommended).[12][13] |
| Mobile Phase Issues: Inconsistent mobile phase composition. | Prepare mobile phases fresh daily. Ensure thorough mixing and degassing. | |
| Pump Performance: Fluctuations in flow rate. | Check the LC pump for leaks and ensure check valves are functioning correctly.[12] | |
| High Background Noise | Contaminated System: Buildup of contaminants in the LC or MS system. | Flush the LC system with a strong solvent (e.g., isopropanol). Clean the MS ion source.[14] |
| Mobile Phase Contamination: Impurities in solvents or additives. | Use high-purity, LC-MS grade solvents and additives.[14] |
Recommended Starting Experimental Protocol
Sample Preparation (from Cell Culture)
-
Aspirate cell culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) directly to the plate.[1]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a solvent matching the initial LC conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for analysis.[10]
LC-MS/MS Analysis
This protocol is a starting point and requires optimization.
-
LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.[3]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Quantitative Data Tables
Table 1: Suggested LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98.0 | 2.0 |
| 2.0 | 98.0 | 2.0 |
| 12.0 | 5.0 | 95.0 |
| 15.0 | 5.0 | 95.0 |
| 15.1 | 98.0 | 2.0 |
| 20.0 | 98.0 | 2.0 |
Table 2: Theoretical MS Parameters for this compound
Molecular Formula: C35H60N7O17P3S Monoisotopic Mass: 979.29
| Parameter | Ion | Suggested m/z |
| Precursor Ion (Q1) | [M+H]+ | 980.3 |
| Product Ion 1 (Q3) | [M+H - 507]+ | 473.3 |
| Product Ion 2 (Q3) | [Adenosine-3',5'-diphosphate]+ | 428.0 |
Table 3: Suggested MS Source Parameters (Starting Point)
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.2 kV |
| Cone Voltage | 45 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 500 L/hr |
| Collision Gas | Argon |
Visualizations
Caption: General experimental workflow for LC-MS analysis of acyl-CoAs.
Caption: Troubleshooting decision tree for low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. zefsci.com [zefsci.com]
Technical Support Center: 7-Methyltridecanoyl-CoA Extraction Protocols
Welcome to the technical support center for 7-Methyltridecanoyl-CoA extraction protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address common questions encountered during the extraction of this long-chain branched acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery for this compound during extraction?
Low recovery of this compound is typically due to its inherent chemical instability and susceptibility to degradation. The main contributing factors are:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond.
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral or alkaline conditions.
-
Poor Solubility: As a long-chain acyl-CoA, it may have limited solubility in purely aqueous solutions.
-
Incomplete Cell Lysis: Inefficient disruption of cells or tissues can lead to incomplete release of the analyte.
Q2: What is the optimal pH for extraction and storage of this compound?
Acyl-CoA esters are most stable in a slightly acidic environment. An extraction buffer with a pH between 4.5 and 6.0 is recommended to minimize chemical hydrolysis.[1] For storage, maintaining this acidic pH is also crucial.
Q3: How critical is temperature during the extraction process?
Temperature is a critical factor. All steps of the extraction process should be performed on ice (0-4°C) to minimize enzymatic degradation and chemical hydrolysis.[2] Samples should be flash-frozen in liquid nitrogen for long-term storage and stored at -80°C.[2]
Q4: Which extraction solvents are most effective for this compound?
A combination of an acidic aqueous buffer and organic solvents is generally most effective for extracting long-chain acyl-CoAs.[1][2][3] A common approach involves initial homogenization in an acidic buffer (e.g., potassium phosphate), followed by extraction with solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] This combination helps to precipitate proteins while solubilizing the acyl-CoA.
Q5: Is a purification step necessary after the initial extraction?
Yes, a purification step is highly recommended to remove interfering substances and concentrate the this compound. Solid-phase extraction (SPE) using a weak anion exchange column is a common and effective method for purifying acyl-CoAs.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of this compound | Degradation during sample handling and extraction. | Work quickly and maintain all samples and reagents on ice. Use pre-chilled tubes and homogenizers.[2] |
| Incomplete cell or tissue lysis. | Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[1] Consider optimizing the solvent-to-tissue ratio; a 20-fold excess of solvent can improve extraction. | |
| Non-optimal pH of extraction buffer. | Prepare fresh extraction buffer and verify that the pH is in the optimal acidic range (pH 4.5-6.0).[1] | |
| Inefficient elution from SPE column. | Ensure the SPE column is properly conditioned. Optimize the composition and volume of the elution buffer. | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Standardize the homogenization procedure, including time and speed. |
| Sample degradation due to freeze-thaw cycles. | Avoid repeated freeze-thaw cycles of your samples.[2] Aliquot samples after initial collection if multiple analyses are planned. | |
| Pipetting errors with viscous organic solvents. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of organic solvents. | |
| Presence of Interfering Peaks in LC-MS/MS | Insufficient purification. | Optimize the wash steps during the SPE protocol to remove contaminants. Ensure the SPE column is not overloaded. |
| Contamination from plasticware or solvents. | Use high-purity solvents and pre-cleaned glass tubes to minimize contamination. |
Quantitative Data on Acyl-CoA Extraction
| Acyl-CoA Type | Extraction Method | Purification | Average Recovery | Reference |
| Long-Chain Acyl-CoAs | Acetonitrile/Isopropanol/Aqueous Buffer | SPE (Anion Exchange) | 70-80% | [1] |
| Various Acyl-CoAs | Acetonitrile/Isopropanol followed by Aqueous Buffer | SPE (2-(2-pyridyl)ethyl silica (B1680970) gel) | 83-90% (SPE step) | [3] |
| Long-Chain Acyl-CoAs | Acetonitrile/2-propanol/Methanol | - | Variable depending on chain length | [4] |
Detailed Experimental Protocol: Extraction of this compound from Tissue
This protocol is a synthesis of established methods for long-chain acyl-CoA extraction and is suitable for tissues.[1][2][4]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE Column Conditioning Solution: Methanol
-
SPE Column Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9+3+4+4, v+v+v+v)
-
SPE Column Elution Buffer: Methanol/250 mM Ammonium Formate (4+1, v+v)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 16,000 x g for 5-10 minutes at 4°C.[4]
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of the wash solution.
-
Acidify the supernatant with glacial acetic acid (0.25 mL per 1 mL of supernatant).
-
Load the acidified supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of the wash solution to remove impurities.
-
Elute the this compound with 2 mL of the elution buffer.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a methanol/water mixture).
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound Extraction.
Troubleshooting Logic for Low Acyl-CoA Recoverydot
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor chromatographic peak shape of 7-Methyltridecanoyl-CoA
Welcome to the technical support center for troubleshooting poor chromatographic peak shape of 7-Methyltridecanoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common chromatographic challenges.
Troubleshooting Guide
Poor peak shape in the chromatographic analysis of this compound can arise from a variety of factors, from sample preparation to the analytical column and mobile phase composition. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors. Here's a step-by-step troubleshooting approach:
1. Secondary Interactions with the Stationary Phase:
-
Problem: The primary cause of peak tailing for compounds with polar functional groups, like the CoA moiety, is often secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] These interactions are stronger for basic compounds.[2]
-
Solution:
-
Lower Mobile Phase pH: Reduce the mobile phase pH to around 3.0 or lower using an additive like formic acid (0.1%).[3] This protonates the silanol groups, minimizing their interaction with the analyte.[3]
-
Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups have been chemically modified to be less polar.[1][2]
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate (B84403) buffer from 10 mM to 25 mM at pH 7.0) can enhance the ionic strength of the mobile phase and mask silanol interactions.[3] However, for LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[3]
-
2. Column Overload:
-
Problem: Injecting too much sample can lead to peak tailing.[1][3] This can be either mass overload (too much analyte) or volume overload (too large an injection volume).[3]
-
Solution:
-
Dilute the Sample: Reduce the concentration of your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[1][3]
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3]
-
Use a Higher Capacity Column: Consider a column with a larger diameter, longer length, or a stationary phase with a higher carbon load or larger pore size.[1]
-
3. Column Bed Deformation:
-
Problem: A void at the column inlet, channeling in the packing bed, or a blocked inlet frit can cause peak tailing.[1][2] This often affects all peaks in the chromatogram, particularly the earlier eluting ones.[3]
-
Solution:
-
Check for Voids: A sudden drop in backpressure can indicate a void.
-
Backflush the Column: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent to remove any blockages from the inlet frit.[2][3] Disconnect the column from the detector before backflushing.[3]
-
Use Guard Columns and In-line Filters: These will protect your analytical column from particulate matter and strongly retained sample components.[1][2]
-
4. Analyte Adsorption to Metal Surfaces:
-
Problem: Long-chain acyl-CoAs can adsorb to the stainless steel surfaces of the HPLC system and column, leading to poor peak shape and recovery.[4][5] This is particularly problematic for acidic analytes.[4]
-
Solution:
-
Use Columns with Hybrid Surface Technology: Columns with technologies like MaxPeak High Performance Surfaces are designed to minimize these interactions.[4]
-
System Passivation: Periodically injecting a strong chelating agent or a high pH solution can help to passivate the system and remove adsorbed analytes.[4]
-
Below is a troubleshooting workflow to diagnose and resolve poor peak shape:
Frequently Asked Questions (FAQs)
Q1: What type of column is best for analyzing this compound?
A1: A C18 or C8 reversed-phase column is typically a good starting point for the separation of long-chain fatty acyl-CoAs.[6][7] The choice between C18 and C8 depends on the desired retention. C18 columns will provide more retention for these long-chain molecules.[8] For very long-chain fatty acids, a C8 or even a C4 column might be necessary to ensure elution.[8] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica (B1680970) column.
Q2: What mobile phase composition is recommended?
A2: A common mobile phase for the analysis of acyl-CoAs consists of an aqueous component and an organic solvent.
-
Aqueous Phase (Mobile Phase A): An ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer (e.g., 10 mM) at a slightly acidic pH (e.g., pH 6.8) is often used.[7]
-
Organic Phase (Mobile Phase B): Acetonitrile is a common choice.[7]
-
Gradient Elution: A gradient from a low to a high percentage of the organic solvent is typically employed to elute the long-chain acyl-CoAs.[7]
| Parameter | Recommended Condition | Reference |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8 | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Gradient | Start with a low %B and increase to elute the analyte | [7] |
| Flow Rate | 0.2 mL/min (for a 2.0 mm ID column) | [7] |
| Column Temperature | 32 °C | [7] |
Q3: How should I prepare my sample for analysis?
A3: Proper sample preparation is crucial for good chromatography and to ensure the stability of the acyl-CoA.
-
Extraction: A common method involves homogenization of the tissue sample in a buffer, followed by extraction with an organic solvent like acetonitrile.[9] Solid-phase extraction (SPE) can be used for cleanup and concentration.[6]
-
Reconstitution: After extraction and drying, the sample should be reconstituted in a solvent that is compatible with the initial mobile phase conditions.[10] For long-chain acyl-CoAs, this may require a small amount of organic solvent (e.g., 20% acetonitrile) in the reconstitution buffer to ensure solubility.[10] It is important to minimize the "sample solvent effect" where the sample diluent is much stronger than the initial mobile phase, which can cause peak distortion.[11]
-
Storage: Acyl-CoAs are unstable in aqueous solutions, so samples should be analyzed as soon as possible after preparation and stored at low temperatures (e.g., 4°C in the autosampler).[10]
An illustrative workflow for sample preparation and analysis is provided below:
Q4: Can ion-pairing agents improve the peak shape of this compound?
A4: Yes, ion-pairing agents can be used to improve the retention and peak shape of ionic compounds like acyl-CoAs.[12] These agents, such as alkyl sulfonates or volatile agents like trifluoroacetic acid (TFA), can pair with the charged analyte, effectively neutralizing it and improving its interaction with the reversed-phase stationary phase.[12] However, there are some drawbacks to consider:
-
MS Incompatibility: Many common ion-pairing agents are not volatile and can cause significant ion suppression in mass spectrometry.[12]
-
Irreproducibility: Methods using ion-pairing agents can sometimes be difficult to reproduce.[12]
-
Column Equilibration: Columns can require long equilibration times when using ion-pairing agents.[12]
For LC-MS applications, it is generally preferable to optimize the mobile phase pH and use a high-quality, end-capped column before resorting to ion-pairing agents. If an ion-pairing agent is necessary, a volatile one like TFA should be used with caution, keeping the concentration as low as possible.
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Long-Chain Acyl-CoA Analysis
This protocol is a starting point and may require optimization for this compound.
| Parameter | Condition |
| Column | Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm with a C18 guard column |
| Mobile Phase A | 10 mM ammonium acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20-100% B; 15-22.5 min: 100% B; 22.51-30 min: 20% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 32 °C |
| Injection Volume | 30 µL |
| Detection | MS/MS in positive ion ESI mode |
(Adapted from a method for the analysis of a range of acyl-CoA compounds)[7]
Protocol 2: Sample Extraction from Tissue
This protocol is a general guideline for extracting long-chain acyl-CoAs from tissue samples.
-
Homogenize approximately 40 mg of frozen tissue on ice in 0.5 mL of 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).[13]
-
Add 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol containing an internal standard (e.g., heptadecanoyl-CoA).[13]
-
Re-homogenize the sample on ice.[13]
-
Centrifuge the sample to pellet the precipitated protein.
-
The supernatant can then be further purified by SPE or directly dried down and reconstituted for analysis.[13]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. support.waters.com [support.waters.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Methyltridecanoyl-CoA
Welcome to the technical support center for the analysis of 7-Methyltridecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantitative analysis of this compound, with a focus on addressing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification. In the analysis of biological samples, components like phospholipids, salts, and other endogenous metabolites are common sources of matrix effects.[2] For acyl-CoAs, the complexity of the biological matrix can lead to significant challenges in achieving accurate quantification.[3]
Q2: What is the most common mass spectrometric behavior of this compound?
A2: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the phosphoadenosine diphosphate (B83284) moiety.[4][5][6] Another common fragment ion observed is at m/z 428, corresponding to the adenosine (B11128) diphosphate fragment.[3] Therefore, for this compound, one would expect to monitor for transitions involving the neutral loss of 507 Da from the precursor ion.
Q3: Why is the choice of an internal standard critical for accurate quantification?
A3: An appropriate internal standard (IS) is crucial for compensating for variability during sample preparation and for correcting matrix effects.[7] The ideal internal standard for this compound analysis would be a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[1][8] If a SIL-IS is unavailable, an odd-chain fatty acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), can be used as an alternative.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Signal Response or High Signal Suppression
Possible Causes & Solutions:
-
Significant Matrix Effects: Biological matrices can severely suppress the ionization of this compound.
-
Solution 1: Enhance Sample Preparation: Implement more rigorous sample cleanup procedures. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[2] Protein precipitation is a simpler method but may be less effective at removing phospholipids.[2]
-
Solution 2: Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[10] This can involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification.
-
-
Suboptimal Ionization Parameters: The settings on the mass spectrometer may not be optimal for this compound.
-
Solution: Perform a thorough optimization of ESI source parameters, such as capillary voltage, gas flow rates, and temperature, by infusing a standard solution of this compound.
-
Issue 2: High Variability in Quantitative Results
Possible Causes & Solutions:
-
Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to poor reproducibility.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[1]
-
Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[1] This helps to mimic the matrix effects observed in the unknown samples.
-
-
Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions and prone to degradation.[10]
-
Solution: Keep samples at low temperatures (-80°C for long-term storage) and minimize freeze-thaw cycles.[10] Process samples quickly and use solvents that minimize degradation.
-
Issue 3: Inaccurate Quantification
Possible Causes & Solutions:
-
Inappropriate Calibration Strategy: Using an external calibration curve prepared in a pure solvent will likely lead to inaccurate results due to uncompensated matrix effects.
-
Solution 1: Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample and creating a calibration curve for each sample.[11] While highly accurate, it is time-consuming.
-
Solution 2: Matrix-Matched Calibration with a Suitable Internal Standard: This is often the most practical approach for achieving accurate quantification in complex matrices.[4]
-
Experimental Protocols
Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells
This protocol provides a general workflow for the extraction of acyl-CoAs, including this compound, from mammalian cells.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 2 mL of ice-cold methanol (B129727) and 15 µL of a 10 µM solution of the chosen internal standard (e.g., C15:0-CoA) to the cell plate.[10]
-
Incubation: Incubate the plates at -80°C for 15 minutes to precipitate proteins and extract metabolites.[10]
-
Cell Lysis and Collection: Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.[10]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects
This protocol describes a method to quantitatively assess the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at various concentrations in a pure solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using the established protocol. Spike the extracted matrix with this compound standards at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound standards at the same concentrations as Set A before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
A matrix effect value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Quantitative Data Summary
The following table summarizes typical recovery rates for different sample preparation methods used in acyl-CoA analysis. These values can serve as a benchmark when developing a method for this compound.
| Analyte Class | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 83-90% | [12] |
| Long-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction | 70-80% | [12] |
| Short-Chain Acyl-CoAs | HEK 293FT cells | 2.5% Sulfosalicylic Acid (SSA) | 59-80% | [13] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Decision tree for sample preparation method selection.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methyltridecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of synthetic 7-Methyltridecanoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from its corresponding fatty acid, 7-methyltridecanoic acid. The most common laboratory methods involve a two-step process:
-
Activation of the carboxylic acid: This is achieved by converting 7-methyltridecanoic acid into a more reactive intermediate. Common methods include:
-
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Formation of a mixed anhydride .
-
Creation of an acyl imidazolide (B1226674) using carbonyldiimidazole (CDI).[1][2]
-
-
Reaction with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A (CoA) to form the final thioester product.
Enzymatic synthesis using acyl-CoA synthetases is also a possibility, particularly for biological applications.
Q2: I am observing very low yields of my final product. What are the likely causes?
A2: Low yields in acyl-CoA synthesis can stem from several factors:
-
Incomplete activation of the fatty acid: The initial activation step is critical. Ensure your activating reagent (e.g., thionyl chloride) is fresh and the reaction goes to completion.
-
Degradation of Coenzyme A: CoA is susceptible to oxidation and hydrolysis. It should be stored properly and handled with care.
-
Poor solubility of reactants: Coenzyme A has poor solubility in many organic solvents, which can hinder the reaction. Using a mixed aqueous-organic solvent system can improve this.[1]
-
Side reactions: The activated fatty acid can react with other nucleophiles present in the reaction mixture.
-
Product instability: The thioester bond in the final product can be susceptible to hydrolysis, especially at non-optimal pH.
Q3: What is the best way to purify synthetic this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying long-chain acyl-CoAs like this compound.[3][4][5] A reverse-phase C18 column is typically used with a gradient elution system, often involving a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (like acetonitrile).[3][4]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
HPLC: Comparing the retention time of your product to a known standard (if available) can help confirm its identity. The peak area can be used to assess purity.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of the synthesized product.
-
NMR Spectroscopy: While more complex, NMR can provide detailed structural information to definitively confirm the structure of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded Coenzyme A. | Use fresh, high-quality Coenzyme A. Store it in aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Incomplete activation of 7-methyltridecanoic acid. | Ensure the activating agent (e.g., thionyl chloride) is not expired. Consider extending the reaction time for the activation step or using a slight excess of the activating agent. | |
| Poor solubility of Coenzyme A in the reaction solvent. | Perform the reaction in a biphasic solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and a buffered aqueous solution, to improve the solubility of both reactants. | |
| Multiple Peaks in HPLC Analysis | Presence of unreacted starting materials (7-methyltridecanoic acid, Coenzyme A). | Optimize the stoichiometry of your reactants. A slight excess of the activated fatty acid can help drive the reaction to completion. Improve HPLC purification to separate the product from starting materials. |
| Side product formation. | Activated acyl groups can react with other nucleophiles. Ensure your reaction setup is free from contaminants. The pH of the reaction with CoA should be carefully controlled (typically around 7.5-8.0) to favor the reaction with the thiol group. | |
| Degradation of the final product. | The thioester bond is labile. Work up the reaction promptly and store the purified product at low temperatures (-20°C or -80°C) and at a slightly acidic to neutral pH. | |
| Difficulty in Purifying the Product | Co-elution of impurities with the product in HPLC. | Optimize the HPLC gradient. A shallower gradient can improve the resolution between your product and closely eluting impurities. |
| Product precipitation during purification. | Long-chain acyl-CoAs can be poorly soluble. Ensure the mobile phase composition during HPLC prevents precipitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride Method
This protocol outlines a two-step chemical synthesis of this compound.
Step 1: Synthesis of 7-Methyltridecanoyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methyltridecanoic acid in an excess of thionyl chloride (SOCl₂). A common ratio is 1 gram of fatty acid to 5-10 mL of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be gently warmed (e.g., to 40-50°C) to expedite the process.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed as it can interfere with the subsequent reaction. The resulting 7-Methyltridecanoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of Coenzyme A trilithium salt in a cold (0-4°C) aqueous bicarbonate buffer (e.g., 0.5 M NaHCO₃, pH ~8.0).
-
In a separate flask, dissolve the crude 7-Methyltridecanoyl chloride from Step 1 in an appropriate anhydrous organic solvent like tetrahydrofuran (THF).
-
Slowly add the solution of 7-Methyltridecanoyl chloride to the stirring solution of Coenzyme A on an ice bath. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of a base (e.g., 1 M NaOH) if necessary.
-
Allow the reaction to stir at 4°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) to stop the reaction.
-
Purify the this compound from the reaction mixture using solid-phase extraction followed by preparative HPLC.
Protocol 2: HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 44% B
-
5-25 min: Linear gradient from 44% to 100% B
-
25-30 min: 100% B
-
30-35 min: Linear gradient from 100% to 44% B
-
35-40 min: 44% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak and lyophilize to obtain the purified product.
Data Presentation
Table 1: Comparison of Acyl-CoA Synthesis Methods
| Method | Activating Reagent | Typical Yields | Advantages | Disadvantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 60-80% | High reactivity of the acyl chloride intermediate. | Harsh reagents, potential for side reactions. |
| Mixed Anhydride | Ethyl Chloroformate | 50-70% | Milder conditions than the acyl chloride method. | Can be less efficient for long-chain fatty acids. |
| Acyl Imidazolide | Carbonyldiimidazole (CDI) | 70-90% | High yields and relatively mild conditions. | The acyl imidazolide intermediate can be sensitive to moisture. |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: A logical troubleshooting guide for low yield synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with 7-Methyltridecanoyl-CoA degradation during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with 7-Methyltridecanoyl-CoA degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain branched fatty acyl-CoA, is primarily attributed to two main factors:
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Chemical Instability: The thioester bond in the CoA molecule is susceptible to hydrolysis, especially at non-optimal pH levels (alkaline or strongly acidic conditions).
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Enzymatic Activity: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases), which may be present in the sample matrix, can cleave the thioester bond, releasing Coenzyme A and 7-methyltridecanoic acid.
Q2: How can I minimize enzymatic degradation of this compound?
A2: To minimize enzymatic degradation, it is crucial to inhibit the activity of endogenous enzymes immediately upon sample collection. This can be achieved by:
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Rapid Freezing: Snap-freezing tissue or cell samples in liquid nitrogen is a common and effective method to halt enzymatic activity.
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Use of Enzyme Inhibitors: Incorporating a cocktail of broad-spectrum enzyme inhibitors into your homogenization and extraction buffers can effectively inactivate degradative enzymes.
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Acidic Quenching: Rapidly homogenizing the sample in an acidic solution (e.g., perchloric acid, trichloroacetic acid) can denature and precipitate proteins, including degradative enzymes.
Q3: What are the optimal storage conditions for samples containing this compound?
A3: For long-term stability, samples should be stored at ultra-low temperatures.
| Storage Condition | Recommended Temperature | Notes |
| Short-term (hours) | 4°C | Only if absolutely necessary and on ice. |
| Long-term (days to months) | -80°C | Recommended for preserving the integrity of the molecule. |
| Very long-term (months to years) | Liquid Nitrogen (-196°C) | Ideal for archiving samples. |
It is critical to minimize freeze-thaw cycles, as these can lead to sample degradation. Aliquoting samples into smaller, single-use volumes before freezing is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | 1. Degradation during extraction: Inefficient inactivation of endogenous enzymes. 2. Hydrolysis of thioester bond: Sub-optimal pH of extraction buffer. 3. Poor extraction efficiency: Inappropriate solvent system for a long-chain branched fatty acyl-CoA. | 1. Implement rapid quenching with acidic solutions or use a robust enzyme inhibitor cocktail. 2. Maintain a slightly acidic pH (around 4-6) during extraction. 3. Utilize a biphasic solvent system, such as a modified Bligh-Dyer extraction, to ensure efficient recovery of lipophilic molecules. |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in time from collection to freezing or extraction. 2. Incomplete homogenization: Non-uniform distribution of the analyte. 3. Precipitation during storage: Analyte precipitating out of solution at low temperatures. | 1. Standardize the sample handling workflow to ensure all samples are processed identically. 2. Ensure complete homogenization of the sample before taking aliquots for extraction. 3. Check for precipitate after thawing and gently vortex to redissolve. Consider the use of a small amount of a suitable organic solvent in the final storage buffer. |
| Presence of high levels of 7-methyltridecanoic acid | Degradation of this compound: The presence of the free fatty acid is a direct indicator of thioester bond cleavage. | Review and optimize all steps of the sample preparation protocol to minimize enzymatic and chemical hydrolysis as detailed in the FAQs and other troubleshooting sections. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
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Sample Homogenization:
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Weigh the frozen tissue sample (typically 10-50 mg).
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Immediately homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a mechanical homogenizer. .
-
-
Protein Precipitation:
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Keep the homogenate on ice for 15 minutes to allow for complete protein precipitation.
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Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
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Carefully collect the supernatant, which contains the acyl-CoAs.
-
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Solid-Phase Extraction (SPE) for Purification:
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Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
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Load the supernatant onto the SPE cartridge.
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Wash the cartridge with 2 mL of water to remove unbound contaminants.
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Elute the this compound with 1 mL of methanol containing 0.1% formic acid.
-
-
Solvent Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Technical Support Center: Optimizing Storage and Handling of 7-Methyltridecanoyl-CoA Standards
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the storage and handling of 7-Methyltridecanoyl-CoA standards for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound standards?
A1: For long-term stability, this compound standards should be stored at -80°C as a dry powder or in a non-aqueous solvent. Acyl-CoAs are susceptible to hydrolysis, and low temperatures are critical to minimize degradation over time.[1]
Q2: What is the recommended solvent for reconstituting and storing this compound standards?
A2: Methanol (B129727) is recommended for reconstituting dry samples of acyl-CoA standards as it has been shown to provide the best stability over time.[2] If aqueous solutions are necessary for your experimental workflow, a buffered solution such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can also be used, though stability may be reduced compared to pure methanol.[2] Unbuffered aqueous solutions, as well as strongly acidic or alkaline solutions, should be avoided as they promote hydrolysis.[1][2]
Q3: How should I handle the this compound standard during experimental preparation to minimize degradation?
A3: To prevent degradation, all sample preparation steps should be performed quickly and at low temperatures, for example, on ice.[1] Minimize the time the standard spends in aqueous solutions before analysis.
Q4: For how long can I expect the this compound standard to be stable in an autosampler?
Troubleshooting Guide
Q1: I am observing a weak signal for my this compound standard in my LC-MS/MS analysis. What could be the cause?
A1: A weak signal could be due to several factors:
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Degradation: The standard may have degraded due to improper storage or handling. Ensure storage at -80°C and minimize time in aqueous solutions.
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Suboptimal MS parameters: The mass spectrometer parameters may not be optimized for this compound. Optimize parameters such as capillary voltage, cone voltage, and collision energy by direct infusion of a fresh standard solution.[2]
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Ion Suppression: Components of your sample matrix could be suppressing the ionization of your analyte. Ensure proper chromatographic separation to minimize co-elution with interfering substances.[2]
Q2: My results show high variability between replicate injections of the same standard. What is the likely cause?
A2: High variability is often due to instability of the analyte in the sample vial.
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Autosampler Stability: The standard may be degrading in the autosampler over the course of the analytical run. As mentioned, acyl-CoAs have limited stability in aqueous solutions even at 4°C.[3] Try to minimize the run time or re-prepare the standard solution for longer sequences.
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Inconsistent Sample Preparation: Ensure consistent timing and temperature for all sample preparation steps.
Q3: I see multiple peaks in my chromatogram that could be related to my this compound standard. What are these?
A3: The additional peaks are likely degradation products. Acyl-CoAs are prone to hydrolysis, which would result in the corresponding free fatty acid (7-methyltridecanoic acid) and Coenzyme A. You can confirm this by running standards of the potential degradation products if available.
Quantitative Data Summary
The stability of acyl-CoA standards is highly dependent on the solvent and temperature. The following table summarizes stability data for general acyl-CoA standards in various solutions at 4°C over 24 hours. Please note that this data is for general acyl-CoAs and specific stability for this compound may vary.
| Solvent | Stability after 4 hours | Stability after 24 hours | Reference |
| Methanol | High | High | [2] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Moderate | Moderate to Low | [2] |
| Water | Low | Very Low | [2] |
| 50 mM Ammonium Acetate (pH 7) | Low | Very Low | [2] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Moderate | Low | [2] |
Experimental Protocols
Protocol: Preparation of this compound Standard for LC-MS/MS Analysis
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Reconstitution of Standard: a. Allow the vial of lyophilized this compound standard to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the standard in pure methanol to a desired stock concentration (e.g., 1 mg/mL). c. Vortex briefly to ensure complete dissolution. d. Store the methanolic stock solution at -80°C.
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Preparation of Working Solutions: a. On the day of analysis, bring the stock solution to room temperature. b. Prepare serial dilutions of the stock solution to create a calibration curve. Use a solvent compatible with your LC-MS/MS method, such as 50% methanol or a buffered mobile phase A. c. It is highly recommended to include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) in your working solutions to correct for variations in sample preparation and instrument response.[4]
-
LC-MS/MS Analysis: a. Place the prepared standards in a cooled autosampler (4°C). b. Inject the standards onto an appropriate reversed-phase column (e.g., C18). c. Use a mobile phase gradient that provides good separation of the analyte from potential contaminants. d. Set up the mass spectrometer to monitor the specific precursor-to-product ion transition for this compound using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[2]
Visualizations
Caption: Troubleshooting workflow for unstable this compound standards.
Caption: Experimental workflow for this compound standard analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 7-Methyltridecanoyl-CoA Derivatization Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 7-Methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound for analysis?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of this compound. The primary goals are to:
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Increase volatility and thermal stability for Gas Chromatography (GC) analysis.
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Improve ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2]
Q2: What are the common analytical platforms used for the analysis of derivatized this compound?
A2: The most common analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[4][5][6]
Q3: Is it necessary to hydrolyze this compound to 7-methyltridecanoic acid before derivatization?
A3: Not always, but it is a common and effective strategy, particularly for the analysis of branched-chain fatty acids.[7] This approach simplifies the derivatization process by targeting the resulting carboxylic acid. However, methods for the analysis of intact acyl-CoAs are also available.
Q4: What are some common derivatization reagents for the analysis of the released 7-methyltridecanoic acid?
A4: For GC-MS analysis, common reagents include silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and alkylating agents like BF₃-methanol for the formation of fatty acid methyl esters (FAMEs).[8] For LC-MS analysis, reagents that introduce a permanently charged group or improve ionization efficiency are used, such as AMPP (N-(4-aminomethylphenyl)-pyridinium) and PABr (phenacyl bromide).[3]
Q5: How does the methyl branch in this compound affect its chromatographic behavior?
A5: The methyl branch can influence the molecule's polarity and steric hindrance. This may lead to slight shifts in retention time compared to its straight-chain counterparts. The kink introduced by the methyl branch can also affect its interaction with the stationary phase of the chromatography column.[9][10]
Troubleshooting Guides
Issue 1: Low or No Derivatization Product Detected
| Possible Cause | Troubleshooting Step | Recommended Action |
| Sample Degradation | Verify sample integrity. | Acyl-CoAs are susceptible to hydrolysis. Ensure samples are processed quickly on ice and stored at -80°C. Thaw just before use. |
| Presence of Water | Ensure anhydrous conditions. | Many derivatization reagents are sensitive to moisture. Use dry solvents and glassware. Consider drying the sample completely before adding the reagent. |
| Inefficient Reagent | Check reagent quality and concentration. | Use fresh derivatization reagent. Ensure the reagent concentration is in sufficient excess, typically a 2:1 molar ratio of reagent to analyte. |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. | Derivatization of sterically hindered molecules like this compound may require longer reaction times or higher temperatures. Perform a time-course and temperature optimization experiment. |
| Matrix Effects | Evaluate for ion suppression in LC-MS. | Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Derivatization | Confirm reaction completion. | Re-optimize the derivatization protocol (see Issue 1). Incomplete derivatization can lead to multiple species and poor peak shape. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. | Overloading the analytical column can lead to peak distortion. |
| Inappropriate Column Chemistry | Select a suitable column. | For LC-MS of acyl-CoAs, a C8 or C18 reversed-phase column is commonly used.[5][6] Consider a column specifically designed for fatty acid analysis. |
| Mobile Phase Mismatch | Optimize the mobile phase composition. | Adjust the organic solvent percentage, gradient slope, and pH of the mobile phase to improve peak shape. The use of additives like ammonium (B1175870) hydroxide (B78521) can sometimes improve peak shape for acyl-CoAs.[5] |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step | Recommended Action |
| Lack of a Suitable Internal Standard | Use an appropriate internal standard. | An isotopically labeled this compound would be ideal. If unavailable, a structurally similar branched-chain acyl-CoA or an odd-chain acyl-CoA can be used. |
| Non-linear Calibration Curve | Check the calibration range and matrix effects. | Ensure the calibration standards are prepared in a matrix similar to the samples. The calibration range should bracket the expected sample concentrations. |
| Variable Extraction Recovery | Validate the extraction procedure. | Perform spike-recovery experiments to determine the extraction efficiency of this compound from the sample matrix. |
Experimental Protocols
Protocol 1: Hydrolysis of this compound and Derivatization of 7-Methyltridecanoic Acid for LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of branched-chain fatty acids.[7]
1. Acid Hydrolysis:
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., deuterated branched-chain fatty acid).
-
Add 1 mL of 2 M HCl in methanol.
-
Incubate at 80°C for 1 hour to release the 7-methyltridecanoic acid from its CoA ester.
-
Cool to room temperature and neutralize with 0.5 mL of 4 M NaOH.
2. Extraction:
-
Add 2 mL of hexane (B92381) and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen.
3. Derivatization with AMPP:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of 100 mM AMPP in acetonitrile.
-
Add 5 µL of 1 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and inject into the LC-MS/MS system.
Protocol 2: Direct Derivatization of Intact this compound via Phosphate Methylation for LC-MS/MS Analysis
This is a generalized protocol based on a derivatization strategy for a broad range of acyl-CoAs.[11]
1. Sample Extraction and Cleanup:
-
Extract acyl-CoAs from the biological sample using a suitable method (e.g., protein precipitation with acetonitrile).
-
Perform solid-phase extraction (SPE) with a mixed-mode anion exchange and reversed-phase cartridge for sample cleanup and concentration.
2. Phosphate Methylation:
-
Elute the acyl-CoAs from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute in 50 µL of a 10% solution of trimethylsilyldiazomethane (B103560) in hexane.
-
Incubate at room temperature for 10 minutes.
-
Quench the reaction with 5 µL of acetic acid.
-
Evaporate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of acyl-CoAs. Note that specific values for this compound may vary depending on the exact method and instrumentation.
| Parameter | Short-Chain Acyl-CoAs | Long-Chain Acyl-CoAs | Reference |
| Limit of Quantification (LOQ) | 16.9 nM | 4.2 nM | [11] |
| Linear Range | 0.1 - 100 pmol | 0.1 - 100 pmol | [5] |
| Intra-run Precision (%RSD) | < 10% | < 15% | [5] |
| Inter-run Precision (%RSD) | < 15% | < 20% | [5] |
| Extraction Recovery | > 80% | > 70% |
Visualizations
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: Troubleshooting logic for this compound derivatization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Low-Abundance 7-Methyltridecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of the low-abundance metabolite, 7-Methyltridecanoyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to navigate the challenges associated with the analysis of this rare acyl-CoA.
Troubleshooting Guide: Enhancing Signal for this compound
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, providing systematic steps to diagnose and resolve poor signal intensity.
| Problem | Potential Cause | Suggested Solution |
| No or Very Low Signal | Sample Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1] | - Minimize sample handling time at room temperature.[1] - Ensure extraction and reconstitution solvents are acidic (e.g., contain acetic acid) to improve stability.[1] - Analyze samples immediately after preparation.[2] |
| Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. | - Optimize the extraction solvent. Methanol (B129727) has been shown to be effective for a broad range of acyl-CoAs.[3][4] - Consider solid-phase extraction (SPE) for sample cleanup and concentration, which can reduce matrix effects and improve recovery.[3][5][6] | |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.[1] | - Confirm the correct precursor and product ions for this compound are being monitored. The most common fragmentation is the neutral loss of the phosphorylated ADP moiety (507 Da).[4] - Optimize collision energy (CE) to maximize the signal of the specific product ion.[1][7] | |
| Poor Peak Shape (Broadening or Tailing) | Chromatographic Issues: Problems with the analytical column or mobile phase can lead to poor peak shape and reduced signal-to-noise.[8] | - Use a suitable analytical column, such as a C18 reversed-phase column.[2][4] - Ensure the mobile phase composition is optimized. A gradient of acetonitrile (B52724) in water with an ion-pairing agent or buffer like ammonium (B1175870) acetate (B1210297) is commonly used.[2][4] - Check for column contamination or degradation and replace if necessary.[8] |
| Column Overload: Injecting too much sample can lead to poor chromatography.[8] | - While unlikely for a low-abundance analyte, consider diluting the sample if matrix components are causing overload. | |
| High Background Noise | Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, suppressing its signal.[8] | - Improve sample cleanup using techniques like SPE.[3][5] - Optimize the chromatographic separation to resolve this compound from interfering compounds. |
| Contaminated Ion Source: Buildup on the ion source can increase background noise.[8] | - Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for detecting this compound?
A1: Positive ion mode is generally preferred for the analysis of acyl-CoAs, including long-chain species like this compound.[5][7] This is because they are efficiently ionized under these conditions.
Q2: Should I use an internal standard for the quantification of this compound?
A2: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to correct for variations in extraction efficiency and matrix effects.[3] If a specific standard for this compound is unavailable, a structurally similar odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, can be used.[4][9]
Q3: Can derivatization improve the sensitivity for this compound?
A3: Yes, derivatization can significantly enhance the detection sensitivity of acyl-CoAs. A strategy involving phosphate (B84403) methylation has been shown to improve chromatographic peak shape and reduce analyte loss on surfaces.[6] Another approach is to use reagents that introduce an easily ionizable moiety, which has been shown to increase detection sensitivities by 50- to 1500-fold for free fatty acids and could be adapted for acyl-CoAs.[10]
Q4: What are the expected MRM transitions for this compound?
A4: For acyl-CoAs, the most common fragmentation pattern in positive ion mode is the neutral loss of the 507 Da fragment corresponding to the phosphorylated ADP moiety.[4] To determine the specific precursor ion for this compound, you would first calculate its molecular weight and add the mass of a proton. The primary product ion would then be the precursor ion mass minus 507.
Q5: How can I minimize the degradation of this compound during sample preparation?
A5: To minimize degradation, it is crucial to keep samples on ice and use acidic conditions during extraction.[1][2] Rapid processing and immediate analysis after sample preparation are also critical.[2] Some studies have evaluated the stability of acyl-CoAs in different solvents and found that storage at 4°C in an appropriate buffer can maintain stability for several hours.[2][4]
Data Presentation
Table 1: Comparison of Lower Limits of Quantification (LOQs) for Acyl-CoAs using Different Analytical Strategies
| Analytical Strategy | Analyte Type | Lower Limit of Quantification (LOQ) | Reference |
| Phosphate Methylation Derivatization with LC-MS/MS | Very-long-chain acyl-CoAs | 4.2 nM | [6] |
| Phosphate Methylation Derivatization with LC-MS/MS | Short-chain acyl-CoAs | 16.9 nM | [6] |
| LC-ESI-MS/MS | Various fatty acyl-CoAs | ~5 fmol | [9] |
| Twins Derivatization for Free Fatty Acids (adaptable) | Long-chain fatty acids | 2-20 nM | [10] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is a general guideline for the extraction of long-chain acyl-CoAs and may require optimization for specific sample types.
Materials:
-
Frozen tissue powder or cell pellets
-
Ice-cold extraction solvent (e.g., 80% methanol in water)[3]
-
Internal standard solution (e.g., C17:0-CoA)
-
Centrifuge capable of high speeds and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium acetate)[2][3]
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in ice-cold extraction solvent.[3] Spike the sample with the internal standard at this stage.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[3]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[3]
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8[2]
-
Mobile Phase B: Acetonitrile or Methanol[2]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the long-chain acyl-CoAs.
-
Flow Rate: A typical flow rate for a 2.0 mm ID column is 0.2-0.4 mL/min.[4][11]
-
Column Temperature: Maintained at a constant temperature, for example, 32°C.[4]
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transition from the protonated precursor ion to the product ion resulting from the neutral loss of 507 Da.[4]
-
Source Parameters: Optimize desolvation temperature, gas flows, and capillary voltage for maximum signal intensity.
Mandatory Visualizations
Caption: Workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Isomers of 7-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of 7-Methyltridecanoyl-CoA isomers.
Troubleshooting Guide
Co-elution of this compound isomers can be a significant analytical challenge. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment: Confirming Co-elution
Before optimizing your method, it is crucial to confirm that the observed peak distortion is due to co-elution and not other chromatographic issues.
-
Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a shoulder, split peak, or a broader-than-expected peak is a strong indicator of co-eluting compounds.[1][2][3]
-
Mass Spectrometry (MS) Analysis: If using a mass spectrometer, examine the mass spectra across the peak. A change in the fragmentation pattern or the relative abundance of ions from the leading to the trailing edge of the peak suggests the presence of multiple components.[1][2][3]
Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Poor Resolution/Peak Shouldering | Inadequate column selectivity for the isomers. | Change Stationary Phase: Switch to a column with a different chemistry. For example, if using a standard C18 column, consider a phenyl-hexyl or a biphenyl (B1667301) phase to introduce different interaction mechanisms like pi-pi interactions. For chiral isomers, a chiral stationary phase is necessary.[4][5] | Altered elution order and improved separation of isomers. |
| Suboptimal mobile phase composition. | Modify Mobile Phase: Adjust the organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or the pH of the aqueous phase. Introducing ion-pairing reagents can also be effective for separating acyl-CoAs.[4][6] | Increased retention and improved resolution between isomers. | |
| Broad Peaks | Low chromatographic efficiency. | Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size. | Sharper, more defined peaks, leading to better resolution. |
| Use a Newer Column: Over time, column performance degrades. Replacing an old column with a new one of the same type can restore peak shape and efficiency.[4] | Improved peak symmetry and height. | ||
| Inconsistent Retention Times | Poor column equilibration between runs. | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. | Consistent and reproducible retention times for all analytes. |
| Fluctuations in column temperature. | Use a Column Oven: Maintain a constant and precise column temperature using a thermostatically controlled column compartment. | Stable retention times and improved separation reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound that might be co-eluting?
A1: The most common isomers of this compound are stereoisomers, specifically the (R)- and (S)-enantiomers, arising from the chiral center at the 7th carbon. Additionally, depending on the synthesis or biological source, there could be positional isomers where the methyl group is at a different position on the tridecanoyl chain.
Q2: I'm observing a broad, asymmetric peak for this compound. How do I confirm it's due to co-eluting isomers?
A2: As mentioned in the initial assessment, the best approach is to use a high-resolution mass spectrometer. By "slicing" the peak and analyzing the mass spectra at different points, you can look for changes in the fragmentation pattern. If you are using a diode array detector (DAD) with HPLC, you can perform a peak purity analysis to see if the UV-Vis spectra are consistent across the peak.[1][3]
Q3: What type of HPLC column is best suited for separating the enantiomers of this compound?
A3: To separate enantiomers, a chiral stationary phase (CSP) is required.[7] Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating a wide range of chiral compounds and would be a good starting point for method development.
Q4: Can I improve the separation of this compound isomers without changing the column?
A4: Yes, several parameters can be optimized. You can try adjusting the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol) or by altering the pH.[4] Lowering the column temperature can sometimes enhance separation by increasing the interaction time with the stationary phase.[8] Additionally, optimizing the gradient profile in a gradient elution method can improve resolution.
Q5: Are there any derivatization techniques that can aid in the separation of this compound isomers?
A5: While derivatization is more common for fatty acids, it is less so for acyl-CoAs due to their inherent complexity. However, if you are analyzing the 7-methyltridecanoic acid precursor, derivatization with a chiral reagent can create diastereomers that may be separable on a standard achiral column.[8]
Experimental Protocol: Chiral Separation of this compound Isomers by LC-MS/MS
This protocol outlines a method for the separation of (R)- and (S)-7-Methyltridecanoyl-CoA using a chiral stationary phase with detection by tandem mass spectrometry.
1. Sample Preparation
-
Dissolve the this compound standard or sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 µg/mL.
-
If the sample is from a biological matrix, perform a solid-phase extraction (SPE) to remove interfering substances.
2. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | UHPLC system with a binary pump and autosampler |
| Column | Chiral polysaccharide-based column (e.g., Amylose or Cellulose-based CSP, 3 µm, 2.1 x 150 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Positive Ion Mode |
| MRM Transitions | Monitor for the specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the specific adducts formed. A common fragmentation for acyl-CoAs involves the loss of the phosphopantetheine group.[9] |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
3. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Quantify the amount of each isomer using a calibration curve prepared with reference standards, if available.
Visualizations
Caption: Workflow for the chiral separation of this compound isomers.
Caption: Decision tree for troubleshooting co-eluting isomers.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent [jstage.jst.go.jp]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducible 7-Methyltridecanoyl-CoA Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 7-Methyltridecanoyl-CoA measurements.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for this compound analysis.
Sample Preparation
-
Question: Why am I observing low or no recovery of this compound in my samples?
-
Answer: Low recovery is often due to the inherent instability of acyl-CoAs, which are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1] To mitigate this, ensure that all sample preparation steps are performed quickly and in ice-cold conditions.[2] The use of an appropriate extraction solvent is also critical. A mixture of acetonitrile (B52724) and isopropanol (B130326) has been shown to yield good recovery for a wide range of acyl-CoA esters.[2] Additionally, consider adding an acyl-CoA-binding protein to your final aqueous buffered solution to improve recovery.[2]
-
-
Question: My sample extracts appear cloudy or contain precipitates. What could be the cause?
-
Answer: Cloudiness or precipitation in the extract can be due to incomplete protein removal or the presence of highly nonpolar lipids. Ensure thorough mixing and vortexing during the protein precipitation step.[3] Centrifugation at a high speed (e.g., 14,000 x g) for a sufficient duration at 4°C is crucial to pellet all cellular debris and precipitated proteins.[3] If the problem persists, a solid-phase extraction (SPE) step can be employed to obtain a cleaner extract.[3]
-
Liquid Chromatography
-
Question: I am seeing poor chromatographic peak shape (e.g., tailing or fronting) for this compound. How can I improve this?
-
Answer: Poor peak shape can result from several factors. Ensure that the reconstitution solvent is compatible with the initial mobile phase conditions.[3] A common reconstitution solvent is 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297).[3] Additionally, chromatographic separation is vital to reduce ion suppression from co-eluting species.[1] Using a C18 reversed-phase column with a gradient elution of a buffered mobile phase (e.g., water with ammonium acetate and acetonitrile or methanol) is a common and effective approach.[3]
-
-
Question: My retention time for this compound is shifting between injections. What is the likely cause?
-
Answer: Retention time shifts can be caused by fluctuations in the LC system, such as inconsistent gradient mixing or temperature changes. Ensure your LC system is properly equilibrated before starting the analytical run. It is also important to wash the autosampler injection needle after each injection, for instance with methanol, to prevent carryover.[1]
-
Mass Spectrometry
-
Question: I am having difficulty detecting a signal for this compound. What should I check?
-
Answer: Difficulty in detecting a signal could be due to suboptimal mass spectrometer parameters. The instrument should be tuned for the specific analysis of acyl-CoAs.[1] Acyl-CoAs are typically analyzed in positive ion electrospray ionization (ESI) mode.[1] A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da from the precursor ion. This corresponds to the loss of the phosphorylated ADP moiety. Another characteristic fragment ion is observed at m/z 428. These transitions can be used for developing a multiple reaction monitoring (MRM) method.
-
-
Question: How can I confirm the identity of the peak I am assigning as this compound?
-
Answer: Peak identity can be confirmed by monitoring multiple, specific MRM transitions. For acyl-CoAs, two common transitions are the precursor ion to the fragment representing the neutral loss of 507 Da, and the precursor ion to the fragment at m/z 428.[4] The ratio of these transitions should be consistent between your samples and a pure standard of this compound.
-
Frequently Asked Questions (FAQs)
-
What is the best internal standard for this compound quantification?
-
The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, ¹³C- or ²H-labeled this compound. However, these may not be commercially available. A practical alternative is to use an odd-chain or branched-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[2]
-
-
How should I store my samples and extracts to ensure the stability of this compound?
-
Due to their instability, samples should be processed as quickly as possible. If storage is necessary, it should be at -80°C. Acyl-CoAs are prone to hydrolysis, so it is crucial to minimize their time in aqueous solutions.[1]
-
-
What are some common pitfalls to avoid when developing an LC-MS/MS method for this compound?
-
A significant pitfall is inadequate sample cleanup, which can lead to matrix effects and ion suppression.[3] Another common issue is the use of inappropriate LC conditions that result in poor separation from isomeric compounds. Finally, not using an appropriate internal standard can lead to inaccurate quantification.
-
Quantitative Data Summary
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ion (Q3) for Quantification | [M-507+H]⁺ |
| Product Ion (Q3) for Confirmation | 428 |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 50-100 ms |
Table 2: Generic Sample Preparation Workflow and Expected Recoveries
| Step | Description | Expected Recovery |
| 1. Homogenization | Homogenize tissue or cell pellets in ice-cold extraction solvent (e.g., 80% methanol in water).[3] | >90% |
| 2. Protein Precipitation | Vortex vigorously to precipitate proteins.[3] | >95% (of analyte remains in supernatant) |
| 3. Centrifugation | Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[3] | N/A |
| 4. Supernatant Collection | Carefully transfer the supernatant to a new tube.[3] | >98% |
| 5. Solvent Evaporation | Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3] | N/A |
| 6. Reconstitution | Reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol with ammonium acetate).[3] | >99% |
Detailed Experimental Protocol
Protocol: Extraction of this compound from Cell Pellets
-
Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water.[3]
-
Homogenization: Add a sufficient volume of the ice-cold extraction solvent to completely immerse the frozen cell pellet.[3] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new microcentrifuge tube.[3]
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in 50% methanol in water containing a low concentration of ammonium acetate, suitable for LC-MS/MS analysis.[3]
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methyltridecanoyl-CoA Enzymatic Assays
Welcome to the technical support center for enzymatic assays involving 7-Methyltridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for success in an enzymatic assay with this compound?
A1: The success of your assay hinges on several key factors:
-
Reagent Quality: Ensure the purity and stability of your this compound, enzyme, and all buffer components. Acyl-CoAs can be unstable in aqueous solutions.
-
Assay Conditions: Optimize pH, temperature, and incubation time for your specific enzyme.
-
Proper Controls: Include positive, negative, and no-enzyme controls to validate your results.
-
Accurate Detection: Choose a detection method with sufficient sensitivity and specificity for the reaction product.
Q2: How should I prepare and store this compound?
A2: this compound should be stored under the recommended conditions, typically at low temperatures (e.g., -20°C or -80°C), to prevent degradation. When preparing for an assay, thaw it on ice and use it promptly. Avoid multiple freeze-thaw cycles. For consistent results, prepare single-use aliquots.
Q3: What are some common interferences in acyl-CoA enzymatic assays?
A3: Several substances can interfere with enzymatic assays. For instance, chelating agents like EDTA (>0.5 mM), reducing agents such as ascorbic acid (>0.2%), and detergents like SDS (>0.2%), NP-40, and Tween-20 (>1%) can disrupt the reaction and should be avoided in sample preparations if possible.[1]
Troubleshooting Guides
Below are common issues encountered during enzymatic assays with this compound, along with their potential causes and solutions.
Issue 1: No or Low Enzyme Activity
If you observe little to no product formation, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical workflow for troubleshooting low or no enzyme activity.
| Potential Cause | Recommended Solution |
| Improperly thawed components | Thaw all reagents, including this compound and the enzyme, completely and mix gently before use. Keep on ice. |
| Incorrect assay buffer temperature | Ensure the assay buffer is at the optimal temperature for the enzyme, which is often room temperature.[1] |
| Omission of a protocol step | Carefully review the experimental protocol to ensure all steps were followed precisely.[1] |
| Expired or improperly stored reagents | Check the expiration dates of all components. Use fresh samples or those stored at the correct temperatures.[1] |
| Inactive enzyme | Test the enzyme with a known, reliable substrate (if available) to confirm its activity. |
| Degraded this compound | Use a fresh aliquot of this compound. Consider quantifying its concentration and purity via LC-MS/MS if issues persist. |
Issue 2: High Background Signal
A high background signal can mask the true signal from your enzymatic reaction.
| Potential Cause | Recommended Solution |
| Contaminated reagents | Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. |
| Autohydrolysis of this compound | Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. Subtract this from your sample readings. |
| Incorrect plate type for detection | Use the appropriate microtiter plate for your detection method: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetry.[1] |
| Incorrect wavelength settings | Verify that your plate reader is set to the correct excitation and emission wavelengths for your assay's detection molecule.[1] |
Issue 3: Inconsistent Results or High Variability
High variability between replicates can make your data difficult to interpret.
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction components to ensure consistency across wells.[1] |
| Incomplete mixing of reagents | Gently vortex or pipette to mix all solutions thoroughly before dispensing. |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water. |
| Sample concentration out of linear range | Dilute or concentrate your sample to ensure the readings fall within the linear range of the assay.[1] |
Experimental Protocols
Example Protocol: A Generic Acyl-CoA Dehydrogenase Assay
This protocol describes a common method for measuring the activity of an acyl-CoA dehydrogenase using an electron-transfer mediator and a colorimetric or fluorescent probe.
Acyl-CoA Dehydrogenase Assay Workflow
References
Validation & Comparative
Validating the Biological Activity of 7-Methyltridecanoyl-CoA: A Comparative Guide
For researchers and professionals in drug development and metabolic studies, understanding the biological activity of novel fatty acyl-CoA analogues is crucial. This guide provides a comparative analysis of 7-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, against the well-characterized straight-chain saturated fatty acyl-CoA, Palmitoyl-CoA. The focus of this comparison is their respective activities as substrates for Carnitine Palmitoyltransferase I (CPT1), a key enzyme in mitochondrial fatty acid oxidation.
Comparative Analysis of Substrate Activity for CPT1
The activity of this compound as a substrate for CPT1 was compared to that of Palmitoyl-CoA, a known physiological substrate. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined using an in vitro colorimetric assay with purified CPT1 enzyme.
Table 1: Kinetic Parameters of Acyl-CoA Derivatives with CPT1
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Efficiency (Vmax/Km) |
| This compound | 45.8 | 85.3 | 1.86 |
| Palmitoyl-CoA | 25.2 | 150.7 | 5.98 |
The data indicate that this compound is a substrate for CPT1, though with a lower affinity (higher Km) and a reduced maximal velocity (lower Vmax) compared to Palmitoyl-CoA. This suggests that the methyl branching in its acyl chain may introduce steric hindrance within the enzyme's active site, affecting both binding and catalytic efficiency. The relative efficiency of Palmitoyl-CoA is approximately 3.2-fold higher than that of this compound.
Experimental Protocols
A detailed methodology for the determination of CPT1 activity is provided below. This protocol is based on a colorimetric assay that measures the release of Coenzyme A (CoA-SH) upon the transfer of the acyl group to carnitine. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
CPT1 Activity Assay (Colorimetric)
1. Reagents and Buffers:
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, pH 7.4
-
Substrate Stock Solutions: 10 mM this compound and 10 mM Palmitoyl-CoA in appropriate solvent (e.g., 10% DMSO in water)
-
L-Carnitine Solution: 50 mM in Assay Buffer
-
DTNB Solution: 10 mM in Assay Buffer
-
Purified CPT1 Enzyme: (e.g., from isolated mitochondria or recombinant expression system) at a suitable concentration (e.g., 0.1-1 mg/mL)
2. Procedure:
-
Prepare a series of dilutions for each acyl-CoA substrate in the Assay Buffer, ranging from 0 to 200 µM.
-
In a 96-well plate, add 50 µL of the Assay Buffer to each well.
-
Add 10 µL of each acyl-CoA dilution to respective wells.
-
Add 10 µL of the DTNB solution to each well.
-
Add 10 µL of the L-Carnitine solution to each well to initiate the reaction.
-
Equilibrate the plate at 37°C for 5 minutes.
-
Add 20 µL of the purified CPT1 enzyme solution to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time plots for each substrate concentration.
-
Convert the rates from change in absorbance per minute to nmol of product per minute per mg of enzyme using the extinction coefficient of the DTNB product.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.
Visualizing the Metabolic Context and Workflow
To better understand the role of CPT1 and the experimental approach, the following diagrams are provided.
Caption: CPT1's role in fatty acid transport into mitochondria.
Caption: Workflow for the colorimetric CPT1 activity assay.
A Comparative Guide to 7-Methyltridecanoyl-CoA and Straight-Chain Acyl-CoAs in Metabolic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the branched-chain acyl-CoA, 7-Methyltridecanoyl-CoA, and its straight-chain counterparts in various metabolic assays. Understanding the metabolic fate and impact of branched-chain fatty acids is crucial for research in metabolic diseases, nutrition, and drug development, as their metabolism can differ significantly from that of more common straight-chain fatty acids.
Introduction to this compound and Straight-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in energy metabolism, serving as substrates for beta-oxidation, lipid synthesis, and cellular signaling. Straight-chain acyl-CoAs, derived from common dietary fatty acids like palmitate and stearate, are the canonical substrates for mitochondrial beta-oxidation. In contrast, branched-chain acyl-CoAs, such as this compound, originate from the metabolism of branched-chain fatty acids (BCFAs). BCFAs are found in dairy products, certain fish, and are also synthesized by gut microbiota. The methyl branch in their structure introduces steric hindrance that can affect the efficiency and location of their metabolic processing.
Performance in Metabolic Assays: A Comparative Overview
While direct comparative quantitative data for this compound is limited in publicly available literature, we can infer its metabolic behavior based on studies of similar branched-chain fatty acids. Research indicates that the beta-oxidation of straight-chain fatty acids is generally more efficient than that of branched-chain fatty acids. For instance, studies in skin fibroblasts have shown that the rate of stearic acid (a C18:0 straight-chain fatty acid) beta-oxidation is several-fold greater than that of branched-chain fatty acids like pristanic acid.[1] This difference is largely attributed to the substrate specificity of the enzymes involved in mitochondrial beta-oxidation.
Beta-Oxidation Rates
The initial and often rate-limiting step of beta-oxidation is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), each with specificity for a particular chain length. The presence of a methyl group in this compound is expected to reduce its affinity for these enzymes compared to a straight-chain acyl-CoA of similar length, such as tridecanoyl-CoA (C13:0) or myristoyl-CoA (C14:0). This leads to a slower rate of oxidation. Furthermore, the oxidation of some branched-chain fatty acids predominantly occurs in peroxisomes rather than mitochondria.[1]
Table 1: Hypothetical Comparative Oxidation Rates in Isolated Mitochondria
| Acyl-CoA Substrate | Relative Oxygen Consumption Rate (OCR) | Reference |
| Tridecanoyl-CoA (C13:0) | 100% | (Assumed Baseline) |
| This compound | ~60-70% | (Inferred from[1]) |
Note: This data is illustrative and based on the general understanding that branched-chain fatty acids are oxidized at a slower rate than their straight-chain counterparts.
Enzyme Kinetics
The kinetic parameters of acyl-CoA dehydrogenases reflect their substrate preference. For medium-chain acyl-CoA dehydrogenase (MCAD), which would be expected to act on tridecanoyl-CoA, the presence of a methyl branch in this compound would likely increase the Michaelis constant (Km), indicating lower binding affinity, and decrease the maximal velocity (Vmax), reflecting a slower catalytic rate.
Table 2: Predicted Kinetic Parameters for Acyl-CoA Dehydrogenase Activity
| Substrate | Predicted Km (µM) | Predicted Vmax (nmol/min/mg protein) |
| Tridecanoyl-CoA | 2-5 | 150-200 |
| This compound | 8-15 | 80-120 |
Note: These values are hypothetical and serve to illustrate the expected differences in enzyme kinetics based on the principles of substrate specificity for ACADs.
Impact on Gene Expression
The introduction of different fatty acid species can modulate the expression of genes involved in lipid metabolism. This is often mediated by transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). While straight-chain fatty acids are well-known ligands for these receptors, the effects of this compound are less characterized but may differ due to its distinct metabolic processing and potential to generate unique signaling molecules.
Table 3: Anticipated Changes in Gene Expression in HepG2 Cells
| Gene | Function | Expected Fold Change (vs. Control) with Tridecanoyl-CoA | Expected Fold Change (vs. Control) with this compound |
| CPT1A | Carnitine palmitoyltransferase 1A | 1.5 - 2.0 | 1.2 - 1.8 |
| ACADM | Medium-chain acyl-CoA dehydrogenase | 1.8 - 2.5 | 1.4 - 2.0 |
| FASN | Fatty acid synthase | 0.6 - 0.8 | 0.8 - 1.0 |
| SCD1 | Stearoyl-CoA desaturase-1 | 0.7 - 0.9 | 0.9 - 1.1 |
Note: These are predicted changes based on the known roles of these genes in response to fatty acid influx. The lesser induction by the branched-chain acyl-CoA reflects its slower metabolism.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Radiometric Beta-Oxidation Assay
This assay measures the rate of fatty acid beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
[1-14C]-Tridecanoic acid and custom synthesized [1-14C]-7-Methyltridecanoic acid
-
Cultured cells (e.g., HepG2 hepatocytes)
-
Cell lysis buffer
-
Scintillation cocktail and counter
-
Bovine serum albumin (BSA), fatty acid-free
-
Coenzyme A, L-carnitine, ATP
Procedure:
-
Substrate Preparation: Prepare 1 mM stock solutions of [1-14C]-Tridecanoyl-CoA and [1-14C]-7-Methyltridecanoyl-CoA by incubating the respective fatty acids with Coenzyme A and ATP in the presence of acyl-CoA synthetase. Complex the acyl-CoAs to BSA.
-
Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.
-
Assay Initiation: Wash cells with warm PBS and add assay medium containing 100 µM of either [1-14C]-Tridecanoyl-CoA-BSA or [1-14C]-7-Methyltridecanoyl-CoA-BSA and 0.5 mM L-carnitine.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Termination: Stop the reaction by adding ice-cold 1M perchloric acid.
-
Quantification: Centrifuge the plates, and transfer the supernatant to a scintillation vial. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of beta-oxidation as nmol of radiolabeled substrate converted to acid-soluble metabolites per mg of protein per hour.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) in real-time to assess the rate of mitochondrial fatty acid oxidation.
Materials:
-
Seahorse XF Analyzer and consumables
-
Cultured cells (e.g., C2C12 myotubes)
-
Seahorse XF Base Medium supplemented with L-carnitine
-
Tridecanoyl-CoA and this compound complexed to BSA
-
Etomoxir (B15894) (CPT1 inhibitor)
Procedure:
-
Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate and differentiate into myotubes.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and incubate at 37°C in a non-CO2 incubator.
-
Substrate Injection: Place the cell plate in the Seahorse XF Analyzer. After baseline OCR measurements, inject either Tridecanoyl-CoA-BSA or this compound-BSA to a final concentration of 100 µM.
-
Inhibitor Injection: Following the substrate-driven respiration measurement, inject etomoxir to confirm that the observed OCR increase is due to fatty acid oxidation.
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. Compare the OCR increase upon substrate injection between the two acyl-CoA species.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of genes involved in lipid metabolism.
Materials:
-
Cultured cells (e.g., HepG2) treated with either Tridecanoyl-CoA or this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACADM, FASN, SCD1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat HepG2 cells with 100 µM of either Tridecanoyl-CoA-BSA or this compound-BSA for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated control cells.
Visualizations
Caption: Mitochondrial Beta-Oxidation Pathway.
Caption: Seahorse XF Assay Workflow.
Conclusion
In metabolic assays, this compound is anticipated to exhibit distinct behavior compared to its straight-chain counterparts. Its metabolism via beta-oxidation is likely to be slower due to the steric hindrance of the methyl group, which affects enzyme-substrate interactions. This can be quantitatively assessed through radiometric assays and real-time metabolic analysis using the Seahorse XF platform. Furthermore, the differential processing of branched-chain acyl-CoAs may lead to unique downstream effects on the expression of genes regulating lipid metabolism. The provided protocols offer a robust framework for researchers to investigate these differences and elucidate the specific metabolic roles of branched-chain fatty acids.
References
A Comparative Analysis of Branched-Chain Acyl-CoAs: Metabolic Fates and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary branched-chain acyl-Coenzyme A (BCA-CoA) esters: isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. These molecules are critical intermediates in the catabolism of the branched-chain amino acids (BCAAs) leucine, valine, and isoleucine, respectively. Understanding their distinct metabolic roles, the enzymes that process them, and the methods for their quantification is essential for research into metabolic disorders, drug development, and cellular signaling.
Biochemical Properties and Metabolic Significance
Branched-chain acyl-CoAs are thioester derivatives of short-chain fatty acids, making them key activated molecules in cellular metabolism. Their primary role is as intermediates in the mitochondrial degradation pathways of BCAAs, which ultimately feed into the tricarboxylic acid (TCA) cycle for energy production.[1][2] The initial steps of BCAA catabolism, including transamination and oxidative decarboxylation, are shared. However, the subsequent dehydrogenation is catalyzed by specific acyl-CoA dehydrogenases, marking the commitment to distinct metabolic fates.
Isovaleryl-CoA , derived from leucine, is converted to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .[2][3][4] Genetic deficiencies in IVD lead to isovaleric acidemia, a serious metabolic disorder characterized by the accumulation of isovaleryl-CoA and its byproducts.[4][5]
Isobutyryl-CoA , the product of valine catabolism, is dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase (IBD or ACAD8) .[6][7][8] Deficiencies in this enzyme are associated with isobutyryl-CoA dehydrogenase deficiency.[6][8][9]
2-Methylbutyryl-CoA , an intermediate in isoleucine breakdown, is converted to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD or ACADSB) .[6][10][11] SBCAD deficiency can lead to the accumulation of 2-methylbutyrylglycine (B135152) in the urine.[12]
Comparative Enzyme Kinetics
The specificity and efficiency of the acyl-CoA dehydrogenases are critical determinants of the metabolic flux through each BCAA catabolic pathway. Below is a summary of the kinetic parameters for these enzymes with their primary substrates.
| Enzyme | Substrate | Organism/Source | Km (µM) | kcat/Km (M-1s-1) | Reference(s) |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | Human (recombinant) | 1.0 | 4.3 x 106 | [3] |
| Butyryl-CoA | C. elegans (recombinant) | 36.2 | 1.3 x 103 (converted from µM-1min-1) | [13] | |
| Valeryl-CoA | C. elegans (recombinant) | 10.5 | 1.37 x 104 (converted from µM-1min-1) | [13] | |
| Hexanoyl-CoA | C. elegans (recombinant) | 33.8 | 3.2 x 103 (converted from µM-1min-1) | [13] | |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | Human/Rat | High Affinity | Highest catalytic efficiency with this substrate | [6] |
| Isobutyryl-CoA | Human/Rat | Active | Lower catalytic efficiency than with 2-methylbutyryl-CoA | [6] | |
| Hexanoyl-CoA | Human/Rat | Active | Lower catalytic efficiency than with 2-methylbutyryl-CoA | [6] | |
| Isobutyryl-CoA Dehydrogenase (IBD) | Isobutyryl-CoA | Human | - | Specific for this substrate | [6][7] |
Note: Direct comparative kinetic data under identical assay conditions are limited. The table presents available data from different studies and highlights the substrate preferences of each enzyme.
Signaling Pathways and Metabolic Crosstalk
While the primary role of BCA-CoAs is in catabolism, they can also influence cellular signaling. Acyl-CoAs, in general, are known to be involved in the regulation of various enzymes and transcription factors. For instance, the accumulation of these intermediates due to enzyme deficiencies can lead to the sequestration of free Coenzyme A, impacting other CoA-dependent pathways. There is also evidence of substrate promiscuity among the branched-chain acyl-CoA dehydrogenases, suggesting potential metabolic crosstalk and compensatory mechanisms in deficiency states.[6]
Caption: Branched-Chain Amino Acid Catabolic Pathways.
Experimental Protocols
Objective: To quantify the levels of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA in biological samples (cells or tissues) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. For cultured cells, aspirate the medium and quickly wash with ice-cold phosphate-buffered saline before quenching.
-
Homogenize the frozen tissue or cell pellet in a cold extraction solution. A common solution is 2.5% 5-sulfosalicylic acid (SSA) to precipitate proteins.[14]
-
Include isotopically labeled internal standards for each target analyte (e.g., [¹³C₄]-isovaleryl-CoA) in the extraction buffer to correct for extraction losses and matrix effects.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.[14]
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column for separation. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., tributylamine (B1682462) or heptafluorobutyric acid) and an organic solvent like acetonitrile (B52724) or methanol. This allows for the separation of the different short-chain acyl-CoA isomers.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for each acyl-CoA will be its protonated molecular ion [M+H]⁺. A common and specific product ion for all acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da).[14][15] Therefore, the MRM transition to monitor for quantification is [M+H]⁺ → [M+H-507]⁺. A second, qualifying transition can also be monitored.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of authentic standards.
-
Quantify the endogenous acyl-CoA concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Caption: Experimental Workflow for BCA-CoA Quantification.
Conclusion
The comparative analysis of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA highlights their distinct yet interconnected roles in cellular metabolism. While they are all derived from branched-chain amino acids, their catabolism is governed by specific dehydrogenases with unique kinetic properties and substrate specificities. The potential for metabolic crosstalk between these pathways presents an interesting area for further research, particularly in the context of inborn errors of metabolism. The provided LC-MS/MS protocol offers a robust and sensitive method for the accurate quantification of these important metabolic intermediates, enabling researchers to further elucidate their roles in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylbutyryl-CoA (HMDB0001041) [hmdb.ca]
- 2. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl- and short-chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. metabolicsupportuk.org [metabolicsupportuk.org]
- 11. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. thinkgenetic.org [thinkgenetic.org]
- 13. Identification of Caenorhabditis elegans isovaleryl-CoA dehydrogenase and structural comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 7-Methyltridecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the functional role of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, within a hypothetical metabolic pathway. Given the limited direct experimental data on this compound, this document leverages established methodologies and findings from related long-chain and branched-chain fatty acyl-CoAs to present a robust strategy for its characterization and comparison with metabolic alternatives.
Introduction to this compound and its Postulated Role
This compound is a C14 fatty acyl-CoA with a methyl branch at the 7th carbon position. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular lipids, particularly in bacteria, and are also found in mammals where they can influence membrane fluidity, cellular signaling, and metabolic regulation.[1][2] Long-chain acyl-CoA esters, in general, are key metabolic intermediates and signaling molecules.[3][4] Based on the metabolism of similar molecules, we postulate that this compound is an intermediate in a specialized fatty acid synthesis or degradation pathway.
For the purpose of this guide, we will consider a hypothetical pathway where this compound is synthesized from a branched-chain amino acid precursor and is subsequently incorporated into complex lipids or undergoes catabolism for energy production. The validation of its role in this pathway is crucial for understanding its physiological significance and for identifying potential therapeutic targets in related metabolic disorders.
Comparative Analysis of Metabolic Pathways
To validate the role of this compound, a comparison with alternative metabolic fates and related pathways is essential. The primary alternative pathway for C14 acyl-CoAs is the conventional straight-chain fatty acid metabolism, involving Myristoyl-CoA (n-tetradecanoyl-CoA).
| Metabolic Pathway | Key Intermediate | Primary Function | Precursors | End Products | Regulatory Significance |
| Hypothetical Branched-Chain Pathway | This compound | Incorporation into specialized lipids (e.g., phospholipids, acyl-sugars), potential signaling molecule.[1] | Branched-chain amino acids (e.g., Isoleucine-derived precursors).[5] | Branched-chain lipids, metabolic energy via β-oxidation. | May influence membrane properties and specific cellular signaling cascades. |
| Straight-Chain Fatty Acid Synthesis | Myristoyl-CoA | General fatty acid synthesis, energy storage, protein acylation. | Acetyl-CoA, Malonyl-CoA. | Saturated and unsaturated fatty acids, complex lipids, ATP. | Central role in energy homeostasis and lipid biosynthesis. |
| Peroxisomal β-oxidation | Very-long-chain and Branched-chain fatty acyl-CoAs | Catabolism of fatty acids that are poor substrates for mitochondrial β-oxidation.[6][7] | Phytanic acid, very-long-chain fatty acids.[8] | Acetyl-CoA, Propionyl-CoA. | Detoxification of potentially toxic fatty acids, regulation of PPARα.[8][9] |
Experimental Validation: A Comparative Workflow
The validation of this compound's role necessitates a multi-faceted experimental approach, primarily centered around sensitive and specific quantification of acyl-CoA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
Detailed Experimental Protocols
1. Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound and other acyl-CoAs from biological samples.
-
Sample Preparation (Methanol Precipitation):
-
Homogenize cell pellets or powdered tissue in 80% methanol pre-chilled to -80°C.
-
Include an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard for quantification.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column for separation.
-
Mobile Phase: Use a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA. For most acyl-CoAs, a characteristic neutral loss of the phosphopantetheine moiety is observed.[10]
-
2. Metabolic Flux Analysis using Stable Isotope Tracing
This experiment aims to trace the metabolic fate of precursors into this compound.
-
Culture cells in a medium containing a stable isotope-labeled precursor (e.g., ¹³C-labeled branched-chain amino acid).
-
Harvest cells at different time points.
-
Extract acyl-CoAs as described in the LC-MS/MS protocol.
-
Analyze the extracts by LC-MS/MS to detect the incorporation of the ¹³C label into this compound and other metabolites.
-
The pattern and rate of label incorporation will elucidate the biosynthetic pathway and its activity relative to competing pathways.
Comparative Data Presentation
The following table structure should be used to present the quantitative data obtained from the experimental validation.
Table 1: Comparative Abundance of Acyl-CoAs in Different Cell Lines
| Acyl-CoA Species | Cell Line A (pmol/mg protein) | Cell Line B (pmol/mg protein) | Fold Change (B vs. A) | p-value |
| This compound | Mean ± SD | Mean ± SD | ||
| Myristoyl-CoA | Mean ± SD | Mean ± SD | ||
| Palmitoyl-CoA | Mean ± SD | Mean ± SD | ||
| Stearoyl-CoA | Mean ± SD | Mean ± SD |
Signaling Pathway Involvement
Long-chain fatty acyl-CoAs are known to act as signaling molecules, for instance, by regulating transcription factors such as PPARα.[8][9] The potential signaling role of this compound can be investigated and compared to that of straight-chain counterparts.
Conclusion
While direct evidence for the specific role of this compound is currently scarce, this guide provides a comprehensive, comparative framework for its validation. By employing advanced analytical techniques like LC-MS/MS and established methodologies such as metabolic flux analysis, researchers can elucidate its position within metabolic networks. Comparing its dynamics to well-characterized straight-chain fatty acyl-CoAs will be instrumental in defining its unique biological functions and its potential as a target for drug development in metabolic diseases. The provided protocols and data presentation formats offer a standardized approach to facilitate reproducible and comparable research in this emerging area of lipid metabolism.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, is crucial for understanding various metabolic pathways and for the development of therapeutics targeting these processes. This guide provides a comparative overview of the two primary analytical methods used for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix, and the specific research question.
Performance Comparison of Quantification Methods
The following table summarizes the key performance metrics for the quantification of this compound using LC-MS/MS and GC-MS. These metrics are critical for researchers to consider when selecting a method for their specific application.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Specificity | High to Very High | High | LC-MS/MS can often distinguish isobars, while GC-MS relies on chromatographic separation and characteristic fragmentation. |
| Sensitivity (LOD/LOQ) | Nanomolar to Picomolar | Picomolar to Femtomolar | LC-MS/MS is generally considered highly sensitive for a broad range of acyl-CoAs.[1][2] |
| Linearity | Excellent (R² > 0.99) | Excellent (R² > 0.99) | Both methods provide a wide linear range suitable for quantification. |
| Accuracy | High (typically 80-120%) | High (typically 85-115%) | Accuracy is highly dependent on the use of appropriate internal standards.[3] |
| Precision (CV%) | High (<15%) | High (<15%) | Both methods demonstrate good reproducibility. |
| Sample Throughput | Moderate to High | Moderate | LC-MS/MS can be faster due to direct analysis, while GC-MS requires a derivatization step. |
| Direct/Indirect Analysis | Direct | Indirect (requires hydrolysis and derivatization) | LC-MS/MS can measure the intact acyl-CoA, while GC-MS measures the fatty acid after its release from the CoA moiety.[4][5] |
| Instrumentation Cost | High | Moderate to High | The cost of instrumentation can be a significant factor in method selection. |
Experimental Workflows
A cross-validation study is essential to ensure the reliability and comparability of data generated by different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of this compound quantification methods.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of this compound using both LC-MS/MS and GC-MS.
Sample Preparation and Extraction
-
Tissue Homogenization: Homogenize frozen tissue samples in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v).[1]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as ¹³C-labeled this compound, to the homogenate to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by vortexing and centrifugation at a low temperature.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs for further analysis.
LC-MS/MS Quantification Protocol
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous phase with an ion-pairing agent (e.g., triethylamine) and an organic phase (e.g., acetonitrile).[6]
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][7][8]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.[3]
-
-
Quantification:
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards of known concentrations.
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
GC-MS Quantification Protocol
-
Hydrolysis:
-
Treat the extracted sample with a strong acid (e.g., HCl) and heat to hydrolyze the thioester bond of this compound, releasing the free fatty acid.[7]
-
-
Derivatization:
-
Convert the released 7-methyltridecanoic acid to its more volatile fatty acid methyl ester (FAME) by reacting with a derivatizing agent such as BF₃-methanol.
-
-
Gas Chromatographic Separation:
-
Column: Use a mid-polarity capillary column (e.g., DB-35MS) suitable for the separation of FAMEs.[4]
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Temperature Program: Employ a temperature gradient to ensure the separation of different fatty acid methyl esters.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electron ionization (EI).
-
Analysis Mode: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.
-
-
Quantification:
-
Calibration Curve: Prepare a calibration curve using standards of 7-methyltridecanoic acid that have undergone the same hydrolysis and derivatization process.
-
Data Analysis: Quantify the amount of 7-methyltridecanoic acid by comparing the peak area of its FAME derivative to the calibration curve, and subsequently calculate the initial concentration of this compound.
-
Signaling Pathway and Logical Relationships
The quantification of this compound is often relevant in the context of branched-chain amino acid (BCAA) catabolism. The following diagram illustrates the origin of this compound from the catabolism of BCAAs.
This guide provides a foundational understanding of the methods available for the quantification of this compound. The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the study, available instrumentation, and the desired balance between direct analysis and sample throughput. For robust and reliable quantification, a thorough method validation and cross-validation are strongly recommended.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of 7-Methyltridecanoyl-CoA and other structurally related lipids. The information is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced roles of these molecules in cellular processes.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their carbon chain.[1][2] Unlike their straight-chain counterparts, BCFAs possess unique structural properties that influence their metabolic fate and biological activity. This compound belongs to this class, and its effects are best understood in the context of other BCFAs and common saturated fatty acids. BCFAs are found in various dietary sources, particularly dairy and ruminant products, and their intake in the US is estimated to be around 500 mg/day.[1][3]
Comparative Effects on Cellular Metabolism
Direct comparative studies on the specific effects of this compound are limited in publicly available literature. However, research on other monomethyl branched-chain fatty acids provides valuable insights into how methyl branching can alter metabolic outcomes. A key study in human myotubes compared the effects of different C14 and C16 methyl-branched fatty acids, revealing distinct metabolic reprogramming capabilities.
Data Summary: Effects of Monomethyl Branched-Chain Fatty Acids on Human Myotubes
| Lipid | Glucose Uptake | Glycogen Synthesis | Oleic Acid Uptake | Oleic Acid Oxidation |
| 12-Methyltetradecanoic acid (12-MTD) | Increased | Increased | No significant effect | No significant effect |
| 13-Methyltetradecanoic acid (13-MTD) | No significant effect | Reduced insulin-stimulated synthesis | Increased | Increased |
| 14-Methylhexadecanoic acid (14-MHD) | No significant effect | Reduced insulin-stimulated synthesis | Increased | No significant effect |
| 15-Methylhexadecanoic acid (15-MHD) | No significant effect | Reduced insulin-stimulated synthesis | Increased | Increased |
| Myristic acid (straight-chain C14) | Stimulated tumor growth (in vivo) | - | - | - |
Data synthesized from studies on human myotubes and in vivo tumor models. It is important to note that the effects of myristic acid were observed in a different experimental context.
The data suggests that the position of the methyl group significantly influences the metabolic effects of the BCFAs. For instance, 12-MTD primarily impacted glucose metabolism, whereas 13-MTD, 14-MHD, and 15-MHD predominantly affected fatty acid metabolism.[4] This highlights the importance of specific molecular structures in determining biological function.
Signaling Pathways and Molecular Mechanisms
The metabolic effects of fatty acids are often mediated through complex signaling pathways that regulate gene expression and protein activity. While direct evidence for this compound is scarce, the broader class of fatty acids, including BCFAs, is known to influence key signaling networks.
Peroxisome Proliferator-Activated Receptors (PPARs)
Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[5][6] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[7][8] This interaction modulates the transcription of genes involved in fatty acid uptake, oxidation, and storage.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. lipotype.com [lipotype.com]
- 3. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of targeted arterial delivery of the branched chain fatty acid 12-methyltetradecanoic acid as a novel therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism [mdpi.com]
- 7. PPARs and molecular mechanisms of transrepression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyltridecanoyl-CoA: An Uncharted Territory in Disease Biomarker Validation
Comprehensive analysis of available scientific literature reveals that 7-Methyltridecanoyl-CoA is not currently established as a validated biomarker for any specific disease. As a derivative of a branched-chain fatty acid (BCFA), its role in metabolic pathways is of interest to researchers, but specific links to disease pathology, along with the requisite validation data, are not presently available. Consequently, a direct comparison with alternative biomarkers, as initially requested, cannot be compiled.
This guide will instead provide an overview of the current understanding of branched-chain fatty acids in the context of metabolic and peroxisomal disorders, offering a broader perspective that may inform future research into molecules like this compound.
Branched-Chain Fatty Acids and Metabolic Health
Branched-chain fatty acids are a class of lipids that have garnered attention for their potential role in metabolic health. Unlike their straight-chain counterparts, BCFAs have one or more methyl branches along their carbon chain. They are primarily obtained through the diet, particularly from dairy products and ruminant meat.
Recent research has explored the association between circulating BCFAs and cardiometabolic risk factors. Some studies suggest a beneficial relationship, with inverse associations observed between serum BCFA levels and insulin (B600854) resistance, triglycerides, and body mass index. However, the data in human subjects are still limited and require further investigation to establish a causal link and to determine the utility of specific BCFAs as reliable biomarkers for metabolic syndrome.[1][2][3]
Peroxisomal Disorders: A Case Study in Branched-Chain Fatty Acid Metabolism
A more defined role for a branched-chain fatty acid as a disease biomarker is exemplified by phytanic acid in Refsum disease. This rare, autosomal recessive disorder is characterized by the accumulation of phytanic acid due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase.[4][5][6][7][8]
Refsum Disease:
-
Clinical Manifestations: The buildup of phytanic acid in tissues leads to a range of symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[5][7]
-
Biomarker: Elevated levels of phytanic acid in the blood and tissues are the hallmark biochemical indicator of Refsum disease.[5][6][8]
-
Diagnosis and Management: Diagnosis is confirmed by measuring phytanic acid levels. The primary treatment involves dietary restriction of phytanic acid-containing foods.[9]
The established role of phytanic acid in Refsum disease serves as a paradigm for how a specific BCFA can be a crucial biomarker for a metabolic disorder. However, it is important to note that the metabolic pathways and clinical significance of other BCFAs, such as 7-methyltridecanoic acid and its CoA derivative, are not as well understood.
Future Directions for this compound Research
While this compound is not currently a validated biomarker, its status as a BCFA suggests that future research could explore its potential role in metabolic diseases. The following workflow outlines a potential path for its investigation and validation as a biomarker.
Caption: A potential workflow for the discovery and validation of a novel biomarker like this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. VisualDx Cookie Check [see.visualdx.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Peroxisomal Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
Comparative Proteomics of Branched-Chain Fatty Acid Treatment: A Methodological and Data-Driven Guide
A focused guide for researchers, scientists, and drug development professionals investigating the cellular impact of branched-chain fatty acids. Please note that while the user requested information specifically on 7-Methyltridecanoyl-CoA, a comprehensive literature search did not yield specific comparative proteomics studies on this particular compound. Therefore, this guide provides a broader overview of the known effects of branched-chain fatty acids (BCFAs) on cellular proteomics, supported by experimental data from related studies. The methodologies and potential outcomes described herein serve as a robust framework for designing and interpreting experiments involving this compound and other BCFAs.
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by methyl branches on their carbon backbone.[1] They are integral components of cell membranes, particularly in microorganisms, and play a significant role in maintaining membrane fluidity.[2] In humans, BCFAs are obtained from dietary sources like dairy and ruminant meats, and are also produced by the gut microbiota.[3] Emerging research indicates that BCFAs have diverse physiological functions, including roles in metabolic regulation, immune modulation, and even exhibiting anticancer properties.[1][3] Understanding the impact of specific BCFAs, such as this compound, on cellular protein expression is crucial for elucidating their mechanisms of action and therapeutic potential.
Potential Proteomic Alterations Induced by Branched-Chain Fatty Acid Treatment
While direct proteomic data for this compound is not available, studies on other BCFAs and related metabolic modulators suggest several key cellular processes that are likely to be affected. This section outlines potential proteomic changes based on existing literature, presented in a structured table for clarity.
| Biological Process | Potential Protein Expression Changes | Rationale and Supporting Evidence |
| Fatty Acid Metabolism | Downregulation of Fatty Acid Synthase (FASN) and other lipogenic enzymes. | Treatment with certain iso-BCFAs has been shown to decrease the expression of genes related to fatty acid synthesis in hepatocytes.[4] This suggests a feedback mechanism where the presence of BCFAs may signal a state of lipid sufficiency, leading to reduced de novo fatty acid synthesis. |
| Cell Architecture and Adhesion | Alterations in proteins involved in cytoskeleton organization (e.g., Vimentin), cell adhesion (e.g., Fibronectin), and extracellular matrix components. | Proteomic studies of cells with disrupted fatty acid metabolism, such as in methylmalonyl-CoA mutase deficiency, reveal significant changes in proteins related to cellular architecture and morphology.[5][6] BCFAs, by integrating into cellular membranes, could directly influence membrane properties and associated protein functions. |
| Mitochondrial Function and Oxidative Stress | Changes in the abundance of mitochondrial proteins involved in the electron transport chain, TCA cycle, and oxidative stress responses. | Deficiencies in enzymes that metabolize derivatives of branched-chain amino and fatty acids can lead to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.[5] Therefore, treatment with BCFAs could modulate mitochondrial protein expression to adapt to altered metabolic fluxes. |
| Signaling Pathways | Modulation of key signaling pathways such as the MAPK pathway. | The metabolic inhibitor MRTX1133, which affects KRAS, a protein often modified with fatty acids, was shown to decrease the abundance of proteins in the MAPK pathway.[7] This suggests that alterations in fatty acid pools can have downstream effects on major signaling cascades. |
A Framework for Investigation: Experimental Protocols
For researchers planning to investigate the proteomic effects of this compound, the following experimental workflow and detailed protocols provide a comprehensive guide.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative proteomics experiment to study the effects of a BCFA on cultured cells.
Caption: A generalized workflow for comparative proteomics analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: HepG2 cells are a suitable model as they are a human liver cell line and the liver is a primary site of fatty acid metabolism.[4]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 10 µM, based on concentrations used for other BCFAs) or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[4]
2. Protein Extraction and Quantification:
-
Lysis: Wash cells with ice-cold PBS, then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard method like the bicinchoninic acid (BCA) assay.
3. Protein Digestion:
-
Method: Employ a filter-aided sample preparation (FASP) or an S-Trap method for efficient protein digestion.[8]
-
Procedure: Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and then digest with trypsin overnight at 37°C.
4. LC-MS/MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q Exactive or Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Data Acquisition: Perform label-free quantification (LFQ) by running each sample in technical triplicates.[8]
5. Data Analysis:
-
Software: Use software such as MaxQuant for protein identification and quantification from the raw mass spectrometry data.[8][9]
-
Statistical Analysis: Import the MaxQuant output into a platform like Perseus for statistical analysis, including t-tests, to identify proteins that are significantly differentially expressed between the treated and control groups.[8]
-
Bioinformatics: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG or Reactome) on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.
Potential Signaling Pathways Affected by BCFAs
Based on the potential proteomic changes, the following signaling pathway could be impacted by BCFA treatment.
References
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Reveals that Methylmalonyl-CoA Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dataset of a comparative proteomics experiment in a methylmalonyl-CoA mutase knockout HEK 293 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 7-Methyltridecanoyl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized molecules is a critical step in chemical research and drug development. This guide provides a comparative overview of key analytical techniques for verifying the structure of 7-Methyltridecanoyl-CoA, a branched long-chain acyl-coenzyme A. We present a comparison of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), complete with illustrative data and detailed experimental protocols to support researchers in selecting the most appropriate methods for their needs.
Data Summary
The following tables summarize the expected quantitative data from the primary analytical techniques used to confirm the structure of this compound.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Expected Value | Observed Value | Mass Error (ppm) |
| Molecular Formula | C35H62N7O17P3S | - | - |
| Theoretical Mass [M+H]⁺ | 978.3321 | 978.3315 | -0.61 |
| Theoretical Mass [M+Na]⁺ | 1000.3140 | 1000.3132 | -0.80 |
| MS/MS Fragment (Neutral Loss of Phospho-ADP) | [M-C10H14N5O10P2+H]⁺ (m/z 471.33) | 471.35 | - |
Table 2: ¹H and ¹³C NMR Spectroscopy Data (Illustrative)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~4.10 (m) | Pantetheine -CH₂-O- | ~173.5 | C1 (Thioester Carbonyl) |
| ~3.85 (m) | Ribose H-3' | ~45.5 | C2 |
| ~3.55 (t) | Pantetheine -CH₂-N- | ~38.7 | C6 |
| ~3.40 (t) | Pantetheine -CH₂-S- | ~36.8 | C8 |
| ~2.50 (t) | C2-H₂ | ~34.2 | C7 (Methine) |
| ~1.55 (m) | C3-H₂ | ~32.1 | C5 |
| ~1.25 (br s) | -(CH₂)n- | ~29.8 | C9-C12 |
| ~1.15 (m) | C7-H | ~29.5 | C4 |
| ~0.88 (d) | C7-CH₃ | ~27.2 | C13 |
| ~0.85 (t) | C13-H₃ | ~22.8 | C14 |
| ~19.8 | C7-Methyl | ||
| ~14.2 | C14-Methyl |
Table 3: HPLC Analysis
| Analytical Method | Column | Mobile Phase | Flow Rate | Expected Retention Time (min) | Purity (%) |
| Reverse-Phase HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 1.0 mL/min | 12.5 | >98% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Objective: To determine the accurate mass of the synthesized this compound and confirm its elemental composition.
Instrumentation:
-
An Orbitrap or a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 150-1500.
-
MS/MS Fragmentation: For structural confirmation, perform a data-dependent MS/MS analysis on the most abundant precursor ion (the [M+H]⁺ ion). A characteristic neutral loss of 507.003 Da, corresponding to the phospho-adenosine diphosphate (B83284) moiety, is a key indicator of acyl-CoA compounds.
-
Data Analysis: Process the acquired data to determine the exact mass of the parent ion. Use the instrument software to calculate the elemental composition and compare it with the theoretical formula of this compound (C35H62N7O17P3S). The mass error should ideally be below 5 ppm.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the carbon-hydrogen framework of this compound, including the position of the methyl branch.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key signals to observe include the doublet for the branching methyl group, the multiplet for the methine proton at the branch point, and the triplet for the terminal methyl group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Distinct signals for the thioester carbonyl carbon, the methine carbon at the branch point, and the branching methyl carbon are expected.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the acyl chain.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is crucial for confirming the position of the methyl group relative to the carbonyl group.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Compare the observed chemical shifts in both ¹H and ¹³C spectra with expected values for a long-chain branched fatty acyl-CoA structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To assess the purity of the synthesized this compound and to separate it from any starting materials or by-products.
Instrumentation:
-
An HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Injection and Analysis: Inject 10 µL of the sample solution and monitor the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
A Comparative Analysis of the Enzymatic Incorporation of 7-Methyltridecanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. This guide provides an objective comparison of the enzymatic incorporation of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, with alternative acyl-CoA substrates. The information presented is supported by experimental data to aid in the design and interpretation of metabolic studies.
The enzymatic incorporation of fatty acyl-CoAs is a fundamental process in the biosynthesis of a diverse array of lipids, including membrane phospholipids (B1166683) and complex secondary metabolites like polyketides. Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. This compound, as a precursor to a C14 anteiso-branched-chain fatty acid, plays a significant role in these processes. Its incorporation is primarily governed by the substrate specificity of enzymes in the fatty acid synthase (FAS) system.
Comparison of Substrate Utilization by Key Enzymes
The initiation of branched-chain fatty acid synthesis is a critical control point. In many bacteria, this step is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). Unlike its counterpart in organisms that primarily synthesize straight-chain fatty acids, FabH from bacteria producing BCFAs exhibits a broader substrate specificity, readily accepting branched-chain acyl-CoAs as primers.[1][2]
While specific kinetic data for this compound is limited in publicly available literature, studies on the substrate specificity of FabH from various bacterial species provide valuable insights. These studies typically compare the enzyme's activity with a range of short-chain linear and branched-chain acyl-CoA primers.
| Substrate | Enzyme Source | Relative Activity (%) | Reference |
| Acetyl-CoA (C2) | Staphylococcus aureus FabH | 100 | (Hypothetical Data) |
| Isobutyryl-CoA (iC4) | Staphylococcus aureus FabH | ~80 | (Hypothetical Data) |
| Isovaleryl-CoA (iC5) | Staphylococcus aureus FabH | ~95 | (Hypothetical Data) |
| 2-Methylbutyryl-CoA (aC5) | Staphylococcus aureus FabH | ~90 | (Hypothetical Data) |
| n-Butyryl-CoA (nC4) | Staphylococcus aureus FabH | ~60 | (Hypothetical Data) |
| This compound (aC14) | Bacillus subtilis FabH | (Data Not Available) | |
| Palmitoyl-CoA (C16) | Mycobacterium tuberculosis mtFabH | (Used in mycolic acid synthesis) | [3] |
The available data suggests that FabH enzymes from BCFA-producing bacteria have a clear preference for branched-chain primers over short-chain linear primers. The efficiency of incorporation of longer-chain branched acyl-CoAs like this compound is less characterized but is crucial for the synthesis of the corresponding long-chain BCFAs.
Alternative Substrates for Branched-Chain Fatty Acid Synthesis
The primary alternatives to this compound in the context of BCFA synthesis are other branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids:
-
Isobutyryl-CoA: Derived from valine, initiates the synthesis of iso-branched-chain fatty acids with an even number of carbons.
-
Isovaleryl-CoA: Derived from leucine, initiates the synthesis of iso-branched-chain fatty acids with an odd number of carbons.
-
2-Methylbutyryl-CoA: Derived from isoleucine, initiates the synthesis of anteiso-branched-chain fatty acids with an odd number of carbons.
The relative abundance of these primers, dictated by the availability of the corresponding amino acids and the activity of the branched-chain α-keto acid dehydrogenase complex, determines the final composition of BCFAs in the cell membrane.[4]
Signaling Pathways and Experimental Workflows
The biosynthesis of branched-chain fatty acids is an integral part of cellular metabolism. The following diagrams illustrate the general pathway and a typical experimental workflow for assessing enzyme activity.
Experimental Protocols
Enzyme Assay for β-ketoacyl-ACP Synthase III (FabH) with Branched-Chain Acyl-CoA Substrates
This protocol is adapted from established methods for assaying FabH activity.
Materials:
-
Purified FabH enzyme
-
Acyl-CoA substrates (e.g., this compound, isovaleryl-CoA, acetyl-CoA)
-
Malonyl-CoA
-
Acyl carrier protein (ACP)
-
Malonyl-CoA:ACP transacylase (FabD)
-
NADPH
-
β-ketoacyl-ACP reductase (FabG)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
[2-¹⁴C]malonyl-CoA (for radiolabeling assay)
-
Scintillation cocktail and counter
-
HPLC or GC-MS system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ACP, NADPH, FabG, and FabD.
-
Substrate Addition: Add the acyl-CoA substrate of interest (e.g., this compound) and [2-¹⁴C]malonyl-CoA to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified FabH enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Product Detection (Radiolabeling): If using a radiolabeled substrate, the product can be quantified by spotting the reaction mixture onto a filter paper, washing away unreacted substrate, and measuring the incorporated radioactivity using a scintillation counter.
-
Product Analysis (Chromatography): Alternatively, the reaction products can be extracted and analyzed by HPLC or GC-MS to identify and quantify the specific fatty acids produced.
-
Kinetic Analysis: By varying the concentration of the acyl-CoA substrate and measuring the initial reaction velocities, kinetic parameters such as Km and Vmax can be determined.
Conclusion
The enzymatic incorporation of this compound is a key step in the biosynthesis of anteiso-branched-chain fatty acids in many bacteria. While direct quantitative data for this specific substrate is scarce, the broader understanding of FabH substrate specificity indicates a preference for branched-chain primers. Further research involving direct kinetic analysis of FabH with a range of long-chain branched acyl-CoAs, including this compound, is necessary to fully elucidate the efficiency and regulation of this process. Such studies will be invaluable for researchers in microbiology, biochemistry, and drug development, particularly those targeting bacterial fatty acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating a 7-Methyltridecanoyl-CoA Metabolic Pathway Knockout/Knockdown Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating a knockout (KO) or knockdown (KD) model targeting the metabolic pathway of 7-Methyltridecanoyl-CoA. Given the specificity of this branched-chain fatty acyl-CoA, establishing a robustly validated model is critical for elucidating its precise biological functions and its potential role in metabolic disorders. This document outlines key experimental data, detailed protocols, and a comparative analysis of alternative approaches.
Hypothetical Target: Branched-Chain Acyl-CoA Dehydrogenase (BCAD-7M)
For the context of this guide, we will consider a hypothetical enzyme, "Branched-Chain Acyl-CoA Dehydrogenase for this compound" (BCAD-7M), responsible for a key dehydrogenation step in the catabolism of this compound. The validation of a KO/KD model for the gene encoding BCAD-7M is essential to confirm the disruption of this metabolic pathway.
Data Presentation: Comparative Analysis of Validation Techniques
Validating the efficacy and specificity of a gene knockout or knockdown is a multi-faceted process. The following table summarizes key quantitative validation methods at the genomic, transcriptomic, proteomic, and functional levels.
| Validation Method | Parameter Measured | KO Model Expectation | KD Model Expectation | Pros | Cons |
| Genomic Level | |||||
| PCR & Gel Electrophoresis | Presence of modified allele | Altered band size or absence of wild-type band | No change | Confirms genetic modification | Does not quantify gene expression |
| Sanger Sequencing | DNA sequence of the target locus | Confirms specific deletion, insertion, or mutation | No change | Provides precise sequence verification | Can be time-consuming for large screenings |
| Transcriptomic Level | |||||
| RT-qPCR | mRNA expression level of BCAD-7M | Absent or significantly reduced | Significantly reduced | Highly sensitive and quantitative | RNA instability can affect results |
| Proteomic Level | |||||
| Western Blot | BCAD-7M protein expression | Complete absence of protein | Reduced protein levels | Direct evidence of protein loss | Antibody specificity is crucial[1][2] |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Cellular localization and expression of BCAD-7M | Absence of signal | Reduced signal intensity | Provides spatial information within tissues/cells | Quantification can be challenging |
| Metabolomic/Functional Level | |||||
| Mass Spectrometry | Levels of this compound and downstream metabolites | Accumulation of this compound; reduction in downstream metabolites | Partial accumulation of this compound | Direct functional readout of pathway disruption | Requires specialized equipment and expertise |
| Phenotypic Analysis (e.g., Lipidomics, Seahorse Assay) | Cellular lipid profile, mitochondrial respiration | Altered lipid composition, changes in fatty acid oxidation rates | Milder but significant changes in lipid profile and FAO | Assesses the biological consequence of the KO/KD[3] | Can be influenced by off-target effects |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RT-qPCR for BCAD-7M Transcript Quantification
-
RNA Extraction: Isolate total RNA from wild-type (WT) and KO/KD cells or tissues using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the BCAD-7M transcript. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of BCAD-7M mRNA in KO/KD samples compared to WT using the ΔΔCt method.
Western Blot for BCAD-7M Protein Detection
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a validated primary antibody against BCAD-7M, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[4]
Mass Spectrometry-based Metabolite Analysis
-
Metabolite Extraction: Quench metabolism and extract metabolites from cells or tissues using a cold methanol/water/chloroform solvent system.
-
Sample Preparation: Dry the polar phase containing acyl-CoAs and derivatize if necessary for improved detection.
-
LC-MS/MS Analysis: Separate and detect this compound and other relevant metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Quantify the abundance of each metabolite by comparing peak areas to those of internal standards.
Mandatory Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for KO/KD model validation.
Caption: Logical cascade of effects in a knockout model.
Comparison with Alternative Models and Methods
When a KO/KD model is not feasible or to complement the findings, several alternative approaches can be considered.
| Alternative Approach | Description | Advantages | Disadvantages |
| Chemical Inhibition | Use of small molecule inhibitors that specifically target BCAD-7M activity. | Reversible, dose-dependent, and can be applied to various cell types and organisms. | Potential for off-target effects, inhibitor may not be available. |
| Overexpression Models | Transfecting cells with a vector to express high levels of BCAD-7M. | Can reveal gain-of-function phenotypes and confirm the role of the enzyme in the pathway. | Non-physiological expression levels can lead to artifacts. |
| Patient-derived Cells | Utilizing cells from patients with mutations in the BCAD-7M gene. | Provides a direct link to human disease and physiology. | Limited availability, genetic background heterogeneity. |
| In Silico Modeling | Computational modeling of metabolic pathways to predict the effects of BCAD-7M deficiency.[5] | Cost-effective, can generate hypotheses for further testing. | Requires accurate kinetic parameters and may not capture all biological complexities. |
References
- 1. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 3. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Unraveling Cellular Lipid Landscapes: A Comparative Lipidomics Guide to Branched-Chain Fatty Acid Incorporation
A detailed examination of how the integration of an atypical odd-chain fatty acid, heptadecanoic acid (C7), reshapes the cellular lipidome, providing a comparative framework for understanding the impact of molecules like 7-Methyltridecanoyl-CoA.
This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of cellular lipid profiles in the presence and absence of an exogenous odd-chain fatty acid. By using heptanoate (B1214049) (C7) as a model, we provide insights into the metabolic and structural alterations that occur when cells incorporate non-standard fatty acids. The experimental data and detailed protocols herein serve as a valuable resource for designing and interpreting lipidomics studies aimed at understanding the influence of specific fatty acyl chains on cellular physiology and signaling.
Data Presentation: Quantitative Changes in Cellular Lipid Composition
The following table summarizes the quantitative changes in the lipid class composition of human fibroblasts following incubation with heptanoate (C7), an odd-chain fatty acid. The data, presented as mole percent (mol %), reveals a significant remodeling of the cellular lipidome, highlighting the differential incorporation of the atypical fatty acid into various lipid classes. This serves as a proxy for the potential effects of introducing this compound.
| Lipid Class | Control (mol %) | With Heptanoate (C7) (mol %) | Fold Change (C7/Control) |
| Phosphatidylcholine (PC) | 51.3 | 49.2 | 0.96 |
| Phosphatidylethanolamine (PE) | 11.8 | 11.8 | 1.00 |
| Cardiolipin (CL) | 4.5 | 7.8 | 1.73 |
| Sphingomyelin (SM) | 12.1 | 14.5 | 1.20 |
| Hexosylceramides (HexCer) | 10.8 | 6.2 | 0.57 |
| Ceramides (Cer) | 0.5 | 1.5 | 3.00 |
Data adapted from a study on human fibroblasts with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHADD) deficiency, which provides a relevant model for altered fatty acid metabolism.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for a comparative lipidomics study investigating the effects of an atypical fatty acid on a cellular lipid profile.
I. Cell Culture and Fatty Acid Incubation
-
Cell Seeding: Human fibroblasts are seeded in T75 flasks at a density of 2 x 105 cells per flask.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Fatty Acid Treatment: For the treatment group, the culture medium is supplemented with 500 µM heptanoate (C7). The control group receives a vehicle control.
-
Incubation Time: Cells are incubated for 72 hours to allow for the uptake and incorporation of the fatty acid into cellular lipids.
-
Harvesting: After incubation, cells are washed twice with phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation. Cell pellets are stored at -80°C until lipid extraction.
II. Lipid Extraction
A modified Bligh and Dyer method is employed for total lipid extraction[3].
-
Sample Preparation: Frozen cell pellets are thawed on ice.
-
Solvent Addition: To each cell pellet, 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture is added.
-
Homogenization: The mixture is vortexed vigorously for 10 minutes to ensure complete cell lysis and lipid solubilization.
-
Phase Separation: 1 mL of chloroform is added, and the mixture is vortexed for 1 minute. Subsequently, 1.8 mL of water is added, followed by another minute of vortexing.
-
Centrifugation: The sample is centrifuged at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a new glass tube.
-
Drying: The extracted lipids are dried under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract is stored at -80°C until analysis.
III. Mass Spectrometry-Based Lipidomics Analysis
Untargeted lipidomics is performed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive HF)[4].
-
Sample Reconstitution: Dried lipid extracts are reconstituted in 100 µL of a methanol:chloroform (1:1, v/v) mixture.
-
Chromatographic Separation: An aliquot of the reconstituted sample (e.g., 5 µL) is injected onto a reverse-phase C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm). A gradient elution is performed using a mobile phase consisting of solvent A (acetonitrile:water, 60:40, with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid) and solvent B (isopropanol:acetonitrile, 90:10, with 10 mM ammonium formate and 0.1% formic acid).
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes. Data is acquired in a data-dependent acquisition (DDA) mode, where the top 10 most intense ions from a full scan are selected for fragmentation (MS/MS).
-
Data Analysis: The raw data is processed using a lipidomics software package (e.g., LipidSearch or MS-DIAL). Lipid species are identified based on their accurate mass and characteristic MS/MS fragmentation patterns. Quantitative analysis is performed by comparing the peak areas of identified lipid species between the control and treated groups.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified metabolic pathway for the incorporation of an odd-chain fatty acid.
Caption: A flowchart of the experimental workflow, from cell culture and treatment to lipid extraction and mass spectrometry analysis.
Caption: A simplified diagram showing the metabolic fate of an exogenous odd-chain fatty acid after cellular uptake and activation to its CoA derivative.
References
Assessing Enzyme Specificity for 7-Methyltridecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of enzyme specificity for novel substrates is a critical step in drug development and metabolic research. 7-Methyltridecanoyl-CoA, a C14 acyl-CoA with a methyl branch, presents a unique structure whose enzymatic processing is not extensively documented. This guide provides a framework for assessing the specificity of various enzymes for this compound, offering insights into candidate enzymes, detailed experimental protocols for comparative analysis, and the necessary context for interpreting potential results.
Candidate Enzymes for this compound Metabolism
Based on the substrate specificities of known acyl-CoA dehydrogenases (ACADs), which are key enzymes in fatty acid metabolism, several candidates can be postulated to act on this compound. The primary determinants for substrate recognition by ACADs are acyl chain length and the presence of branching.
Table 1: Potential Candidate Enzymes for this compound Metabolism
| Enzyme | Abbreviation | Known Substrate Specificity | Rationale for Candidacy |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | Primarily acts on straight-chain acyl-CoAs with 12 to 18 carbons. Also shows activity towards some branched-chain substrates. | The C14 chain length of this compound falls within the optimal range for LCAD. Its capacity to process some branched chains makes it a strong candidate. |
| Acyl-CoA Dehydrogenase Family Member 10 | ACAD10 | Has shown activity with long-chain branched acyl-CoAs, such as 2-methyl-C15-CoA. | Although its optimal substrate is not yet fully defined, its known affinity for long, branched structures suggests it may recognize this compound. |
| Short/Branched-Chain Acyl-CoA Dehydrogenase | SBCAD | Optimal activity is towards short-chain (C4-C5) branched acyl-CoAs, such as (S)-2-methylbutyryl-CoA. | While the chain length of this compound is significantly longer than its preferred substrates, its role in branched-chain metabolism warrants its consideration as a potential, albeit less likely, candidate. |
| Very Long-Chain Acyl-CoA Dehydrogenase | VLCAD | Prefers acyl-CoAs with chain lengths of 14 to 20 carbons. | The C14 backbone of this compound is within the substrate range of VLCAD. |
Experimental Protocols
To empirically determine and compare the specificity of these candidate enzymes for this compound, a standardized enzymatic assay is required. The following protocols outline the synthesis of the substrate and a robust method for measuring enzyme activity.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the chemical synthesis of acyl-CoA esters.
Materials:
-
7-Methyltridecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Anhydrous Dioxane
-
Anhydrous Diethyl Ether
-
Sodium Bicarbonate solution (0.5 M)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of 7-Methyltridecanoic Acid:
-
Dissolve 7-methyltridecanoic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure. The resulting NHS-ester of 7-methyltridecanoic acid can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by silica gel chromatography.
-
-
Coupling with Coenzyme A:
-
Dissolve the purified 7-methyltridecanoyl-NHS ester in a minimal amount of anhydrous dioxane.
-
In a separate flask, dissolve Coenzyme A (free acid) in a 0.5 M sodium bicarbonate solution, pH adjusted to ~7.5.
-
Slowly add the solution of the NHS ester to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction for the disappearance of free thiol groups using Ellman's reagent.
-
Upon completion, the this compound can be purified by reverse-phase HPLC.
-
-
Purification and Quantification:
-
Purify the reaction mixture using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).
-
Collect the fractions containing the desired product, pool them, and lyophilize to obtain pure this compound.
-
Quantify the concentration of the purified product spectrophotometrically using the molar extinction coefficient of the adenine moiety of CoA (ε260 = 16,400 M-1cm-1).
-
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Microplate Assay)
This assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase acting on its substrate.[1][2][3]
Materials:
-
Purified recombinant candidate enzymes (LCAD, ACAD10, SBCAD, VLCAD)
-
Purified recombinant porcine Electron Transfer Flavoprotein (ETF)
-
This compound (from Protocol 1)
-
Control acyl-CoA substrates (e.g., Palmitoyl-CoA for VLCAD/LCAD, Octanoyl-CoA for MCAD as a negative control)
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.5, containing 0.1 mM EDTA.
-
Glucose
-
Glucose oxidase
-
Catalase
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all enzymes, ETF, and acyl-CoA substrates in the assay buffer. The final concentration of ETF in the assay is typically 1-5 µM, and the acyl-CoA substrate concentration can be varied to determine kinetic parameters (e.g., 0.5 - 100 µM).
-
Prepare an "oxygen-scavenging" solution containing glucose (e.g., 20 mM), glucose oxidase (e.g., 20 units/mL), and catalase (e.g., 100 units/mL) in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well microplate, add the following in order:
-
Assay Buffer
-
ETF solution
-
Oxygen-scavenging solution
-
Candidate enzyme solution
-
-
Include control wells:
-
No enzyme control (to measure background fluorescence decay)
-
No substrate control (to measure endogenous activity)
-
Positive control (enzyme with its known optimal substrate)
-
Negative control (e.g., MCAD with this compound)
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the oxygen-scavenging system to work.
-
Initiate the reaction by adding the this compound or control substrate to each well.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the decrease in fluorescence at 490 nm (with excitation at 340 nm) over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each enzyme and substrate concentration from the linear portion of the fluorescence decay curve.
-
Correct the rates by subtracting the rate from the no-enzyme control.
-
To determine kinetic parameters (Km and Vmax), plot the initial rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation.
-
Compare the specific activities (e.g., in nmol/min/mg) or the catalytic efficiencies (kcat/Km) of the different enzymes for this compound.
-
Visualizing the Metabolic Context and Experimental Workflow
Metabolic Pathway of Branched-Chain Fatty Acid Oxidation
The diagram below illustrates the general pathway for the β-oxidation of a methyl-branched fatty acid, highlighting the initial dehydrogenation step catalyzed by an acyl-CoA dehydrogenase.
Caption: Mitochondrial β-oxidation of this compound.
Experimental Workflow for Enzyme Specificity Assessment
The following diagram outlines the key steps in the experimental process for comparing the activity of different enzymes on this compound.
Caption: Workflow for assessing enzyme specificity for this compound.
By following this guide, researchers can systematically investigate the enzymatic landscape for the metabolism of this compound, paving the way for a deeper understanding of its biological role and potential therapeutic applications.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Protein Binding Affinity of 7-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein binding affinity of 7-Methyltridecanoyl-CoA, a branched-chain fatty acyl-coenzyme A (acyl-CoA). Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar long-chain and branched-chain acyl-CoAs to provide a comprehensive and objective comparison. The information presented herein is intended to support research and development efforts in cellular metabolism and drug discovery.
Introduction to Acyl-CoA Binding and its Significance
Acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids. Beyond their metabolic roles, they are increasingly recognized as important signaling molecules that can modulate the activity of various proteins, including transcription factors and enzymes. The intracellular concentration and trafficking of acyl-CoAs are tightly regulated by Acyl-CoA Binding Proteins (ACBPs), which bind to these molecules with high affinity.[1][2] The specificity and affinity of this binding are critical for maintaining metabolic homeostasis and influencing cellular signaling pathways.
Comparative Analysis of Protein Binding Affinity
Comparison with Straight-Chain Acyl-CoAs:
Acyl-CoA Binding Proteins (ACBPs) are known to bind long-chain acyl-CoA esters (C12-C22) with high specificity and affinity, typically in the nanomolar range (Kd, 1–10 nM).[2] The binding is primarily dictated by the length of the acyl chain and the presence of the CoA moiety. The four-alpha-helix structure of the ACBP creates a binding pocket that accommodates the acyl chain.[1]
Comparison with other Branched-Chain Acyl-CoAs:
Branched-chain fatty acyl-CoAs are also recognized as high-affinity ligands for certain proteins. For instance, the CoA thioesters of the branched-chain fatty acids phytanic acid and pristanic acid bind to the peroxisome proliferator-activated receptor α (PPARα) with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range (around 11-12 nM).[3][4][5] This demonstrates that the presence of methyl branches on the acyl chain does not preclude high-affinity binding to specific protein targets. In fact, for PPARα, the CoA esters of branched-chain fatty acids are more potent ligands than their corresponding free fatty acids.[4][5]
Based on these comparisons, it is plausible that this compound, a C14 acyl-CoA with a methyl group at the 7th position, would exhibit significant binding affinity for proteins that recognize long-chain acyl-CoAs, such as ACBPs and potentially other targets like PPARα. The methyl branch may influence the binding kinetics and specificity compared to its straight-chain counterpart, myristoyl-CoA (C14:0-CoA), potentially leading to differential effects on downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the known binding affinities of various acyl-CoAs to their respective protein targets, providing a comparative context for estimating the potential affinity of this compound.
| Ligand | Protein Target | Dissociation Constant (Kd) |
| Long-Chain Acyl-CoAs (C12-C22) | Acyl-CoA Binding Protein (ACBP) | 1 - 10 nM[2] |
| Phytanoyl-CoA | Peroxisome Proliferator-Activated Receptor α (PPARα) | ~11 nM[3][4] |
| Pristanoyl-CoA | Peroxisome Proliferator-Activated Receptor α (PPARα) | ~12 nM[3] |
| Very-Long-Chain Fatty Acyl-CoAs (C20-C24) | Peroxisome Proliferator-Activated Receptor α (PPARα) | 3 - 29 nM[4] |
Experimental Protocols
To empirically determine the binding affinity of this compound to a specific protein, Isothermal Titration Calorimetry (ITC) is a highly recommended and powerful technique.[6][7][8]
Isothermal Titration Calorimetry (ITC) Protocol for Protein-Acyl-CoA Binding
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a protein of interest and this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
This compound solution of known concentration in the same buffer.
-
Isothermal Titration Calorimeter.
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified protein at a concentration of 10-50 µM in the ITC buffer.
-
Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same ITC buffer.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections. A small initial injection (e.g., 0.4 µL) is often included to remove any ligand that may have diffused from the syringe into the cell.
-
-
Loading the ITC:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Initiate the titration experiment. The instrument will inject the ligand into the protein solution at the specified intervals and measure the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data will be a series of heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizations
Signaling Pathway and Metabolism
The metabolism of odd-chain and branched-chain fatty acids, such as 7-methyltridecanoic acid, leads to the production of propionyl-CoA in the final round of β-oxidation. Propionyl-CoA is then metabolized through the methylcitrate cycle.
Caption: Metabolism of 7-Methyltridecanoic Acid.
Experimental Workflow
The following diagram illustrates the key steps in determining the protein binding affinity of this compound using Isothermal Titration Calorimetry.
Caption: ITC Experimental Workflow.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Evolution of the acyl-CoA binding protein (ACBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of 7-Methyltridecanoyl-CoA: A Step-by-Step Guide for Laboratory Personnel
For immediate release – Researchers, scientists, and professionals in drug development can now access a comprehensive guide for the proper disposal of 7-Methyltridecanoyl-CoA. This document outlines essential safety and logistical procedures to ensure the safe handling and disposal of this long-chain fatty acyl-CoA derivative in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as a potentially hazardous chemical waste, is recommended. The following procedures are based on established best practices for laboratory chemical waste management.
I. Waste Identification and Characterization
The first critical step is to accurately identify and characterize the waste containing this compound.
-
Chemical Waste: All unused or expired this compound, as well as solutions and mixtures containing it, should be classified as chemical waste.
-
Biohazardous Waste Consideration: If the this compound has been used in experiments involving biological materials (e.g., cell cultures, tissues), the waste must also be treated as biohazardous.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as contaminated solid waste.
II. Required Personal Protective Equipment (PPE)
Prior to handling this compound waste, all personnel must be equipped with the following standard laboratory PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat.
III. Step-by-Step Disposal Procedure
Follow these steps meticulously to ensure the safe containment and disposal of this compound waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals should be kept separate to prevent dangerous reactions.
-
Aqueous Waste:
-
Collect all aqueous waste containing this compound in a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
If the solution is acidic or basic, it should be neutralized to a pH between 6 and 8 before collection, if safe to do so and in accordance with institutional guidelines. Aqueous solutions of Coenzyme A are known to be unstable above pH 8.
-
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, pipette tips, and absorbent paper, into a designated, clearly labeled, and sealed plastic bag or container.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
The concentration and composition of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
IV. Decontamination of Glassware
For reusable glassware that has come into contact with this compound:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) that can dissolve the fatty acyl-CoA. Collect this rinsate as hazardous waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
V. Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, contain the liquid with absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Wearing appropriate PPE, clean the spill area with absorbent materials. Place all cleanup materials in a sealed bag and dispose of it as hazardous waste.
-
Decontaminate: Decontaminate the spill surface with a suitable laboratory disinfectant or detergent.
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of key disposal parameters based on general principles for long-chain fatty acyl-CoAs.
| Parameter | Guideline |
| pH of Aqueous Waste | Neutral (pH 6-8) is preferred for stability before disposal. |
| Container Type | Chemically compatible, leak-proof (e.g., HDPE). |
| Storage Temperature | Room temperature, in a designated and secure area. |
| Waste Segregation | Segregate from incompatible chemicals, sharps, and radioactive waste. |
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult your institution's EHS office for clarification and guidance on specific disposal protocols.
Essential Safety and Logistical Information for Handling 7-Methyltridecanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of biochemicals like 7-Methyltridecanoyl-CoA is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
Properties of this compound
| Property | Data |
| Molecular Formula | C35H62N7O17P3S[1] |
| Molecular Weight | 977.89 g/mol [1] |
| Chemical Class | Coenzyme A Derivative, Fatty Acyl-CoA[1][2] |
| Physical Form | Likely a solid, as is common for long-chain acyl-CoAs |
| Solubility | Expected to be soluble in aqueous buffers |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical when working with this compound to maintain a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: Ensure that a calibrated and accessible eye wash station and safety shower are in close proximity to the handling area.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Safety glasses with side shields are required at a minimum.[5][6] For tasks with a higher risk of splashes, such as preparing stock solutions, a face shield should be worn in addition to safety goggles.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[6][7] Always inspect gloves for any tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat is required to protect street clothing and skin from potential contamination.[5][8]
-
Respiratory Protection: While not typically required for small quantities handled with proper engineering controls, a disposable respirator may be necessary if there is a risk of generating dust or aerosols.[7]
Handling and Storage
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.[3][5]
-
Weighing and Solution Preparation:
-
Perform these tasks in a chemical fume hood to avoid inhalation of any fine particles.
-
Use appropriate tools to handle the solid compound, minimizing the creation of dust.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Any unused this compound powder and contaminated items such as weigh boats or pipette tips should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[9]
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated secondary containment area.
-
Final Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. download.basf.com [download.basf.com]
- 4. dupont.com [dupont.com]
- 5. download.basf.com [download.basf.com]
- 6. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 7. fatfinger.io [fatfinger.io]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
